Product packaging for Boc-Lys(Boc)-OSu(Cat. No.:CAS No. 30189-36-7)

Boc-Lys(Boc)-OSu

Cat. No.: B557187
CAS No.: 30189-36-7
M. Wt: 443.5 g/mol
InChI Key: IQVLXQGNLCPZCL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Lys(Boc)-OSu, also known as this compound, is a useful research compound. Its molecular formula is C20H33N3O8 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33N3O8 B557187 Boc-Lys(Boc)-OSu CAS No. 30189-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVLXQGNLCPZCL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551690
Record name 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30189-36-7
Record name 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dioxopyrrolidin-1-yl N2,N6-bis(tert-butoxycarbonyl)-L-lysinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a pivotal reagent in modern bioconjugation and synthetic chemistry.[1][2] Its unique structure, featuring two orthogonal protecting groups and a highly reactive ester, provides researchers with precise control over the incorporation of lysine residues into peptides and the modification of proteins.[1] This guide offers a comprehensive overview of the structure, mechanism of action, and diverse applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-lysine where both the α-amino and ε-amino groups are protected by tert-butoxycarbonyl (Boc) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[2]

Chemical Structure:

  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate[3]

  • Molecular Formula: C₂₀H₃₃N₃O₈[3]

  • Molecular Weight: 443.49 g/mol [4]

  • CAS Number: 30189-36-7[4]

Physicochemical Properties:

PropertyValueReference(s)
AppearanceWhite to off-white powder[2]
Purity≥97.0% (C/N analysis) or ≥98.0%[5]
Optical Activity[α]20/D −25.5±1.5°, c = 1% in DMF
Storage Temperature-20°C

Mechanism of Action

The utility of this compound stems from two key chemical features: the reactivity of the N-hydroxysuccinimide (NHS) ester and the lability of the tert-butoxycarbonyl (Boc) protecting groups.

Amide Bond Formation

The OSu group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.[6] This reaction, which proceeds efficiently at physiological to slightly alkaline pH (7.2-8.5), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7] The reaction is significantly faster than the competing hydrolysis of the NHS ester, especially at optimal pH.[7]

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"BocLysBocOSu" [label="this compound"]; "PrimaryAmine" [label="Primary Amine (R-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; "Intermediate" [label="Tetrahedral Intermediate", shape=diamond, fillcolor="#FBBC05"]; "AmideProduct" [label="Amide Conjugate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NHS" [label="N-hydroxysuccinimide", shape=ellipse, fillcolor="#FFFFFF"];

"BocLysBocOSu" -> "Intermediate" [label="Nucleophilic Attack"]; "PrimaryAmine" -> "Intermediate"; "Intermediate" -> "AmideProduct" [label="Collapse"]; "Intermediate" -> "NHS" [style=dashed]; } dot Figure 1: Reaction of this compound with a primary amine.

Boc Group Deprotection

The Boc groups are stable under the conditions required for the NHS ester reaction but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA).[2] This orthogonality is crucial for multi-step syntheses, allowing for the selective deprotection of the lysine's amino groups after conjugation.

Quantitative Data

The efficiency of conjugation and the stability of this compound are critical for its successful application. The following table summarizes key quantitative parameters related to the reactivity of the NHS ester, which is the functional group responsible for conjugation.

ParameterConditionValueReference(s)
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4 - 5 hours[7][8]
pH 8.6, 4°C10 minutes[7][8]
Optimal Reaction pH for Amination 8.3 - 8.5[9][10]
Typical Reaction Time Room temperature or 4°C0.5 - 4 hours[7]
Typical Molar Excess of NHS Ester For mono-labeling of proteins8-fold[9][10]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. The optimal conditions may vary depending on the specific protein.

  • Reagent Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to pH 8.3-8.5.[10] Avoid buffers containing primary amines, such as Tris.[10]

    • Prepare a stock solution of this compound in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A typical starting point is an 8-fold molar excess for mono-labeling.[9][10]

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[9]

  • Purification:

    • Remove unreacted this compound and byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

  • Boc Deprotection (Optional):

    • To deprotect the Boc groups, treat the conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in a 1:1 ratio, for 30 minutes.[11]

    • Remove the TFA and DCM under vacuum.

Synthesis of a First-Generation Poly-L-Lysine Dendron

This protocol describes the synthesis of a first-generation (G1) poly-L-lysine dendron using Boc-Lys(Boc)-OH, the precursor to this compound, and propargylamine as the core. This illustrates a common application workflow.

  • Reaction Setup:

    • In a 100 mL flask under a nitrogen atmosphere, combine propargylamine (0.50 g, 9.07 mmol), Boc-Lys(Boc)-OH (3.46 g, 9.98 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.91 g, 9.98 mmol), and 1-hydroxybenzotriazole (HOBt) (1.35 g, 9.98 mmol) in 40 mL of dichloromethane (CH₂Cl₂).[12]

    • Add N,N-diisopropylethylamine (DIPEA) (6.00 mL, 36.30 mmol) to the mixture.[12]

  • Reaction:

    • Stir the mixture in an ice-water bath for 30 minutes.[12]

    • Allow the reaction to warm to room temperature and continue stirring for 24 hours.[12]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate (NaHCO₃), sodium bisulfate (NaHSO₄), and sodium chloride (NaCl) solutions.[12]

    • Dry the organic phase, concentrate it, and purify the product by column chromatography using a mixture of ethyl acetate and n-hexane (4:1, v/v) as the eluent.[12] The product is obtained as a white solid with a typical yield of around 81%.[12]

G1_Dendron_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification Propargylamine Propargylamine IceBath Ice Bath (30 min) Propargylamine->IceBath BocLysBocOH Boc-Lys(Boc)-OH BocLysBocOH->IceBath EDC_HOBt EDC / HOBt EDC_HOBt->IceBath DIPEA DIPEA DIPEA->IceBath DCM CH₂Cl₂ (Solvent) DCM->IceBath RoomTemp Room Temp (24h) IceBath->RoomTemp Washing Aqueous Washes (NaHCO₃, NaHSO₄, NaCl) RoomTemp->Washing ColumnChrom Column Chromatography Washing->ColumnChrom G1_Product G1 Dendron Product ColumnChrom->G1_Product

Applications in Research and Drug Development

This compound is a versatile tool with a wide range of applications in scientific research and pharmaceutical development.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to incorporate lysine residues with protected side chains.[6] The dual Boc protection prevents unwanted reactions at the amino groups during peptide chain elongation.[2]

Bioconjugation and Protein Modification

This compound is used to attach various molecules to proteins and other biomolecules. This includes:

  • Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking studies.[2]

  • Biotinylation: Introducing biotin tags for affinity purification and detection.

  • Drug Conjugation: Creating antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles for targeted drug delivery and imaging applications.[2]

Dendrimer Synthesis

As demonstrated in the experimental protocol, this compound and its precursor are key building blocks for the synthesis of poly-L-lysine dendrimers.[13] These highly branched macromolecules have applications in drug delivery, gene therapy, and as antimicrobial agents.[13]

Surface Immobilization

This compound can be used to functionalize surfaces with lysine residues, which can then be used to immobilize proteins, antibodies, or other biomolecules for applications such as biosensors and immunoassays.

Applications cluster_synthesis Synthesis cluster_modification Modification & Conjugation cluster_drugdev Drug Development BocLysBocOSu This compound PeptideSynthesis Peptide Synthesis BocLysBocOSu->PeptideSynthesis DendrimerSynthesis Dendrimer Synthesis BocLysBocOSu->DendrimerSynthesis ProteinModification Protein Modification BocLysBocOSu->ProteinModification NanoparticleFunc Nanoparticle Functionalization BocLysBocOSu->NanoparticleFunc SurfaceImmobilization Surface Immobilization BocLysBocOSu->SurfaceImmobilization ADCs Antibody-Drug Conjugates ProteinModification->ADCs TargetedDelivery Targeted Drug Delivery ProteinModification->TargetedDelivery NanoparticleFunc->TargetedDelivery

Conclusion

This compound is an indispensable reagent for researchers and drug development professionals. Its well-defined structure and predictable reactivity allow for the precise and controlled modification of peptides, proteins, and other molecules. The ability to introduce a protected lysine residue, which can be subsequently deprotected to reveal reactive amino groups, opens up a vast array of possibilities for creating complex biomolecular constructs. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a variety of research and development endeavors, from fundamental biochemical studies to the creation of next-generation therapeutics.

References

A Technical Guide to the Applications of Boc-Lys(Boc)-OSu in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a cornerstone reagent in modern biochemical research and drug development.[1][2] This derivative of the amino acid L-lysine is strategically modified with two tert-butoxycarbonyl (Boc) protecting groups and an N-hydroxysuccinimide (OSu) ester. This unique structure provides exceptional control over lysine's reactive amino groups, making it an invaluable tool for the precise construction of complex biomolecules.[3] The Boc groups shield the α- and ε-amino functionalities of lysine, preventing unwanted side reactions, while the OSu ester activates the carboxyl group for efficient amide bond formation.[2] This technical guide provides an in-depth overview of the key applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications

The versatility of this compound stems from its dual-protected and activated nature, enabling its use in a wide array of biochemical applications.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Boc-chemistry solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support.[4][5] The Boc protecting groups on both the α- and ε-amino groups of the lysine residue prevent their participation in peptide bond formation until desired. The activated OSu ester facilitates efficient coupling to the free N-terminus of the growing peptide chain on the resin.[2]

Experimental Protocol: Manual Boc-SPPS of a Model Peptide

This protocol outlines the manual synthesis of a short peptide sequence (e.g., Ala-Lys-Gly) on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)[6]

  • Boc-Gly-OH, Boc-Ala-OH, this compound

  • Dichloromethane (DCM)[6]

  • Trifluoroacetic acid (TFA)[6]

  • Diisopropylethylamine (DIEA)[4]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Kaiser test kit[5]

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Pre-activate Boc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Add DIEA (3 eq.) and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[5]

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the glycine residue.[6]

    • Wash the resin with DCM (3x) and MeOH (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes. Wash with DCM (3x).

  • Second Amino Acid Coupling (this compound):

    • Dissolve this compound (3 eq.) in DMF.

    • Add the solution to the resin, followed by DIEA (3 eq.).

    • Allow the reaction to proceed for 2-4 hours.

    • Monitor for completion with the Kaiser test.

  • Washing: Repeat the washing steps as described in step 3.

  • Boc Deprotection and Neutralization: Repeat steps 4 and 5 to deprotect the lysine's α-amino group.

  • Third Amino Acid Coupling (Boc-Ala-OH): Couple Boc-Ala-OH using the pre-activation method described in step 2.

  • Final Deprotection and Cleavage:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:

ParameterValueReference
Resin Loading Capacity0.5 - 1.0 mmol/g[6]
Coupling Efficiency (per step)>99% (monitored by Kaiser test)[5]
Final Peptide Purity (post-HPLC)>95%[7]

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Coupling1 1st AA Coupling (Boc-Gly-OH) Resin->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection1 Boc Deprotection (TFA/DCM) Wash1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling2 2nd AA Coupling (this compound) Neutralization1->Coupling2 Wash2 Washing Coupling2->Wash2 Deprotection2 Boc Deprotection Wash2->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 Coupling3 3rd AA Coupling (Boc-Ala-OH) Neutralization2->Coupling3 Cleavage Cleavage & Final Deprotection Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide Dendrimer_Synthesis cluster_G0 Generation 0 Synthesis cluster_G1 Generation 1 Synthesis Core Ethylenediamine Core React_G0 React with This compound Core->React_G0 Boc_G0 Boc-Protected G0 React_G0->Boc_G0 Deprotect_G0 Boc Deprotection (TFA) Boc_G0->Deprotect_G0 Deprotected_G0 Deprotected G0 Deprotect_G0->Deprotected_G0 React_G1 React with This compound Deprotected_G0->React_G1 Boc_G1 Boc-Protected G1 React_G1->Boc_G1 Final_Deprotection Final Boc Deprotection (TFA) Boc_G1->Final_Deprotection G1_Dendrimer G1 PLL Dendrimer Final_Deprotection->G1_Dendrimer Protein_Labeling BSA BSA in PBS (pH 8.0) Reaction Labeling Reaction (RT, 1-2h, dark) BSA->Reaction Dye This compound-Dye in DMSO Dye->Reaction Purification Gel Filtration Chromatography Reaction->Purification Labeled_BSA Labeled BSA Purification->Labeled_BSA MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Growth Factor/ Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Binds MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Substrate Substrate Protein (with Lysine-rich docking motif) MAPK->Substrate Binds & Phosphorylates Response Cellular Response (Proliferation, Differentiation) Substrate->Response Inhibitor Synthetic Peptide Inhibitor (contains Lys) Inhibitor->MAPK Competitively Binds to Docking Groove

References

A Technical Guide to the Solubility and Stability of Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the solubility and stability characteristics of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, commonly known as Boc-Lys(Boc)-OSu. Understanding these properties is critical for its effective storage, handling, and application in peptide synthesis, protein modification, and other bioconjugation techniques.

Solubility Profile of this compound

This compound is a hydrophobic derivative of L-lysine, characterized by the presence of two bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting groups. This structure dictates its solubility, making it readily soluble in a range of organic solvents but poorly soluble in aqueous solutions.[1]

Qualitative and Quantitative Solubility Data

The compound typically appears as a white to off-white solid.[1][2] Its solubility is a critical factor for achieving homogeneous reaction conditions, particularly in solution-phase peptide coupling.

SolventSolubilityObservationsReference
Dimethylformamide (DMF)Excellent / >50 mMCommonly used for coupling reactions, providing good solubility for reactants.[1][2][1][2]
Dimethyl sulfoxide (DMSO)Excellent / >50 mMAn effective solvent for dissolving the compound for various applications.[1][2][1][2]
Dichloromethane (DCM)SolubleA common solvent for synthesis and coupling, offering easier removal during workup.[1][2][1][2]
Ethyl AcetateSolubleOften used during the extraction and purification phases of synthesis.[2][2]
WaterLimited / PoorThe hydrophobic nature of the two Boc groups limits its solubility in aqueous media.[1][1]
Experimental Protocol: Qualitative Solubility Assessment

This protocol outlines a general procedure for testing the solubility of this compound in a new solvent system.

  • Preparation : Weigh a small, precise amount of this compound (e.g., 1-2 mg) into a clean, dry vial.[3][4]

  • Solvent Addition : Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.

  • Dissolution : Vortex the vial for 30-60 seconds. If the solid does not dissolve, sonication can be applied in short bursts (e.g., 3 cycles of 10 seconds) to aid dissolution and break up aggregates.[5]

  • Observation : Visually inspect the solution against a dark background. A completely dissolved sample will yield a clear, particle-free solution.[5] If the solution is cloudy or contains visible particles, the compound is not fully soluble at that concentration.

  • Titration (Optional) : If the compound did not dissolve, add additional aliquots of the solvent, repeating steps 3 and 4 until a clear solution is obtained, to estimate the approximate solubility.

Stability Profile of this compound

The stability of this compound is governed by two primary factors: the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis and the lability of the Boc protecting groups under acidic conditions.

Stability of the N-Hydroxysuccinimide (NHS) Ester

The NHS ester is the reactive moiety responsible for forming amide bonds with primary amines. However, it is sensitive to moisture and will hydrolyze over time, especially in aqueous solutions and at higher pH values, yielding the inactive Boc-Lys(Boc)-OH and free NHS.[3][6]

  • Effect of pH : The rate of hydrolysis is highly pH-dependent. The reaction is significantly faster under basic conditions compared to neutral or acidic pH.[2]

  • Storage : To prevent degradation, this compound should be stored at -20°C under desiccated conditions.[1][2] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][6]

The following table summarizes general stability data for NHS esters, which is applicable to this compound.

ConditionApproximate Half-LifeObservationsReference
pH 7.0, 0°C4 - 5 hoursRelatively stable, suitable for coupling reactions in buffered aqueous media.[2]
pH 7.0, Room Temp~7 hoursHydrolysis rate increases with temperature.[6]
pH 8.6, 4°C10 minutesRapid hydrolysis occurs under mildly basic conditions.[2]
pH 9.0, Room TempMinutesVery unstable; reactions should be performed quickly.[6]
Stability of the Boc Protecting Groups

The Boc groups are robust and stable under neutral and basic conditions but are designed to be removed under acidic conditions.[2][7] This acid lability is fundamental to their role as protecting groups in peptide synthesis. Complete removal is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of the Boc group, leading to cleavage and regeneration of the free amine.[7]

Experimental Protocol: Spectrophotometric Assay for NHS Ester Activity

This method assesses the integrity of an NHS ester reagent by quantifying the amount of NHS released upon complete hydrolysis with a strong base.[3][6] The released NHS has a strong absorbance at 260 nm.[8]

  • Reagent Preparation : Weigh 1-2 mg of this compound and dissolve it in 2 mL of a suitable amine-free buffer (e.g., phosphate buffer, pH 7-8). If not water-soluble, first dissolve in a small amount of DMSO or DMF (e.g., 250 µL) before adding the buffer.[3] Prepare a control tube containing only the buffer and solvent.

  • Initial Absorbance Measurement : Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the this compound solution. If the absorbance is above 1.0, dilute the sample with more buffer and re-measure.[3]

  • Base Hydrolysis : To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex immediately for 30 seconds to induce complete and rapid hydrolysis of the NHS ester.[3][6]

  • Final Absorbance Measurement : Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[3][6] A significant increase in absorbance compared to the initial reading indicates that the NHS ester was active.

Key Workflows and Logical Diagrams

The synthesis and application of this compound follow well-defined chemical pathways. The diagrams below, generated using DOT language, illustrate these critical processes.

Synthesis of this compound

The compound is typically prepared in a two-step solution-phase synthesis. First, both amino groups of L-lysine are protected using di-tert-butyl dicarbonate (Boc anhydride). Second, the resulting carboxylic acid is activated by conversion to an N-hydroxysuccinimide ester.[7][9]

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: NHS Ester Activation Lysine L-Lysine BocLysOH Boc-Lys(Boc)-OH Lysine->BocLysOH Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Lysine Base Base (e.g., NaHCO₃) Dioxane/Water Base->Lysine NHS N-Hydroxysuccinimide (NHS) NHS->BocLysOH_ref DCC Coupling Agent (e.g., DCC) DCC->BocLysOH_ref BocLysOSu This compound BocLysOH_ref->BocLysOSu

Caption: Synthetic pathway for this compound.

Amide Bond Formation (Peptide Coupling)

This compound is a highly efficient acylating agent. The activated OSu group is an excellent leaving group, facilitating nucleophilic attack from a primary amine (e.g., the N-terminus of a peptide) to form a stable amide bond.[1][2]

G reagents This compound + Peptide-NH₂ transition Nucleophilic Attack reagents->transition Reaction products Coupled Product: Boc-Lys(Boc)-NH-Peptide transition->products leaving_group Released N-Hydroxysuccinimide (NHS) transition->leaving_group Leaving Group

Caption: Workflow for peptide coupling using this compound.

Boc Group Deprotection Logic

To continue peptide chain elongation or to expose the lysine side-chain for further modification, the acid-labile Boc groups must be removed. This is a critical step in Boc-based solid-phase peptide synthesis (SPPS).

G start Boc-Lys(Boc)-Peptide condition Acidic Conditions (e.g., Trifluoroacetic Acid) start->condition Treatment with result Deprotected Product: H₂N-Lys(NH₂)-Peptide condition->result byproducts Byproducts: tert-butyl cation, CO₂ condition->byproducts

Caption: Logical flow of Boc group deprotection.

References

The Role of Tert-Butyloxycarbonyl (Boc) Protecting Groups in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the history and practice of solid-phase peptide synthesis (SPPS). Introduced by Merrifield, the Boc/Bzl (benzyl) strategy was the first widely adopted method for SPPS and remains a robust option for the synthesis of complex and hydrophobic peptides.[1][2] This technical guide provides an in-depth exploration of the Boc protecting group's role, the underlying chemistry, detailed experimental protocols, and a comparative analysis with the now more common Fmoc strategy.

Fundamental Principles of the Boc/Bzl Protection Strategy

In peptide synthesis, reversible protection of the Nα-amino group of amino acids is crucial to prevent self-polymerization and ensure sequential, controlled chain elongation.[3] The Boc group serves as a temporary protecting group for this purpose. It is characterized by its stability in basic and nucleophilic conditions but its lability to moderately strong acids.[4][5]

The Boc/Bzl strategy is a system of "graduated acid lability." It is not a truly orthogonal protection scheme because both the temporary Nα-Boc group and the "permanent" benzyl-type side-chain protecting groups are removed by acid.[3][6] However, the acid strengths required for their removal are significantly different:

  • Nα-Boc Group: Cleaved by moderate acids, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][7]

  • Side-Chain Benzyl Groups & Resin Linkage: Require very strong acids, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][7]

This differential lability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protections until the final cleavage step.

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS process is a cyclical series of reactions, each cycle adding one amino acid to the growing peptide chain anchored to a solid support, such as a Merrifield or PAM resin.[1]

cluster_cycle Boc-SPPS Cycle Deprotection 1. Boc Deprotection (TFA/DCM) Neutralization 2. Neutralization (DIEA or TEA) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (e.g., DCC/HOBt) Neutralization->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotection Start Next Cycle Final Final Step: Cleavage from Resin (e.g., HF) Wash->Final Start Start: Resin-Bound Peptide (Boc-AA-Resin) Start->Deprotection

Caption: General workflow for a single cycle in Boc-SPPS.

Experimental Protocols and Methodologies

Below are detailed methodologies for the key steps in a typical manual Boc-SPPS cycle.

Table 1: Standard Protocol for a Boc-SPPS Elongation Cycle

Step Procedure Reagents & Conditions Duration Purpose
1. Resin Swelling Swell the peptide-resin in the reaction solvent. Dichloromethane (DCM) 15-30 min To allow reagent access to reactive sites.
2. Pre-wash Perform a brief wash with the deprotection solution. 50% TFA in DCM (10 mL/g resin) 2-5 min To begin the deprotection process.
3. Boc Deprotection Agitate the resin in the deprotection solution. 50% TFA in DCM. Add 0.5% DTE if Trp, Cys, or Met are present.[1] 15-25 min To remove the Nα-Boc group, exposing a TFA salt of the amine.
4. Washing Wash the resin thoroughly to remove excess TFA. DCM (3x), Isopropanol (IPA) (2x), DCM (3x) ~10 min To remove acid and by-products.
5. Neutralization Treat the resin with a tertiary amine base. 10% DIEA or TEA in DCM 2 x 2 min To convert the amine salt to a free, nucleophilic amine.
6. Washing Wash the resin to remove excess base. DCM (3x) ~5 min To prepare for the coupling reaction.
7. Coupling Add the next Boc-protected amino acid and coupling reagents. Boc-AA (3 eq.), DCC (3 eq.), HOBt (3 eq.) in DMF/DCM 1-2 hours To form the new peptide bond.

| 8. Washing | Wash the resin to remove excess reagents and by-products. | DCM (3x), IPA (2x), DCM (3x) | ~10 min | To prepare the resin for the next cycle. |

Note: Reagent equivalents (eq.) are relative to the initial substitution of the resin.

The Chemistry of Key Steps

The acid-catalyzed removal of the Boc group proceeds via protonation of the carbonyl oxygen, followed by fragmentation. This generates a stable tert-butyl carbocation and a carbamic acid, which rapidly decarboxylates to release the free amine.[4][8]

Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ (TFA) Carbocation t-Butyl Carbocation (Reactive) Protonated->Carbocation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation Isobutene Isobutene Carbocation->Isobutene - H+ SideProduct Alkylated Side Product (e.g., t-Butyl-Trp) Carbocation->SideProduct + Nucleophile (Trp, Met, Cys) FreeAmine Free Amine (as TFA Salt) CarbamicAcid->FreeAmine - CO2 CO2 CO2 CarbamicAcid->CO2 cluster_boc Boc/Bzl Strategy (Graduated Lability) cluster_fmoc Fmoc/tBu Strategy (Orthogonal) Boc Nα-Boc Group Boc_Acid Moderate Acid (TFA) Boc->Boc_Acid Removed by Bzl Side-Chain Bzl Groups Bzl_Acid Strong Acid (HF) Bzl->Bzl_Acid Removed by Fmoc Nα-Fmoc Group Fmoc_Base Base (Piperidine) Fmoc->Fmoc_Base Removed by tBu Side-Chain tBu Groups tBu_Acid Acid (TFA) tBu->tBu_Acid Removed by

References

The OSu Group in Amide Bond Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The formation of a stable amide bond is a cornerstone of chemical synthesis, particularly within the life sciences and drug development. This covalent linkage is the fundamental building block of peptides and proteins and is prevalent in a vast array of pharmaceuticals and biomaterials. Among the myriad of methods developed to facilitate this crucial reaction, the use of the O-succinimidyl (OSu) group, most commonly in the form of N-hydroxysuccinimide (NHS) esters, has emerged as a robust and widely adopted strategy. This technical guide provides an in-depth exploration of the function of the OSu group in amide bond formation, detailing the underlying mechanisms, providing quantitative data and experimental protocols, and illustrating its application in modern research.

The Core of Amide Bond Formation: The Role of the OSu Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures and the removal of water. To overcome this kinetic barrier under mild, physiologically compatible conditions, the carboxylic acid must first be "activated". This is the primary role of the OSu group. By converting the hydroxyl moiety of a carboxylic acid into an O-succinimidyl ester, a highly efficient acylating agent is formed.

Mechanism of Action

The formation of an amide bond using an OSu-activated carboxylic acid is typically a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of NHS to form the more stable NHS ester, releasing an isourea byproduct.[1][] The OSu group is now attached to the carbonyl carbon of the original carboxylic acid.

  • Nucleophilic Acyl Substitution: The resulting NHS ester is a highly reactive acylating agent. The carbonyl carbon of the ester is electrophilic and readily attacked by a nucleophilic primary amine. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a leaving group.[3]

The OSu group is an excellent leaving group because the resulting N-hydroxysuccinimide is stabilized by resonance and is a weak base. This makes the forward reaction of amide bond formation highly favorable.

Amide_Bond_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (R-CO-OSu) O_Acylisourea->NHS_Ester + NHS Isourea_Byproduct Isourea Byproduct O_Acylisourea->Isourea_Byproduct NHS N-Hydroxysuccinimide (NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide_Bond Amide (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Leaving_Group

Mechanism of EDC/NHS-mediated amide bond formation.

Quantitative Data on OSu-Activated Amide Bond Formation

The efficiency of amide bond formation using NHS esters is influenced by several factors, including pH, temperature, reaction time, and the nature of the solvent. The following tables summarize typical reaction conditions and provide a comparison with other common coupling reagents.

ParameterConditionRationale and Remarks
pH 7.2 - 8.5The reaction is pH-dependent. At lower pH, the amine is protonated and non-nucleophilic. At higher pH, the NHS ester is susceptible to hydrolysis. The optimal pH is a compromise to ensure a sufficient concentration of deprotonated amine while minimizing hydrolysis of the NHS ester.[1][4]
Temperature 4°C to Room Temperature (25°C)The reaction is typically carried out at room temperature. For particularly sensitive biomolecules, the reaction can be performed at 4°C to minimize degradation, though this will increase the reaction time.[4]
Reaction Time 30 minutes to 4 hoursReaction times can vary depending on the reactivity of the amine and the concentration of the reactants. Reactions are often complete within 1-2 hours at room temperature.[4][5]
Solvents Aqueous buffers (PBS, MES, Borate), DMF, DMSOFor biological applications, aqueous buffers are preferred. NHS esters that are not soluble in water can be dissolved in a small amount of a water-miscible organic solvent like DMF or DMSO before being added to the aqueous reaction mixture.[5][6]
Molar Ratio 5-15 fold molar excess of NHS esterA molar excess of the NHS ester is typically used to drive the reaction to completion, especially when labeling proteins with multiple available amines.[1][6]

Table 1: Typical Reaction Conditions for NHS Ester Coupling Reactions.

Coupling Reagent/MethodRelative EfficiencyAdvantagesDisadvantages
EDC/NHS HighHigh yields, stable intermediate, good for aqueous media, minimizes side reactions.[7]Requires two steps (activation and coupling), EDC can modify carboxyl groups if not quenched.
DCC/NHS HighSimilar to EDC/NHS but for non-aqueous solvents.Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.
HATU/HOAt Very HighVery fast reaction rates, low racemization.More expensive than carbodiimides, can be sensitive to moisture.
DMT-MM HighEffective in aqueous media, good for secondary amines.Substrate-dependent performance.
COMU HighBroad substrate scope, water-soluble byproducts are easy to remove.Can be less effective for sterically hindered substrates.

Table 2: Comparison of Common Amide Bond Forming Reagents.

Experimental Protocols

The following are generalized protocols for the synthesis of an NHS ester and its subsequent use in protein conjugation. Optimization may be required for specific applications.

Protocol 1: Synthesis of an NHS Ester using EDC

Materials:

  • Carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution in an ice bath.

  • Add EDC (1.1 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter to remove the urea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS ester.

  • Purify the NHS ester by recrystallization or column chromatography.

Protocol 2: Conjugation of an NHS Ester to a Protein

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester dissolved in DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.[1]

  • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Add the NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). The final concentration of the organic solvent should be less than 10%.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quench the reaction by adding a quenching solution (e.g., Tris, glycine, or hydroxylamine) to a final concentration of 10-50 mM to react with any unreacted NHS ester.[7]

  • Purify the protein conjugate from excess reagent and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[5]

Application in Research: Probing Biological Pathways

While the OSu group is not a direct participant in intracellular signaling pathways, OSu-activated reagents, particularly NHS esters, are invaluable tools for studying these pathways. They are widely used to create chemical probes for identifying and characterizing protein-protein interactions, which are at the heart of most signaling cascades.

By attaching a reporter molecule (e.g., a fluorophore, a biotin tag, or a crosslinker) to an NHS ester, researchers can covalently label proteins of interest. These labeled proteins can then be used in a variety of assays to probe their interactions and functions within a cellular context. For example, an NHS-ester-alkyne probe can be used in chemoproteomic experiments to map the reactivity of accessible nucleophilic amino acids across the proteome, identifying potential "ligandable hotspots" for drug development.[1]

Experimental_Workflow Start Protein of Interest Labeling Covalent Labeling of Protein (Amide Bond Formation) Start->Labeling NHS_Probe NHS-Ester Probe (e.g., with Biotin or Fluorophore) NHS_Probe->Labeling Labeled_Protein Labeled Protein Labeling->Labeled_Protein Incubate Incubate with Cell Lysate or Interacting Partners Labeled_Protein->Incubate Interaction Formation of Protein-Protein Interaction Complex Incubate->Interaction Pull_down Affinity Purification (e.g., Streptavidin beads for Biotin) Interaction->Pull_down Analysis Identification of Interacting Proteins (e.g., Mass Spectrometry) Pull_down->Analysis Pathway_Elucidation Elucidation of Signaling Pathway Analysis->Pathway_Elucidation

Workflow for studying protein interactions using an NHS-ester probe.

Conclusion

The O-succinimidyl group, through its incorporation into N-hydroxysuccinimide esters, provides a powerful and versatile tool for the formation of amide bonds under mild conditions. The stability of the NHS ester intermediate, coupled with the excellent leaving group properties of N-hydroxysuccinimide, ensures high reaction yields and specificity towards primary amines. This chemistry has become indispensable in bioconjugation, peptide synthesis, and the development of chemical probes for elucidating complex biological processes. For researchers, scientists, and drug development professionals, a thorough understanding of the function and application of the OSu group is essential for the successful design and execution of experiments at the interface of chemistry and biology.

References

Historical context of Boc chemistry in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Context and Core Principles of Boc Chemistry in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) revolutionized the field of peptide chemistry and biochemistry, enabling the routine synthesis of peptides that were previously inaccessible. At the heart of the initial breakthrough and decades of subsequent research was the development and refinement of tert-butyloxycarbonyl (Boc) chemistry. This technical guide provides a comprehensive overview of the historical context of Boc-SPPS, details the core chemical principles and experimental protocols, presents quantitative data for key steps, and illustrates the workflows using logical diagrams. This document is intended for researchers, scientists, and drug development professionals who wish to gain a deeper understanding of this foundational peptide synthesis methodology.

Historical Milestones of Boc Solid-Phase Peptide Synthesis

The concept of synthesizing peptides on a solid support was a revolutionary idea proposed by R. Bruce Merrifield in 1959, culminating in his seminal 1963 publication in the Journal of the American Chemical Society[1][2][3][4][5]. This innovation addressed the significant challenges of solution-phase peptide synthesis, which involved tedious purification steps and often resulted in low yields. Merrifield's approach, for which he was awarded the Nobel Prize in Chemistry in 1984, involved anchoring the C-terminal amino acid to an insoluble polymer and sequentially adding protected amino acids[1][2][][7][8].

The first successful implementation of SPPS utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of the incoming amino acids. The Boc group was introduced by Carpino in 1957 and was quickly adopted by Merrifield due to its acid-labile nature, which allowed for its removal under conditions that did not cleave the peptide from the resin or remove the more permanent side-chain protecting groups[9]. This formed the basis of the Boc/Bzl (benzyl) protection strategy, where benzyl-based protecting groups were used for the side chains and were cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF)[10].

Key historical developments in Boc-SPPS are summarized below:

YearMilestoneSignificance
1957Carpino describes the Boc protecting group.[9]Provided an acid-labile α-amino protecting group crucial for SPPS.
1963R. Bruce Merrifield publishes his seminal paper on SPPS.[1][2][3][4][5]Introduced the revolutionary concept of synthesizing peptides on a solid support, dramatically simplifying the process.
1960sDevelopment of polystyrene-based resins (e.g., Merrifield resin).[9][11][12]Provided the insoluble support for anchoring the growing peptide chain.
Late 1960sIntroduction of HF for final cleavage.Enabled the efficient release of the synthesized peptide from the resin with simultaneous removal of side-chain protecting groups.
1970sDevelopment of more acid-stable resins like PAM resin.[7][9][11][12]Minimized peptide loss during the repetitive acidolytic Boc deprotection steps.
1970sIntroduction of BHA and MBHA resins.[9][11]Allowed for the direct synthesis of peptide amides.

Core Principles of Boc-SPPS

The Boc-SPPS strategy is based on a repetitive cycle of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step. The choice of protecting groups is crucial and relies on the principle of graduated acid lability.

The Boc/Bzl Protecting Group Strategy

In this strategy, the α-amino group is protected with the acid-labile Boc group, while the side chains of trifunctional amino acids are protected with more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. The C-terminal amino acid is anchored to the resin via an ester linkage that is also stable to the conditions used for Boc removal.

Protecting GroupFunctionDeprotection Condition
Boc (tert-butyloxycarbonyl)Temporary α-amino protectionMild acid (e.g., 50% TFA in DCM)[9][10]
Bzl (benzyl) based groups"Permanent" side-chain protectionStrong acid (e.g., anhydrous HF)[10]
Resin Linkage (e.g., benzyl ester)C-terminal anchoringStrong acid (e.g., anhydrous HF)

This graduated lability allows for the selective removal of the Boc group at each step of the synthesis without affecting the side-chain protecting groups or the linkage to the solid support[8].

Experimental Protocols in Boc-SPPS

A successful Boc-SPPS run requires careful execution of several key steps. Below are detailed methodologies for these critical procedures.

Resin Selection and Loading

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

  • Merrifield Resin (Chloromethylated Polystyrene): The classic resin for generating C-terminal carboxylic acids. The first Boc-amino acid is typically loaded as its cesium salt to minimize racemization and side reactions[9].

  • PAM Resin (Phenylacetamidomethyl Resin): Offers greater stability to the repetitive TFA treatments compared to the Merrifield resin, thus reducing peptide loss during the synthesis of long chains[7][9].

  • MBHA Resin (4-Methylbenzhydrylamine Resin): Used for the synthesis of C-terminal peptide amides. The first amino acid is coupled using standard coupling reagents[9].

Protocol for Loading the First Amino Acid onto Merrifield Resin (Cesium Salt Method):

  • Swell the chloromethylated resin in DMF.

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin extensively with DMF, DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.

The Boc-SPPS Cycle

The synthesis of the peptide chain proceeds through a series of repetitive cycles, each adding one amino acid.

a) Boc Deprotection:

The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Reagent: 50% TFA in DCM (v/v).

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% TFA/DCM for 5 minutes.

    • Filter and add a fresh portion of 50% TFA/DCM and react for an additional 20-25 minutes[9].

    • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA[9].

  • Scavengers: When synthesizing peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 0.5% dithioethane (DTE) are added to the deprotection solution to prevent alkylation of the side chains by the tert-butyl cation generated during deprotection[9][10].

b) Neutralization:

After deprotection, the N-terminal amino group is protonated as a trifluoroacetate salt and must be neutralized to the free amine before the next coupling reaction.

  • Reagent: 5-10% Diisopropylethylamine (DIEA) in DCM or DMF.

  • Procedure:

    • Wash the peptide-resin with DCM.

    • Treat the resin with the DIEA solution for 2-5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM to remove excess base.

c) Amino Acid Coupling:

The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.

  • Coupling Reagents:

    • DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective combination. HOBt is added to suppress racemization and improve coupling efficiency[13].

    • HBTU/DIEA (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine): A highly efficient and rapid coupling reagent system[14][15][16].

  • General Protocol (HBTU Coupling):

    • Swell the neutralized peptide-resin in DMF.

    • In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents), HBTU (2-4 equivalents), and DIEA (4-8 equivalents) in DMF. This is the pre-activation step.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF and DCM.

  • Monitoring the Reaction: The completeness of the coupling reaction can be monitored using the ninhydrin (Kaiser) test, which gives a dark blue color in the presence of free primary amines[17].

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Reagent: Anhydrous hydrofluoric acid (HF) is the most common reagent for the final cleavage in Boc-SPPS[8].

  • Cleavage Cocktail: HF is typically used with a scavenger to protect sensitive amino acids from reactive cations generated during the cleavage. A common cocktail is HF:anisole (9:1, v/v)[9].

  • Procedure (HF Cleavage): CAUTION: HF is extremely toxic and corrosive and requires a specialized apparatus.

    • Place the dried peptide-resin in a specialized HF reaction vessel.

    • Add the scavenger (e.g., anisole).

    • Cool the vessel in a dry ice/methanol bath.

    • Distill a measured amount of HF into the vessel.

    • Allow the reaction to proceed at 0°C for 1 hour with stirring.

    • Remove the HF by vacuum.

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the peptide.

    • Extract the peptide with an appropriate aqueous buffer or solvent for purification.

Quantitative Data in Boc-SPPS

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following table summarizes typical quantitative parameters for a standard Boc-SPPS protocol.

ParameterTypical Value/RangeNotes
Resin Loading 0.5 - 1.0 mmol/g[9]Lower loading is often preferred for longer or more difficult sequences to reduce aggregation.
Boc-Amino Acid Excess 2 - 4 equivalentsA molar excess is used to drive the coupling reaction to completion.
Coupling Reagent Excess 2 - 4 equivalentsStoichiometric with the amino acid.
Deprotection Time 25 - 30 minutes[9]A two-step process with a pre-wash and a longer deprotection step is common.
Coupling Time 30 - 120 minutesHighly dependent on the coupling reagents and the specific amino acids being coupled.
Single Cycle Efficiency > 99%High per-cycle efficiency is necessary for the synthesis of long peptides.
Overall Yield (crude) 50 - 80%Highly sequence-dependent and influenced by aggregation and other side reactions.

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

Side ReactionDescriptionPrevention/Minimization
Diketopiperazine Formation Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the support. Most common with Proline at the C-terminus or in the second position.[18]Use of in situ neutralization protocols.[18]
Aspartimide Formation Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, leading to a stable five-membered ring that can open to form β-aspartyl peptides.[9]Use of appropriate side-chain protecting groups for Asp.
Alkylation of Trp, Met, Cys The indole ring of Trp, the thioether of Met, and the thiol of Cys can be alkylated by carbocations generated during deprotection and cleavage.[10]Use of scavengers like DTE, anisole, or thioanisole in deprotection and cleavage cocktails.[9][10]
Pyroglutamate Formation Cyclization of N-terminal glutamine to form a pyroglutamyl residue.Couple the subsequent amino acid immediately after Gln deprotection and neutralization.

Mandatory Visualizations

Workflow and Chemical Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and chemical transformations in Boc-SPPS.

Boc_SPPS_Cycle Start Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Protonated Peptide-Resin (N-terminal NH3+ TFA-) Deprotection->Protonated Neutralization Neutralization (DIEA/DCM) Protonated->Neutralization FreeAmine Peptide-Resin (N-terminal NH2) Neutralization->FreeAmine Coupling Coupling (Boc-AA, HBTU/DIEA) FreeAmine->Coupling Elongated Elongated Peptide-Resin (N-terminal Boc) Coupling->Elongated Elongated->Deprotection Repeat for next cycle

Figure 1: The general workflow of a single cycle in Boc solid-phase peptide synthesis.

Boc_Deprotection_Mechanism BocPeptide Boc-NH-Peptide-Resin Protonation Protonation BocPeptide->Protonation + H+ (TFA) ProtonatedBoc Boc(H+)-NH-Peptide-Resin Protonation->ProtonatedBoc Cleavage Cleavage ProtonatedBoc->Cleavage TertButylCation tert-Butyl Cation Cleavage->TertButylCation CarbamicAcid HOOC-NH-Peptide-Resin Cleavage->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine H2N-Peptide-Resin Decarboxylation->FreeAmine CO2 CO2 Decarboxylation->CO2

Figure 2: The chemical mechanism of Boc group removal using trifluoroacetic acid (TFA).

Final_Cleavage ProtectedPeptideResin Fully Protected Peptide-Resin HFCleavage Final Cleavage (Anhydrous HF + Scavengers) ProtectedPeptideResin->HFCleavage CrudeProducts Mixture of: - Free Peptide - Cleaved Protecting Groups - Spent Resin HFCleavage->CrudeProducts Precipitation Precipitation (Cold Diethyl Ether) CrudeProducts->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification PurePeptide Pure Peptide Purification->PurePeptide

Figure 3: The workflow for the final cleavage and purification of the synthesized peptide.

Conclusion

Boc chemistry laid the foundation for modern solid-phase peptide synthesis, enabling decades of scientific discovery and the development of numerous peptide-based therapeutics. While Fmoc chemistry has become the dominant strategy in many applications due to its milder deprotection conditions, Boc-SPPS remains a powerful and relevant technique, particularly for the synthesis of certain complex or modified peptides. A thorough understanding of its historical context, chemical principles, and experimental protocols is invaluable for any scientist working in the field of peptide research and drug development. The methodologies and data presented in this guide provide a solid foundation for the successful application of Boc-SPPS.

References

A Comprehensive Technical Guide to Boc-Lys(Boc)-OSu: Supplier Information and Quality Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical technical information on Boc-Lys(Boc)-OSu (Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester), a key reagent in peptide synthesis and bioconjugation. This document outlines supplier details, quality specifications, and the analytical methodologies required to ensure its suitability for research and drug development applications.

Supplier Landscape

A variety of chemical suppliers offer this compound, catering to a range of research and development needs, from small-scale laboratory use to bulk manufacturing. While lead times and pricing are subject to change, the following table summarizes prominent suppliers and available purchasing information. For up-to-date pricing and availability, it is recommended to consult the suppliers directly.

SupplierProduct Code(s)Purity SpecificationPack SizesAdditional Notes
Sigma-Aldrich (Merck) 15131≥97.0% (calculated based on dry substance, C/N)5 gProvides access to Certificates of Analysis (CoA) for specific batches.
LGC Standards TRC-B657060Not explicitly stated, but offers detailed chemical data.1 g, 5 g, 25 g[1]Provides a Certificate of Analysis with exact weight packaging.[1][2]
BOC Sciences Not specified≥ 99% (HPLC)[]Not specifiedOffers GMP grade manufacturing capabilities.
Smolecule S688300Not explicitly stated.In Stock-
Kilobio Not specifiedNot explicitly stated.Bulk orders in 25kg/drum, 1kg/bag.[4]Specializes in bulk manufacturing and offers molecule modification services.[4]
Benchchem Not specified≥98% purity.[5]Not specifiedProvides information on synthesis and characterization.[5]
Genprice 572-TRC-B657060-5GNot explicitly stated.5 gProduct intended for research use only.[6]

Quality Specifications and Analytical Methods

Ensuring the quality of this compound is paramount for the successful synthesis of peptides and bioconjugates. Key quality attributes include purity, identity, and appearance. The following table summarizes the typical specifications and the analytical methods used for their determination.

ParameterSpecificationAnalytical Method
Appearance White to off-white solid/powder[]Visual Inspection
Purity ≥97.0% to ≥99.5%High-Performance Liquid Chromatography (HPLC)[]
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry[5]
Optical Rotation [α]20/D −25.5±1.5°, c = 1% in DMFPolarimetry
Melting Point 85-100 °C[]Melting Point Apparatus
Storage -20°C or 2-8°C[]-

Experimental Protocols

Detailed analytical protocols are essential for the quality control of this compound. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Methodology: Reversed-phase HPLC is a standard method for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Methodology: ¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of this compound.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Key signals to expect include the tert-butyl protons of the Boc groups (around 1.4 ppm), the methylene protons of the lysine side chain, the α-proton of the lysine backbone, and the protons of the N-hydroxysuccinimide ring.

  • ¹³C NMR: Acquire a standard carbon spectrum. Expect signals corresponding to the carbonyl carbons of the Boc groups, the ester and amide carbonyls, the carbons of the tert-butyl groups, the carbons of the lysine backbone and side chain, and the carbons of the N-hydroxysuccinimide ring.

Mass Spectrometry (MS) for Molecular Weight Verification

Methodology: Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it into the mass spectrometer.

  • Analysis Mode: Positive ion mode is typically used.

  • Expected Mass: The expected monoisotopic mass is approximately 443.2268 g/mol .[1] The observed mass should correspond to the protonated molecule [M+H]⁺.[5]

Synthesis and Workflow Diagrams

The following diagrams illustrate the synthesis pathway of this compound and a typical workflow for its quality control.

Synthesis_of_Boc_Lys_Boc_OSu Lysine L-Lysine Boc_Lys_Boc_OH Boc-Lys(Boc)-OH Lysine->Boc_Lys_Boc_OH  Protection of α- and ε-amino groups Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc_Lys_Boc_OSu This compound Boc_Lys_Boc_OH->Boc_Lys_Boc_OSu  Activation of carboxylic acid NHS N-Hydroxysuccinimide (NHS) DCC DCC or other coupling agent

Caption: Synthetic pathway for this compound.

QC_Workflow_for_Boc_Lys_Boc_OSu cluster_synthesis Synthesis cluster_qc Quality Control Testing cluster_release Product Release Raw_Material Raw Material (this compound) Visual_Inspection Visual Inspection (Appearance) Raw_Material->Visual_Inspection HPLC HPLC (Purity) Raw_Material->HPLC NMR NMR (Identity) Raw_Material->NMR MS Mass Spectrometry (Molecular Weight) Raw_Material->MS Polarimetry Polarimetry (Optical Rotation) Raw_Material->Polarimetry CoA_Generation Certificate of Analysis Generation Visual_Inspection->CoA_Generation HPLC->CoA_Generation NMR->CoA_Generation MS->CoA_Generation Polarimetry->CoA_Generation Product_Release Product Release CoA_Generation->Product_Release

Caption: Quality control workflow for this compound.

References

Safety and handling guidelines for Boc-Lys(Boc)-OSu.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safe Handling of Boc-Lys(Boc)-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester), a key reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Properties

This compound is a synthetic derivative of the amino acid L-lysine, where both the alpha and epsilon amino groups are protected by tert-butyloxycarbonyl (Boc) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] This dual protection and activation make it a highly efficient building block for incorporating lysine into peptide chains.[1]

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 30189-36-7 [1][3][4]
IUPAC Name (2,5-dioxopyr-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate [1][4]
Molecular Formula C20H33N3O8 [1][4]
Synonyms Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester, Boc-L-Lys(Boc)-OSu [5]

| InChI Key | IQVLXQGNLCPZCL-ZDUSSCGKSA-N |[1][3] |

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Weight 443.5 g/mol [1][3][5]
Appearance White to off-white solid [1]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) [1]
Storage Temperature −20°C [1]

| Optical Activity | [α]20/D −25.5±1.5°, c = 1% in DMF | |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance that requires careful handling to avoid exposure. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[6]

Table 3: GHS Hazard and Precautionary Statements

Type Code Statement Reference
Hazard H315 Causes skin irritation. [6]
Hazard H319 Causes serious eye irritation. [6]
Hazard H335 May cause respiratory irritation. [6]
Precautionary P261 Avoid breathing dust/fumes. [6]
Precautionary P271 Use only outdoors or in a well-ventilated area. [6]
Precautionary P280 Wear protective gloves, protective clothing, eye protection and face protection. [6]

| Precautionary | P264 | Wash all exposed external body areas thoroughly after handling. |[6] |

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Reference
Eye/Face Protection Safety glasses with side-shields or goggles. [6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or full protective suit. [6][7]

| Respiratory Protection | Type N95 (US) dust mask or equivalent respirator. Use in a well-ventilated area or under a fume hood. |[6][7] |

Handling and Storage Procedures

Proper handling and storage are essential to ensure user safety and reagent stability.

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[6]

  • Avoid all personal contact, including breathing dust and contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[6]

  • Keep the container securely sealed when not in use.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine) for spills to avoid generating dust.[6]

Storage:

  • Store the reagent in its original container in a cool, dry, and well-ventilated area.[6]

  • The recommended storage temperature is -20°C to maintain the stability and prevent the decomposition of the NHS ester.[1]

  • Store away from incompatible materials and foodstuff containers.[6]

  • Protect containers from physical damage and check regularly for leaks.[6]

  • The material is classified under Storage Class 11 (Combustible Solids).

G Diagram 1: General Workflow for Safe Chemical Handling cluster_prep Preparation cluster_use Experimental Use cluster_post Post-Use A Receive & Inspect Container Integrity B Store Properly (-20°C, Dry) A->B C Don PPE (Gloves, Goggles, Lab Coat, Mask) B->C D Weigh & Dispense (In Fume Hood) C->D E Reaction Setup & Execution D->E F Workup & Purification E->F G Decontaminate Glassware & Surfaces F->G H Dispose of Waste (Follow Regulations) G->H

Caption: General workflow for safe chemical handling.

First Aid and Emergency Procedures

In case of exposure or accident, follow these immediate first aid measures and emergency protocols.

Table 5: First Aid Measures

Exposure Route First Aid Procedure Reference
Eye Contact Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay. [6]
Skin Contact Flush skin and hair with running water and soap if available. Seek medical attention if irritation develops or persists. [6]
Inhalation Remove the individual from the contaminated area to fresh air. Other measures are typically unnecessary. [6]

| Ingestion | Immediately give a glass of water. First aid is not generally required, but contact a Poisons Information Centre or a doctor if in doubt. |[6] |

Spill Cleanup:

  • Clean up all spills immediately.[6]

  • Alert personnel in the area and control personal contact by wearing appropriate PPE.[6]

  • Use dry cleanup procedures and avoid generating dust.[6]

  • Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[6]

Firefighting Measures:

  • The material is not considered a significant fire risk, but containers may burn.[6]

  • There is no restriction on the type of extinguisher that can be used; select media suitable for the surrounding fire.[6]

  • Firefighters should wear protective gloves and a breathing apparatus.[6]

  • May emit corrosive fumes when heated.[6]

Application and Experimental Protocols

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS).[3] The OSu ester is a reactive group that readily forms a stable amide bond with a free amino group under mild conditions, eliminating the need for separate coupling agents.[1][3] The Boc protecting groups can be cleanly removed with acid, such as trifluoroacetic acid (TFA).[1]

G Diagram 2: Amide Bond Formation using this compound Reactants R-NH₂ (Free Amine) This compound (Activated Ester) Reaction Nucleophilic Attack Reactants->Reaction Products R-NH-CO-Lys(Boc)₂ (New Peptide Bond) N-hydroxysuccinimide (Leaving Group) Reaction->Products

Caption: Reaction mechanism in peptide coupling.

Experimental Protocol: General Procedure for Amide Coupling

This protocol outlines a general method for coupling this compound to a primary or secondary amine, typical in peptide synthesis or small molecule modification.

Materials:

  • Amine-containing substrate (e.g., resin-bound peptide with a free N-terminus)

  • This compound

  • Anhydrous, aprotic solvent (e.g., DMF, Dichloromethane (DCM), or Acetonitrile)[1][3]

  • Base (optional, e.g., Diisopropylethylamine (DIEA) if coupling to an amine salt)

Methodology:

  • Preparation: In a clean, dry reaction vessel, dissolve the amine-containing substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add this compound (typically 1.1 to 1.5 molar equivalents relative to the amine) to the reaction mixture. If the amine is a salt (e.g., hydrochloride or trifluoroacetate), add a non-nucleophilic base like DIEA (1.5 to 2.0 equivalents) to neutralize the salt and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., ninhydrin test for primary amines in SPPS, or LC-MS/TLC for solution-phase reactions).

  • Workup (for solution-phase): Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified using standard techniques like column chromatography or recrystallization.

  • Workup (for solid-phase): After the coupling reaction is complete, wash the solid support (resin) extensively with the reaction solvent (e.g., DMF) followed by a solvent like DCM to remove excess reagents and byproducts. The subsequent deprotection of the Boc groups is typically performed using a solution of TFA in DCM.[1]

Stability and Reactivity

  • Chemical Stability: The compound is stable when stored under the recommended conditions (-20°C, dry).[1] The N-hydroxysuccinimide ester is susceptible to hydrolysis, so exposure to moisture should be minimized.

  • Reactivity: The OSu group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of amide bonds.[1]

  • Hazardous Decomposition: When heated to decomposition, it may emit corrosive fumes and oxides of carbon and nitrogen.[6][7]

  • Incompatible Materials: While specific data is limited, as a general precaution, avoid strong oxidizing agents and strong bases which could degrade the compound.

Disposal Considerations

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.[7]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly. Do not reuse empty containers.

References

An In-depth Technical Guide to Bioconjugation Strategies Using Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation strategies utilizing Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly known as Boc-Lys(Boc)-OSu. This reagent is a valuable tool for the covalent modification of biomolecules, enabling the development of advanced therapeutics, diagnostics, and research probes.

Introduction to this compound: A Versatile Bioconjugation Reagent

This compound is a derivative of the amino acid L-lysine, where both the α-amino and ε-amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] This unique trifunctional structure provides a versatile platform for bioconjugation, primarily by targeting primary amino groups on biomolecules such as proteins and peptides.[2][3]

The key features of this compound include:

  • Dual Boc Protection: The two Boc groups prevent unwanted side reactions at the amino groups of the lysine linker during the conjugation process.[1] These protecting groups can be subsequently removed under mild acidic conditions, revealing primary amines for further functionalization.[2]

  • Reactive OSu Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues on a protein) under physiological or slightly basic conditions.[1][2]

  • Introduction of a Functional Handle: Upon conjugation and deprotection, this compound introduces a lysine residue with two free amino groups, which can then be used as a scaffold for the attachment of other molecules, such as drugs, imaging agents, or polyethylene glycol (PEG).

Core Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Chemical Name Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester[]
Synonyms Bis-Boc-Lysine-OSu[3]
CAS Number 30189-36-7[3]
Molecular Formula C20H33N3O8[]
Molecular Weight 443.49 g/mol []
Appearance White to off-white powder[]
Solubility Soluble in organic solvents such as DMF and DMSO.
Storage Conditions -20°C[3]

Bioconjugation Strategies and Methodologies

The primary application of this compound in bioconjugation is the modification of proteins, particularly antibodies, for the development of antibody-drug conjugates (ADCs) and other targeted therapies. It is also extensively used in the synthesis of lysine-based dendrimers for drug delivery applications.[5][6]

General Workflow for Protein Conjugation

The overall process for conjugating a molecule of interest (e.g., a drug) to a protein using this compound as a linker can be summarized in the following workflow.

G cluster_synthesis Linker Synthesis & Activation cluster_conjugation Bioconjugation cluster_deprotection Deprotection & Final Product Drug Drug BocLys Boc-Lys(Boc)-OH Drug->BocLys Coupling ActivatedLinker Boc-Lys(Boc)-Drug BocLys->ActivatedLinker Protein Protein ActivatedLinker->Protein NHS Ester Reaction (pH 7-9) Conjugate Protein-Lys(Boc)2-Drug Protein->Conjugate FinalConjugate Protein-Lys(NH2)2-Drug Conjugate->FinalConjugate Acidic Conditions (e.g., TFA)

Workflow for protein conjugation using this compound.
Experimental Protocol: Synthesis of Boc-Lys(Boc)-OH

The precursor for this compound, Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH), can be synthesized from L-lysine hydrochloride.

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO3)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Dilute hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[7]

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled lysine solution with stirring.[7]

  • Allow the reaction to proceed at room temperature for 24 hours.[7]

  • Wash the reaction mixture with diethyl ether three times.[7]

  • Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.[7]

  • Extract the product with ethyl acetate three times.[7]

  • Dry the combined organic phases with magnesium sulfate, filter, and concentrate under vacuum to obtain Boc-Lys(Boc)-OH as a white solid.[7]

Experimental Protocol: Activation to this compound and Protein Conjugation

Materials:

  • Boc-Lys(Boc)-OH

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of Boc-Lys(Boc)-OH: Dissolve Boc-Lys(Boc)-OH and NHS in an anhydrous organic solvent. Add the coupling agent (e.g., DCC) and stir the reaction at room temperature for several hours to overnight to form this compound.

  • Protein Preparation: Prepare a solution of the protein of interest at a suitable concentration in the reaction buffer.

  • Conjugation Reaction: Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized empirically. Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted OSu esters.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., by UV-Vis spectroscopy or mass spectrometry) and to confirm that the biological activity of the protein is retained.

Application in Drug Delivery: Lysine Dendrimer-based Systems

This compound is a key building block for the synthesis of poly-L-lysine (PLL) dendrimers.[5][6] These highly branched, monodisperse macromolecules have garnered significant interest as drug delivery vehicles due to their well-defined structure and multivalency. The synthesis involves a stepwise, divergent approach where each generation is built by reacting the deprotected amino groups of the previous generation with this compound.[5]

G cluster_g0 Generation 0 cluster_g1 Generation 1 cluster_g2 Generation 2 cluster_drug Drug Conjugation Core Core Molecule (e.g., Ethylenediamine) G1_Boc G1 Dendrimer (Boc-protected) Core->G1_Boc React with This compound G1_Deprotected G1 Dendrimer (Deprotected) G1_Boc->G1_Deprotected Deprotection (TFA) G2_Boc G2 Dendrimer (Boc-protected) G1_Deprotected->G2_Boc React with This compound G2_Deprotected G2 Dendrimer (Deprotected) G2_Boc->G2_Deprotected Deprotection (TFA) DrugConjugate Drug-Dendrimer Conjugate G2_Deprotected->DrugConjugate Couple Drug

Synthesis of a lysine dendrimer for drug delivery.

The peripheral amino groups of the final dendrimer can be conjugated to therapeutic agents, targeting ligands, or imaging moieties. For instance, doxorubicin, an anticancer drug, has been successfully incorporated into lysine dendrimers for targeted delivery to tumor cells.[5]

Quantitative Data and Performance

The efficiency of bioconjugation reactions with this compound is influenced by several factors, including pH, temperature, and the molar ratio of reactants.

ParameterConditionObservationReference
pH 7.0 - 9.0Optimal range for the reaction of NHS esters with primary amines. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[1]
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize protein denaturation, while room temperature reactions proceed faster.
Molar Ratio VariesThe molar excess of this compound over the biomolecule is optimized to achieve the desired degree of labeling.
Yield HighA comparative study on dendrimer synthesis showed a 75% success rate using this compound.[1]

Conclusion

This compound is a highly effective and versatile reagent for bioconjugation. Its ability to introduce a protected, bifunctional lysine linker onto biomolecules provides a powerful tool for researchers in drug development, diagnostics, and fundamental biological studies. The straightforward reaction chemistry, coupled with the ability to perform subsequent modifications on the deprotected amino groups, makes it an invaluable component in the construction of complex and functional bioconjugates.

References

The Cornerstone of Complex Architectures: A Technical Guide to Boc-Lys(Boc)-OSu in Dendrimer and Branched Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of macromolecular engineering, the pursuit of precisely controlled, highly functional structures is paramount. Among the versatile reagents enabling such constructions, Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly known as Boc-Lys(Boc)-OSu, stands out as a critical building block. Its unique trifunctional nature—a reactive N-hydroxysuccinimide (OSu) ester for amide bond formation and two orthogonal Boc-protecting groups on the alpha and epsilon amino groups of lysine—provides the foundation for the divergent synthesis of complex dendrimers and branched peptides. This technical guide delves into the core applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows to empower researchers in their quest for novel molecular architectures with applications ranging from drug delivery to materials science.

The Chemistry of Controlled Branching

This compound is a cornerstone in the divergent approach to dendrimer and branched peptide synthesis. The OSu group provides a highly reactive site for efficient coupling with primary amines, forming stable amide bonds. The two tert-butoxycarbonyl (Boc) protecting groups are stable under the coupling conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose two new primary amines. This iterative sequence of coupling and deprotection allows for the generation-by-generation growth of a dendritic structure from a central core.

The general workflow for the divergent synthesis of a poly-L-lysine (PLL) dendrimer using this compound is depicted below. This iterative process of coupling and deprotection allows for the precise construction of dendrimers with a defined number of generations and terminal functional groups.

G cluster_0 Generation 0 cluster_1 Generation 1 Synthesis cluster_2 Generation 2 Synthesis Core Core Molecule (e.g., Diamine) Coupling1 Coupling with This compound Core->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 G1_Dendrimer Generation 1 Dendrimer (4 terminal amines) Deprotection1->G1_Dendrimer Coupling2 Coupling with This compound G1_Dendrimer->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 G2_Dendrimer Generation 2 Dendrimer (8 terminal amines) Deprotection2->G2_Dendrimer ... ... G2_Dendrimer->...

Divergent synthesis workflow for poly-L-lysine dendrimers.

Experimental Protocols

The following sections provide detailed, generalized protocols for key steps in the synthesis of dendrimers and branched peptides using this compound. Researchers should note that specific reaction conditions may require optimization based on the substrate and desired generation of the dendrimer.

Synthesis of Boc-Lys(Boc)-OH: The Precursor

The synthesis of this compound begins with the protection of L-lysine to form Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH).

Protocol:

  • Dissolve L-lysine hydrochloride in deionized water and cool the solution in an ice-water bath.

  • Add sodium bicarbonate (NaHCO₃) to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise with stirring.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Wash the mixture with diethyl ether.

  • Acidify the aqueous phase to a pH of 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to obtain Boc-Lys(Boc)-OH as a white solid.[1]

Activation to this compound

The carboxylic acid of Boc-Lys(Boc)-OH is then activated by converting it to an N-hydroxysuccinimide ester.[2]

Protocol:

  • Dissolve Boc-Lys(Boc)-OH in a suitable solvent such as dichloromethane (DCM).

  • Add N-hydroxysuccinimide (NHS) and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Dendrimer Synthesis: A Step-by-Step Guide (Divergent Method)

This protocol outlines the synthesis of a poly(L-lysine) dendron starting from a core molecule, in this case, propargylamine, to create a first-generation (G1) dendron.

Protocol for Generation 1 (G1) Synthesis:

  • To a flask under a nitrogen atmosphere, add propargylamine, Boc-Lys(Boc)-OH, 1-hydroxybenzotriazole (HOBT), and EDC.[1]

  • Add dichloromethane (CH₂Cl₂) and N,N-diisopropylethylamine (DIPEA).[1]

  • Stir the mixture in an ice-water bath for 30 minutes, then allow it to warm to room temperature and stir for 24 hours.[1]

  • After the reaction, wash the organic phase with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain the G1 dendron.

Protocol for Boc Deprotection:

  • Treat the Boc-protected dendron with a mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂).[1]

  • After the reaction is complete (typically a few hours), remove the solvents under vacuum.

  • Precipitate the deprotected dendron by adding cold anhydrous diethyl ether.

  • Collect the white powder by filtration or centrifugation and dry under vacuum. This product is now ready for the next coupling step to synthesize the next generation.

Quantitative Data Summary

The efficiency of each step in dendrimer synthesis is crucial for obtaining a well-defined final product. The following tables summarize typical quantitative data reported in the literature for the synthesis of lysine-based dendrimers.

Reaction Step Starting Material Product Typical Yield Reference
Boc Protection of LysineL-lysine hydrochlorideBoc-Lys(Boc)-OH85%[1]
G1 Dendron SynthesisPropargylamine, Boc-Lys(Boc)-OHG1 DendronNot explicitly stated[1]
G2 Dendron SynthesisG1 Dendron, Boc-Lys(Boc)-OHG2 DendronNot explicitly stated[1]
Defect Dendrimer SynthesisDbz-loaded resin, Fmoc-Lys(Boc)-OHDefect Dendrimer 282%[3]
Defect Dendrimer SynthesisDbz-loaded resin, Boc-Lys(Fmoc)-OHDefect Dendrimer 386%[3]
Defect Dendrimer SynthesisDbz-loaded resin, Boc-Lys(Fmoc)-OHDefect Dendrimer 488%[3]

Characterization of Dendrimers and Branched Peptides

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized dendrimers at each generation. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful addition of each generation.

  • Mass Spectrometry (MS): Such as MALDI-TOF or ESI-MS, to determine the molecular weight and verify the monodispersity of the dendrimer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product at each stage.

Applications in Drug Development and Beyond

The well-defined structure, multivalency, and tunable surface functionalities of dendrimers synthesized using this compound make them highly attractive for a variety of biomedical and pharmaceutical applications.

G cluster_0 Synthesis cluster_1 Applications Boc_Lys_OSu This compound Dendrimers Dendrimers Boc_Lys_OSu->Dendrimers Branched_Peptides Branched Peptides Boc_Lys_OSu->Branched_Peptides Drug_Delivery Targeted Drug Delivery Dendrimers->Drug_Delivery Gene_Delivery Gene Delivery Dendrimers->Gene_Delivery Diagnostics Diagnostics Dendrimers->Diagnostics Branched_Peptides->Drug_Delivery Biomaterials Biomaterials Branched_Peptides->Biomaterials

Applications of this compound derived macromolecules.

The terminal amino groups of poly-L-lysine dendrimers can be functionalized with a variety of molecules, including:

  • Therapeutic agents: For targeted drug delivery to specific cells or tissues.[4]

  • Targeting ligands: Such as antibodies or peptides, to enhance specificity.

  • Imaging agents: For diagnostic applications.

  • Polyethylene glycol (PEG): To improve biocompatibility and circulation time.

Conclusion

This compound is an indispensable reagent for the construction of precisely defined dendrimers and branched peptides. Its ability to facilitate controlled, generational growth has paved the way for the development of novel macromolecules with significant potential in drug delivery, diagnostics, and materials science. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to harness the power of this versatile building block in their synthetic endeavors. As our understanding of the structure-function relationships of these complex molecules grows, so too will the innovative applications of this compound in addressing challenges in medicine and beyond.

References

Methodological & Application

Application Note: Protocol for Amide Bond Formation using Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a crucial building block in modern organic synthesis and bioconjugation chemistry.[1] It is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] The carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester, making it highly reactive towards nucleophiles, particularly primary amines.[2][3]

This dual protection and activation strategy allows for the efficient and controlled incorporation of a lysine residue into peptides, proteins, and other molecules.[1][3] The primary applications include solid-phase peptide synthesis (SPPS), where it serves as a monomer unit, the development of targeted drug delivery systems, and the synthesis of complex molecular architectures like dendrimers.[1][2] The OSu ester facilitates high coupling efficiency under mild conditions, often eliminating the need for additional coupling agents and minimizing side reactions like racemization.[2][3]

Chemical Principle

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the OSu ester. This forms a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide (NHS) moiety as a stable leaving group. The result is the formation of a highly stable amide bond between the lysine derivative and the target molecule.[3] This reaction is typically carried out in aprotic polar solvents and is efficient in a pH range of 7-9.[3]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagent1 This compound dissolve Dissolve Substrate and add this compound reagent2 Amine-containing Substrate reagent2->dissolve 1.0 eq solvent Anhydrous Solvent (e.g., DMF, DCM) react Stir at Room Temperature (2-24h) dissolve->react Add 1.0-1.2 eq of this compound workup Solvent Evaporation & Extraction react->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify product Purified Boc-Lys-Conjugate purify->product

Caption: Workflow for this compound coupling to a primary amine.

Summary of Reaction Parameters

The following table summarizes typical quantitative parameters for the this compound coupling reaction, compiled from various protocols.

ParameterValue/ConditionRationaleSource(s)
Molar Ratio 1.0 - 1.2 equivalents of this compound per equivalent of amineA slight excess of the activated ester ensures complete consumption of the often more valuable amine substrate.[2]
Solvent Anhydrous DMF, DCM, Acetonitrile, or DioxaneAprotic solvents are used to prevent hydrolysis of the reactive OSu ester. DMF and DCM are common due to their excellent solvating properties for peptides and organic molecules.[1][3]
Temperature 0°C to Room Temperature (~25°C)The reaction is efficient at room temperature. Starting at 0°C may be used to control initial exotherms for highly reactive substrates.[1][4]
Reaction Time 2 - 24 hoursReaction completion time varies based on the steric hindrance and nucleophilicity of the amine. Overnight stirring is common to ensure completion.[4][5]
pH Control Not strictly controlled in aprotic solvents; for aqueous buffers, pH 7-9 is optimal.This pH range ensures the primary amine is deprotonated and nucleophilic while minimizing hydrolysis of the OSu ester.[3]
Typical Yield 80 - 95%High yields are achievable due to the high efficiency of the OSu ester coupling chemistry. Yields are post-purification.[1][5]

Detailed Experimental Protocol

This protocol provides a general procedure for coupling this compound to a molecule containing a primary amine in an organic solvent.

5.1 Materials and Reagents

  • Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (this compound)

  • Substrate containing a primary amine

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[1][3]

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (saturated NaCl solution, for washing)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Standard laboratory glassware, magnetic stirrer, and TLC or LC-MS equipment for monitoring.

5.2 Procedure

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. If the substrate is a salt (e.g., hydrochloride), add 1.0-1.1 equivalents of a non-nucleophilic base like DIPEA and stir for 10-15 minutes.

  • Coupling Reaction: To the stirred solution of the amine, add this compound (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature.[5] The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed. This typically takes between 2 and 24 hours.[4][5]

  • Work-up:

    • Once the reaction is complete, remove the solvent (DMF or DCM) under reduced pressure.

    • If DMF was used, it may be necessary to add water to precipitate the product or dilute with a larger volume of ethyl acetate for extraction.

    • Dissolve the residue in ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes the NHS by-product and any unreacted starting material.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure conjugate.[5]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight.[2]

Troubleshooting and Safety

  • Low Yield: A common issue is the hydrolysis of the this compound ester due to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to mitigate this.[1]

  • Multiple Products: If the substrate has multiple amine groups, non-selective coupling can occur. This protocol is intended for substrates with a single primary amine or where selectivity is not a concern.

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Boc-Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method within SPPS. This document provides detailed application notes and protocols for the use of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), a key building block for the incorporation of lysine residues in Boc-SPPS.

This compound is a derivative of the amino acid lysine where both the α-amino and ε-amino groups are protected by the acid-labile Boc group. The carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. This pre-activation facilitates efficient coupling to the free N-terminus of the growing peptide chain on the solid support, streamlining the synthesis process.[1]

Key Features and Applications

This compound is a versatile reagent with several applications in peptide and protein chemistry:

  • Peptide Synthesis: It serves as a fundamental building block for introducing protected lysine residues into a peptide sequence during Boc-SPPS.[1]

  • Protein Modification: The activated ester can be used to modify lysine residues on existing proteins, enabling the attachment of various functional groups.

  • Synthesis of Complex Peptides: It is utilized in the synthesis of peptides with potential therapeutic applications, such as in cancer treatment and diabetes management, as well as in the creation of diagnostic peptides.[1]

Principle of Boc-SPPS

The Boc-SPPS strategy involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).[2] The synthesis cycle consists of two main steps:

  • Deprotection: The acid-labile Nα-Boc protecting group of the terminal amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3]

  • Coupling: The next Nα-Boc protected amino acid is coupled to the newly liberated N-terminus of the peptide-resin.[2]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

StepProcedure
1Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
2Add a suitable solvent, typically Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), to the resin (approximately 10-15 mL per gram of resin).
3Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.
4Drain the solvent by filtration.
Boc-SPPS Cycle

The following diagram illustrates the general workflow of a single Boc-SPPS cycle.

spss_workflow start Start Cycle: Peptide-Resin with N-terminal Boc group deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling with This compound in DMF wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End Cycle: Elongated Peptide-Resin with N-terminal Boc group wash3->end

Boc-SPPS Cycle Workflow.

a. Deprotection:

This step removes the Nα-Boc group from the terminal amino acid of the peptide-resin.

StepProcedure
1Wash the swollen peptide-resin with DCM (2 x 1 min).
2Add a solution of 25-50% TFA in DCM to the resin (10 mL per gram of resin).
3Agitate the suspension for 1-2 minutes.
4Drain the TFA solution.
5Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]
6Drain the TFA solution.
7Wash the peptide-resin with DCM (3 x 1 min).
8Wash the peptide-resin with Isopropanol (IPA) (2 x 1 min) to shrink the resin and help remove residual acid.
9Wash the peptide-resin with DCM (3 x 1 min).

b. Neutralization:

The N-terminal amine is deprotonated from its TFA salt to the free amine, which is necessary for the subsequent coupling reaction.

StepProcedure
1Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin (10 mL per gram of resin).[2]
2Agitate the suspension for 5-10 minutes.
3Drain the neutralization solution.
4Repeat the neutralization step one more time.
5Wash the peptide-resin with DCM (5 x 1 min) to remove excess DIEA.

c. Coupling of this compound:

In this step, the pre-activated this compound is coupled to the free N-terminus of the peptide-resin.

StepProcedure
1Dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.
2Add the solution of this compound to the neutralized peptide-resin.
3Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to several hours.
4Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
5Once the coupling is complete, drain the reaction solution.
6Wash the peptide-resin with DMF (3 x 1 min).
7Wash the peptide-resin with DCM (3 x 1 min).

d. Monitoring the Coupling Reaction:

The Kaiser test is a sensitive colorimetric assay to detect the presence of primary amines.

ResultInterpretationAction
Blue/Purple beads Incomplete coupling (free primary amines present)Repeat the coupling step with fresh reagents.
Yellow/Colorless beads Complete coupling (no free primary amines)Proceed to the next deprotection step.
Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Warning: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme caution in a specialized chemical fume hood with appropriate personal protective equipment.

The following diagram outlines the decision-making process for selecting an appropriate cleavage cocktail.

cleavage_pathway start Peptide-Resin (Final Sequence) check_residues Sensitive Residues (Trp, Met, Cys, Tyr)? start->check_residues standard_cocktail Standard Cleavage Cocktail (e.g., HF/anisole) check_residues->standard_cocktail No scavenger_cocktail Cleavage Cocktail with Scavengers (e.g., HF/anisole/thioanisole/EDT) check_residues->scavenger_cocktail Yes cleavage Cleavage Reaction (0°C to room temp.) standard_cocktail->cleavage scavenger_cocktail->cleavage workup Work-up: Precipitation, Washing, Lyophilization cleavage->workup

Cleavage Cocktail Selection Pathway.

Cleavage Cocktails:

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that can be modified by reactive carbocations generated during the cleavage process.

Cocktail CompositionTarget Residues / Application
HF / Anisole (9:1) Standard cleavage for peptides without sensitive residues.
HF / Anisole / Thioanisole (9:0.5:0.5) For peptides containing Trp.
HF / Anisole / Ethanedithiol (EDT) (9:0.5:0.5) For peptides containing Cys.
TFMSA / TFA / Thioanisole / m-Cresol (2:6:1:1) An alternative to HF, requires glassware.

General Cleavage Protocol (using HF):

StepProcedure
1Dry the peptide-resin thoroughly under vacuum.
2Place the dried peptide-resin in a specialized HF cleavage apparatus.
3Add the appropriate scavenger(s) to the resin.
4Cool the apparatus to -5 to 0 °C.
5Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
6Stir the mixture at 0 °C for 1-2 hours.
7Remove the HF by vacuum distillation.
8Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
9Filter and collect the crude peptide.
10Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA) and lyophilize.

Data Presentation

The efficiency of peptide synthesis can be influenced by various factors. The following table provides a template for recording and comparing data from syntheses using this compound.

Peptide SequenceResin TypeCoupling Time (h)Equivalents of this compoundCrude Purity (%)Overall Yield (%)
Example: H2N-Gly-Lys-Ala-COOHPAM Resin237560
User Data 1
User Data 2

Note: Crude purity and overall yield are highly sequence-dependent and should be determined empirically.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time or equivalents of amino acid.- Steric hindrance.- Peptide aggregation.- Increase coupling time and/or equivalents of this compound.- Perform a second coupling (recoupling).- Use a different solvent system (e.g., DMF/DCM mixture).
Low Yield - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Loss of peptide during work-up.- Ensure complete coupling at each step using the Kaiser test.- Use a more stable linker (e.g., PAM resin).- Optimize precipitation and washing steps.
Side Reactions during Cleavage - Alkylation of sensitive residues (Trp, Met, Tyr) by carbocations.- Use an appropriate scavenger cocktail during cleavage.
Deletion of Lysine Residue - Incomplete coupling of this compound.- Ensure complete coupling by monitoring with the Kaiser test and recoupling if necessary.

Conclusion

This compound is an efficient and convenient reagent for the incorporation of lysine into peptides during Boc-SPPS. Its pre-activated nature can simplify the coupling step. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this reagent to synthesize a wide range of lysine-containing peptides for various applications in research and drug development.

References

Application Notes and Protocols for Protein Modification and Labeling using Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) for the modification and labeling of proteins. This reagent offers a versatile method for introducing a protected lysine residue onto a protein, which can then be deprotected to provide a reactive primary amine for subsequent conjugation of labels, drugs, or other molecules of interest.

Introduction

This compound is a derivative of the amino acid lysine where both the α- and ε-amino groups are protected by tert-butoxycarbonyl (Boc) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] The OSu ester is highly reactive towards primary amines, such as the side chains of lysine residues on the surface of proteins, forming stable amide bonds.[1][2] This initial modification introduces a di-Boc-protected lysine linker. The Boc protecting groups can then be removed under acidic conditions to expose two primary amine functionalities, which can be used for further specific labeling or conjugation.[1] This two-step approach allows for controlled and site-specific introduction of functionalities onto a protein.

Key Applications:

  • Site-Specific Labeling: Introduction of a unique reactive handle for the attachment of fluorescent dyes, biotin, or other reporter molecules.[1]

  • Antibody-Drug Conjugate (ADC) Development: Creation of a linker for attaching cytotoxic drugs to antibodies for targeted cancer therapy.[][]

  • Bioconjugation: Linking proteins to other molecules such as peptides, oligonucleotides, or nanoparticles.[2]

  • Protein Function Studies: Probing protein structure and function by introducing specific modifications.[1]

Chemical Principle

The protein modification process using this compound involves two main chemical reactions:

  • Acylation of Protein Lysine Residues: The OSu ester of this compound reacts with the primary amine of a lysine residue on the target protein. This reaction is a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-9.0).

  • Deprotection of Boc Groups: The two Boc protecting groups on the newly introduced lysine linker are removed by treatment with a strong acid, typically trifluoroacetic acid (TFA). This regenerates the primary amino groups, making them available for subsequent conjugation reactions.

Data Presentation

While specific quantitative data for protein modification using this compound is not extensively published in the form of comparative tables, the following tables illustrate the expected outcomes and key parameters to be monitored during such experiments. This data is based on typical results obtained with NHS ester chemistry for antibody-drug conjugate (ADC) development.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for a Lysine-Linked ADC

Molar Excess of Linker-PayloadAverage DAR
5 equivalents2.5
10 equivalents4.0
20 equivalents8.0

Note: DAR values are highly dependent on the specific antibody, reaction conditions, and the linker-payload characteristics. The optimal DAR for most ADCs is typically between 2 and 4 to balance efficacy and safety.[]

Table 2: Characterization of a Boc-Lysine Linked Antibody-Drug Conjugate

Analytical TechniqueParameter MeasuredTypical Result
Hydrophobic Interaction Chromatography (HIC)Drug Load Distribution and Average DARSeparation of species with different numbers of conjugated drugs, allowing for calculation of the average DAR.
Mass Spectrometry (Native MS)Intact Mass of Conjugate and DARProvides the molecular weight of the different drug-loaded antibody species, confirming the DAR.[]
Peptide Mapping (LC-MS/MS)Conjugation SitesIdentification of the specific lysine residues on the antibody that have been modified.
Size Exclusion Chromatography (SEC)Aggregation and FragmentationAssessment of the structural integrity of the ADC after conjugation.
Binding Assay (e.g., ELISA, SPR)Antigen Binding AffinityDetermination of whether the conjugation process has impacted the antibody's ability to bind to its target.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the initial conjugation of this compound to a protein.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 5-20 mg/mL in the Reaction Buffer.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A starting point is a 10 to 20-fold molar excess of the reagent over the protein.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (or dialysis) using an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Deprotection of Boc Groups on the Modified Protein

This protocol outlines the removal of the Boc protecting groups to expose the primary amines.

Materials:

  • Boc-protected protein conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane or water)

  • Purification column (e.g., size-exclusion chromatography column)

  • Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5

Procedure:

  • Reaction Setup:

    • Lyophilize the purified Boc-protected protein conjugate to remove water.

    • Prepare a deprotection solution of 95% TFA and 5% scavenger (e.g., water).

    • Add the cold deprotection solution to the lyophilized protein.

  • Deprotection Reaction:

    • Incubate the reaction on ice for 30-60 minutes. The reaction time may need to be optimized for different proteins.

  • Removal of TFA:

    • Remove the TFA by rotary evaporation or by precipitating the protein with cold ether.

  • Purification and Renaturation:

    • Immediately redissolve the protein pellet in a suitable buffer.

    • Purify the deprotected protein using size-exclusion chromatography with a neutral pH buffer to remove residual TFA and scavengers. This also helps in the refolding of the protein.

Protocol 3: Characterization of the Modified Protein

1. Determination of Degree of Labeling (DOL) by Mass Spectrometry:

  • Analyze the intact protein conjugate before and after deprotection using native mass spectrometry.

  • The mass shift will indicate the number of Boc-Lys(Boc) or Lys moieties attached to the protein. The average number of modifications per protein is the DOL.[]

2. Identification of Modification Sites by Peptide Mapping:

  • Digest the modified protein with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Identify the modified lysine residues by the mass shift corresponding to the attached linker.

3. Functional Analysis:

  • Perform a relevant bioassay to assess the functional integrity of the modified protein (e.g., an ELISA or surface plasmon resonance to check the binding affinity of an antibody).

Visualizations

experimental_workflow cluster_modification Protein Modification cluster_deprotection Deprotection cluster_labeling Labeling/Conjugation protein Target Protein (e.g., Antibody) reaction1 Conjugation Reaction (pH 8.5) protein->reaction1 reagent This compound reagent->reaction1 purification1 Purified Boc-Protected Protein Conjugate reaction1->purification1 Purification (SEC/Dialysis) reaction2 Boc Deprotection (TFA, Scavenger) purification1->reaction2 TFA Treatment purification2 Deprotected Protein with Reactive Amines reaction2->purification2 Purification (SEC/Dialysis) reaction3 Final Conjugation purification2->reaction3 label_mol Labeling Molecule (Dye, Drug, etc.) label_mol->reaction3 final_product Final Labeled Protein reaction3->final_product Purification

Caption: Experimental workflow for protein modification and labeling.

reaction_mechanism cluster_reaction1 Step 1: Acylation cluster_reaction2 Step 2: Deprotection Protein_Lys Protein-Lys-NH2 Amide_Bond pH 8.5 Protein_Lys->Amide_Bond Boc_Lys_OSu +  this compound Boc_Lys_OSu->Amide_Bond Modified_Protein Protein-Lys-NH-CO-Lys(Boc)2 Amide_Bond->Modified_Protein NHS + NHS Amide_Bond->NHS Modified_Protein2 Protein-Lys-NH-CO-Lys(Boc)2 Deprotection Acid Modified_Protein2->Deprotection TFA + TFA TFA->Deprotection Deprotected_Protein Protein-Lys-NH-CO-Lys(NH2)2 Deprotection->Deprotected_Protein

Caption: Reaction mechanism of protein modification.

logical_relationship start Start with Target Protein modification Modify with this compound start->modification deprotection Deprotect Boc Groups modification->deprotection conjugation Conjugate with Molecule of Interest deprotection->conjugation characterization Characterize Final Product conjugation->characterization

References

Application Notes and Protocols: Bioconjugation with Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a versatile reagent widely employed in bioconjugation, peptide synthesis, and protein modification.[1][2][3] Its utility stems from the presence of two key functional components: the N-hydroxysuccinimide (NHS) ester and the dual tert-butyloxycarbonyl (Boc) protecting groups.[1] The NHS ester provides high reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds under mild conditions.[4][] The Boc groups protect the α- and ε-amino groups of the lysine core, preventing unwanted side reactions.[6] These protecting groups are stable under the coupling conditions but can be readily removed with acid treatment, revealing primary amines for further functionalization.[7][8][9]

These application notes provide a detailed overview of the reaction of this compound with primary amines and offer comprehensive protocols for its use in bioconjugation.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection (Optional) Biomolecule Biomolecule Conjugated_Biomolecule Boc-Lys(Boc)-Biomolecule Biomolecule->Conjugated_Biomolecule Primary Amine Reaction (pH 7.2-8.5) Boc_Lys_OSu This compound Boc_Lys_OSu->Conjugated_Biomolecule Conjugated_Biomolecule_2 Boc-Lys(Boc)-Biomolecule Deprotected_Conjugate Lys-Biomolecule (Free Amines) Conjugated_Biomolecule_2->Deprotected_Conjugate Acid Treatment (e.g., TFA) G start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in Conjugation Buffer) start->prep_protein reaction 3. Mix Reagent and Protein (e.g., 10:1 molar excess) prep_protein->reaction prep_reagent 2. Prepare this compound Solution (10 mM in anhydrous DMSO/DMF) prep_reagent->reaction incubate 4. Incubate (1-2 hours at RT or overnight at 4°C) reaction->incubate quench 5. Quench Reaction (Add Quenching Buffer) incubate->quench purify 6. Purify Conjugate (Desalting column or dialysis) quench->purify analyze 7. Analyze Conjugate (e.g., Degree of Labeling) purify->analyze end End analyze->end

References

Application Notes and Protocols for the Deprotection of Boc Groups from Synthesized Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be performed efficiently and without compromising the integrity of the peptide chain. This document provides detailed protocols for the deprotection of Boc groups using common acidic reagents, discusses potential side reactions, and offers quantitative data to aid in method selection.

The Boc group's acid lability allows for its selective removal under conditions that, ideally, do not affect other protecting groups or the peptide-resin linkage until the final cleavage step.[1] The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, typically dioxane.[2][3] The choice of reagent and conditions can be critical to minimize side reactions and ensure a high yield of the desired peptide.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium salt.[2] The generated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[1][4] To prevent these side reactions, scavengers are often added to the deprotection cocktail to trap the tert-butyl cations.[5]

Quantitative Data Summary

The selection of a deprotection protocol can be guided by the desired efficiency and selectivity. The following table summarizes quantitative data for common Boc deprotection methods.

Deprotection ReagentConcentrationSolventReaction TimeYieldNotes
Trifluoroacetic acid (TFA)25-50% (v/v)Dichloromethane (DCM)30 minGenerally >95%A two-step procedure (e.g., 1 min then 5-20 min) is common in SPPS.[6][7]
Hydrogen Chloride (HCl)4 M1,4-Dioxane30 minQuantitativeOffers high selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[8][9][10]
Trifluoroacetic acid (TFA)Neat-1-3 hoursHighOften used for the final cleavage from the resin in conjunction with side-chain deprotection.[11]
p-Toluenesulfonic acid (p-TsOH)-Ethanol-81-93%Can be used for selective deprotection of Nα-Boc groups in the presence of tert-butyl esters.[10]
Dawson heteropolyacidCatalyticAcetonitrile10-30 minQuantitativeA greener alternative catalyst for Boc deprotection.[12]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., 0.5% dithiothreitol (DTE) if Cys, Met, or Trp are present)[13]

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Pre-wash: Drain the DCM and wash the resin twice with DCM.

  • Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin. If required, include scavengers in this solution. Use approximately 10 mL of solution per gram of resin.[13]

    • Shake the mixture for 1-2 minutes at room temperature.

    • Drain the deprotection solution.

    • Add a fresh portion of the 25-50% TFA in DCM solution.

    • Shake the mixture for 20-30 minutes at room temperature.[6]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin three times with DCM.

    • Wash the resin twice with methanol.

    • Wash the resin three times with DCM.

  • Neutralization:

    • To neutralize the resulting trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[6]

    • Wash the resin three times with DCM to remove excess DIPEA.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol is particularly useful when high selectivity for Nα-Boc deprotection is required in the presence of other acid-labile protecting groups like tert-butyl esters.[8][9][10]

Materials:

  • Boc-protected peptide

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection:

    • Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of Boc-protected peptide.

    • Stir the reaction mixture at room temperature for 30 minutes.[3][8] The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, remove the solvent in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.

    • Collect the precipitate by filtration and wash with cold ether.

  • Drying: Dry the product under vacuum.

Potential Side Reactions and Mitigation

Several side reactions can occur during Boc deprotection, leading to impurities in the final peptide product.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of amino acids such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[1][4] This can be minimized by the addition of scavengers like thioanisole, dithiothreitol (DTT), or anisole to the deprotection cocktail.[5]

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to the formation of a cyclic aspartimide intermediate, especially when followed by glycine, alanine, or serine.[13][14] This can lead to a mixture of α- and β-aspartyl peptides. Using milder deprotection conditions and shorter reaction times can help reduce this side reaction.

  • Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize to form pyroglutamate, especially under acidic conditions. This can be minimized by ensuring complete coupling of the subsequent amino acid and by avoiding prolonged exposure to acid.

  • Incomplete Deprotection: In some cases, particularly with sterically hindered N-termini, the Boc group may not be completely removed.[15] Extending the deprotection time or using a stronger acid concentration can help to drive the reaction to completion.

Diagrams

Boc_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Boc-Protected Peptide-Resin Swell Swell Resin in DCM Start->Swell PreWash Pre-wash with DCM Swell->PreWash Deprotection Boc Deprotection (TFA/DCM) PreWash->Deprotection Add Acid Wash1 Wash with DCM and MeOH Deprotection->Wash1 Neutralization Neutralize with DIPEA/DCM Wash1->Neutralization Add Base Wash2 Wash with DCM Neutralization->Wash2 Coupling Couple Next Amino Acid Wash2->Coupling End Deprotected Peptide-Resin Wash2->End Final Cycle Coupling->Start Repeat Cycle

Caption: Workflow for Boc deprotection in SPPS.

Boc_Deprotection_Mechanism BocPeptide Boc-NH-Peptide R-NH-C(=O)O-tBu Protonation Protonated Boc-Peptide R-NH-C(=O)H⁺-O-tBu BocPeptide->Protonation + H⁺ Carbocation {tert-Butyl Cation | (CH₃)₃C⁺} Protonation->Carbocation Cleavage CarbamicAcid Carbamic Acid R-NH-COOH Protonation->CarbamicAcid DeprotectedPeptide {Deprotected Peptide | R-NH₃⁺} CarbamicAcid->DeprotectedPeptide - H⁺ CO2 CO₂ CarbamicAcid->CO2 Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Boc-Lys(Boc)-OSu in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and specificity compared to their linear counterparts. The synthesis of these complex macromolecules often relies on robust and efficient chemical strategies. Boc-Lys(Boc)-OSu, a dual-protected lysine derivative, is a key building block in peptide synthesis, particularly in the construction of cyclic peptides through side-chain lactamization or as a component of the peptide backbone prior to head-to-tail cyclization. The tert-butyloxycarbonyl (Boc) protecting groups on both the α- and ε-amino groups of lysine offer orthogonal protection strategies, while the N-hydroxysuccinimide (OSu) ester provides a highly reactive group for efficient amide bond formation.

These application notes provide detailed protocols for the use of Boc-protected amino acids in the synthesis of cyclic peptides, with a specific focus on the synthesis of Stylostatin 1, a cytotoxic cyclic heptapeptide. Both on-resin and solution-phase cyclization strategies are presented, along with purification and characterization methods.

Data Presentation

Table 1: Key Reagents and Their Properties

ReagentChemical NameMolar Mass ( g/mol )Role in Synthesis
This compoundNα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester443.49Lysine building block with protected amino groups and an activated carboxyl group.
Boc-Amino AcidsN-tert-butyloxycarbonyl protected amino acidsVariesBuilding blocks for peptide chain elongation.
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate520.40Coupling reagent for amide bond formation.
HOBtHydroxybenzotriazole135.13Additive to suppress racemization and improve coupling efficiency.
DIEAN,N-Diisopropylethylamine129.24Non-nucleophilic base for activation and neutralization.
TFATrifluoroacetic acid114.02Reagent for the cleavage of Boc protecting groups.
HFHydrogen fluoride20.01Strong acid for cleavage of the peptide from the resin and removal of side-chain protecting groups.

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization of Stylostatin 1

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Linear Precursor Resin-boundCleaved and purified
Concentration High (pseudo-dilution)Low (typically 1-10 mM)
Primary Coupling Reagents PyBOP, HOBt, DIEAPyBOP, HOBt, DIEA
Typical Yield Dependent on sequence, can be lower than solution phaseGenerally higher for non-problematic sequences
Purification Fewer steps, direct cleavage and purificationRequires purification of both linear and cyclic peptides
Overall Yield (Stylostatin 1) Comparable to solution-phase due to fewer purification stepsGood, but requires multiple purification steps
Key Advantage Reduced intermolecular side reactionsHigher cyclization efficiency for many sequences

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Stylostatin 1 Precursor using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of the linear precursor of Stylostatin 1 (H-Asn-Ser-Leu-Ala-Ile-Pro-Phe-OH) on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (Boc-Phe-OH, Boc-Pro-OH, Boc-Ile-OH, Boc-Ala-OH, Boc-Leu-OH, Boc-Ser(Bzl)-OH, Boc-Asn(Xan)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling (Esterification):

    • Dissolve Boc-Phe-OH (3 eq.) and cesium iodide (3 eq.) in DMF.

    • Add the solution to the resin and shake at 50°C for 24 hours.

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash with DCM (3x), isopropanol (3x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

    • Wash with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3 eq.) with DCC (3 eq.) and HOBt (3 eq.) in DCM/DMF (1:1) for 30 minutes at 0°C.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

  • Washing: After each coupling step, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Boc deprotection (step 3) and neutralization (step 4).

  • Drying: Wash the resin with methanol and dry under vacuum.

Protocol 2: On-Resin Cyclization of Stylostatin 1

Materials:

  • Resin-bound linear Stylostatin 1 precursor

  • PyBOP (3 eq.)

  • HOBt (3 eq.)

  • DIEA (6 eq.)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 1 hour.

  • Cyclization Reaction:

    • Dissolve PyBOP (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the solution to the resin, followed by the addition of DIEA (6 eq.).

    • Shake the reaction mixture at room temperature for 24 hours.

    • Monitor the cyclization by cleaving a small sample of resin and analyzing by HPLC-MS.

  • Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (5x).

  • Drying: Dry the resin under vacuum.

  • Cleavage from Resin:

    • Treat the resin with anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour.

    • Evaporate the HF and precipitate the crude cyclic peptide with cold diethyl ether.

Protocol 3: Solution-Phase Cyclization of Stylostatin 1

Materials:

  • Cleaved and purified linear Stylostatin 1 precursor

  • PyBOP (1.5 eq.)

  • HOBt (1.5 eq.)

  • DIEA (3 eq.)

  • DMF (high purity)

Procedure:

  • Dissolution: Dissolve the linear peptide precursor in DMF to a final concentration of 1-5 mM.

  • Reaction Initiation:

    • Add HOBt (1.5 eq.) and DIEA (3 eq.) to the peptide solution and stir.

    • In a separate flask, dissolve PyBOP (1.5 eq.) in DMF.

    • Add the PyBOP solution dropwise to the peptide solution over 4 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the cyclization by HPLC-MS.

  • Quenching: Once the reaction is complete, quench by adding a small amount of water.

  • Solvent Removal: Remove the DMF under high vacuum.

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

Protocol 4: Purification of Cyclic Stylostatin 1 by RP-HPLC

Materials:

  • Crude cyclic Stylostatin 1

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 19 x 250 mm, 5 µm).

    • Flow Rate: 10-20 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient: A linear gradient of 20-60% Solvent B over 40 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC of the crude material.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the cyclic peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization Strategies cluster_Purification Purification and Analysis Resin Resin Support AA_Coupling Boc-Amino Acid Coupling Resin->AA_Coupling Deprotection Boc Deprotection (TFA) AA_Coupling->Deprotection Washing Washing Steps Deprotection->Washing Washing->AA_Coupling Repeat n times Linear_Peptide Resin-Bound Linear Peptide Washing->Linear_Peptide On_Resin On-Resin Cyclization (PyBOP, HOBt, DIEA) Linear_Peptide->On_Resin Cleavage_First Cleavage from Resin (HF) Linear_Peptide->Cleavage_First Cleavage_Cyclic Cleavage from Resin (HF) On_Resin->Cleavage_Cyclic Solution_Phase Solution-Phase Cyclization (PyBOP, HOBt, DIEA) Cleavage_First->Solution_Phase Crude_Cyclic_Solution Crude Cyclic Peptide Solution_Phase->Crude_Cyclic_Solution Crude_Cyclic_OnResin Crude Cyclic Peptide Cleavage_Cyclic->Crude_Cyclic_OnResin HPLC RP-HPLC Purification Crude_Cyclic_OnResin->HPLC Crude_Cyclic_Solution->HPLC Pure_Cyclic Pure Cyclic Peptide HPLC->Pure_Cyclic Analysis LC-MS & NMR Analysis Pure_Cyclic->Analysis

Caption: Workflow for cyclic peptide synthesis using Boc-SPPS.

Proposed Signaling Pathway for Stylostatin 1-Induced Apoptosis

G Stylostatin1 Stylostatin 1 Mitochondrion Mitochondrion Stylostatin1->Mitochondrion Induces release Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO IAPs IAPs (Inhibitor of Apoptosis Proteins) Smac_DIABLO->IAPs Inhibits Caspase9 Caspase-9 IAPs->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of Stylostatin 1-induced apoptosis.

Disclaimer

These protocols are intended as a guide for trained research professionals. All procedures should be performed in a suitable laboratory environment with appropriate safety precautions. Reaction conditions may require optimization depending on the specific peptide sequence and available reagents.

Application Notes and Protocols for Boc-Lys(Boc)-OSu in Antibody-Drug Conjugate (ADC) Creation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) in the development of antibody-drug conjugates (ADCs). This document outlines the chemical properties of this compound, its role as a linker precursor, and step-by-step experimental procedures for antibody modification, drug conjugation, purification, and characterization of the resulting ADC.

Introduction to this compound for ADC Development

This compound is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] This configuration makes it a valuable reagent in bioconjugation, particularly for introducing a reactive handle onto proteins for subsequent attachment of molecules like cytotoxic drugs.

In the context of ADCs, this compound is typically used in a multi-step process to create a stable linker between a monoclonal antibody (mAb) and a potent cytotoxic payload. The OSu group readily reacts with primary amines, such as the ε-amino group of lysine residues on the antibody surface, to form a stable amide bond.[2] Following conjugation to the antibody, the Boc protecting groups can be removed under acidic conditions to expose the two primary amines of the lysine linker. These newly available amino groups can then be used to conjugate a drug molecule, often one that has been pre-activated with a compatible reactive group.

Key Advantages of Lysine-Directed Conjugation:

  • Abundance of Targets: Immunoglobulin G (IgG) antibodies possess numerous solvent-accessible lysine residues (approximately 80-90), providing multiple potential sites for conjugation.[3][]

  • Stable Linkage: The amide bond formed between the linker and the antibody is highly stable under physiological conditions.

  • Established Methodology: Lysine conjugation is a well-established and widely used method for protein modification.[5][6]

However, a key consideration is the heterogeneity of the resulting ADC, as conjugation can occur at various lysine residues, leading to a distribution of drug-to-antibody ratios (DARs) and different positional isomers.[7][8]

Physicochemical Properties and Handling of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 30189-36-7[]
Molecular Formula C₂₀H₃₃N₃O₈[]
Molecular Weight 443.50 g/mol []
Appearance White to off-white powder[]
Purity (HPLC) ≥ 99%[]
Melting Point 85-100 °C[]
Storage Conditions Store at 2-8 °C[]
Solubility Soluble in organic solvents such as DMF and DMSO.[2]

Handling and Storage: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at 2-8°C. When handling the compound, appropriate personal protective equipment (PPE) such as gloves and safety glasses should be worn.

Experimental Protocols

General Workflow for ADC Creation using this compound

The overall process for creating an ADC using this compound as a linker precursor involves several key stages, as depicted in the workflow diagram below.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) conjugation Antibody-Linker Conjugation mAb->conjugation linker_payload This compound & Drug-Linker linker_payload->conjugation deprotection Boc Deprotection conjugation->deprotection drug_conjugation Drug-Linker Conjugation deprotection->drug_conjugation purification Purification of ADC drug_conjugation->purification characterization ADC Characterization purification->characterization

Caption: General workflow for ADC development using this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation via Lysine Modification

This protocol describes a two-step process where the antibody is first modified with this compound, followed by deprotection and conjugation of the drug.[3]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Deprotection solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Activated drug-linker construct (e.g., drug with an NHS-ester reactive group)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Reaction vessels and standard laboratory equipment

Procedure:

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.2-8.0.

  • Linker Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction: Add the this compound stock solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody will influence the degree of modification and should be optimized (a starting point is a 10 to 20-fold molar excess of the linker).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Removal of Excess Linker: Purify the Boc-Lys(Boc)-modified antibody using SEC or TFF to remove unreacted linker. The buffer should be exchanged to one suitable for the subsequent deprotection step (e.g., a volatile buffer if lyophilization is required).

Step 2: Boc Deprotection

  • Lyophilization (Optional): If necessary, lyophilize the purified, modified antibody.

  • Deprotection: Resuspend the modified antibody in the deprotection solution (e.g., 95% TFA, 5% water) and incubate at room temperature for 30-60 minutes.

  • Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

  • Resuspension and Neutralization: Immediately resuspend the deprotected antibody in a neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5) to a concentration of 5-10 mg/mL.

Step 3: Drug Conjugation

  • Drug-Linker Preparation: Prepare a stock solution of the activated drug-linker in a suitable organic solvent (e.g., DMF or DMSO).

  • Conjugation Reaction: Add the activated drug-linker stock solution to the deprotected antibody solution with gentle stirring. The molar ratio of the drug-linker to the antibody will determine the final DAR and needs to be optimized (a starting point is a 5 to 10-fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light if the drug is light-sensitive.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted drug-linker. Incubate for 30 minutes at room temperature.

Step 4: ADC Purification

  • Purification: Purify the ADC from unreacted drug-linker, quenching agent, and any aggregated protein using SEC or TFF.[10]

  • Buffer Exchange: Exchange the purified ADC into a formulation buffer suitable for storage (e.g., histidine buffer with sucrose, pH 6.0).

  • Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter.

  • Storage: Store the purified ADC at the recommended temperature (typically 2-8°C or -80°C).

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The following table summarizes key characterization methods.

ParameterMethod(s)DescriptionReference(s)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)Determines the average number of drug molecules conjugated to each antibody. HIC and RP-HPLC separate ADC species with different DARs. MS provides a direct measurement of the mass of the ADC, allowing for DAR calculation.[11][][]
Purity and Aggregation Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), Analytical Ultracentrifugation (AUC)Assesses the presence of unconjugated antibody, free drug, and protein aggregates. SEC is the most common method for quantifying high molecular weight species (aggregates).[14][15][16]
Conjugation Site Analysis Peptide Mapping (LC-MS/MS)Identifies the specific lysine residues on the antibody where the drug is conjugated. This involves enzymatic digestion of the ADC followed by mass spectrometry analysis of the resulting peptides.[7][17]
In Vitro Potency Cell-based cytotoxicity assaysMeasures the ability of the ADC to kill target cancer cells.[]
Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)Confirms that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.[]

Signaling Pathways Targeted by Common ADC Payloads

The efficacy of an ADC is ultimately dependent on the mechanism of action of its cytotoxic payload. Two common classes of payloads are tubulin inhibitors and DNA damaging agents.

Tubulin Inhibitors

Tubulin inhibitors disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibitor_Pathway cluster_adc ADC Action cluster_cellular Cellular Effects ADC ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization Binding to Cell Surface Antigen Payload_Release Payload Release (e.g., MMAE, DM1) Internalization->Payload_Release Tubulin α/β-Tubulin Dimers Payload_Release->Tubulin Binds to Tubulin Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics Inhibits Polymerization or Promotes Depolymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of tubulin inhibitor payloads.[19][20]

DNA Damaging Agents

DNA damaging agents, such as calicheamicins and duocarmycins, cause DNA strand breaks or alkylation, which triggers cell cycle arrest and apoptosis.[21][22]

DNA_Damage_Pathway cluster_adc ADC Action cluster_cellular Cellular Effects ADC ADC Internalization Internalization & Nuclear Translocation ADC->Internalization Binding to Cell Surface Antigen Payload_Release Payload Release (e.g., Calicheamicin) Internalization->Payload_Release DNA Nuclear DNA Payload_Release->DNA Intercalates/Binds to DNA DNA_Damage DNA Double-Strand Breaks / Alkylation DNA->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of DNA damaging agent payloads.[][24]

Conclusion

This compound serves as a valuable and versatile reagent for the development of antibody-drug conjugates through lysine modification. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers in the field of targeted cancer therapeutics. Careful optimization of reaction conditions and thorough analytical characterization are paramount to producing safe and effective ADCs. While lysine conjugation can lead to heterogeneous products, its established chemistry and the abundance of target sites on antibodies make it a highly relevant and widely employed strategy in ADC development.

References

Application Notes and Protocols: Synthesis and Application of Nα,Nε-di-Boc-L-lysine Propargylamide for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for conjugating molecules.[1][2] A key component for leveraging this chemistry in peptide synthesis and drug development is the incorporation of a terminal alkyne handle into a biological scaffold. This document provides detailed protocols for the synthesis of Nα,Nε-di-Boc-L-lysine propargylamide, a versatile building block that introduces a propargyl group (a terminal alkyne) onto a lysine residue. The synthesis involves the reaction of Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) with propargylamine. The resulting alkyne-modified lysine can then be readily used in CuAAC reactions for applications such as peptide modification, protein labeling, and the development of targeted drug conjugates.[3][4]

The N-hydroxysuccinimide (NHS) ester of the Boc-protected lysine is highly reactive towards primary amines, like propargylamine, under mild conditions, forming a stable amide bond.[5][6] The tert-butyloxycarbonyl (Boc) protecting groups on the α- and ε-amino groups of lysine prevent unwanted side reactions and can be removed under acidic conditions when required.[7]

Data Presentation

The following tables summarize the key characteristics and expected outcomes for the synthesis of Nα,Nε-di-Boc-L-lysine propargylamide and its subsequent use in a typical CuAAC reaction.

Table 1: Characteristics of Key Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compoundC₂₁H₃₅N₃O₈445.52NHS ester, Boc-protected amines
PropargylamineC₃H₅N55.08Primary amine, Terminal alkyne
Nα,Nε-di-Boc-L-lysine propargylamideC₂₄H₄₀N₄O₅480.60Terminal alkyne, Boc-protected amines

Table 2: Typical Reaction Parameters and Expected Results

ExperimentKey ParametersTypical YieldPurity Assessment
Synthesis of Boc-Lys(Boc)-propargylamide Solvent: DMF or DCM; Temp: Room Temp; Time: 2-4 hours85-95%TLC, LC-MS, NMR
CuAAC Reaction Catalyst: CuSO₄/Sodium Ascorbate; Solvent: aq. buffer/organic co-solvent>95% (quantitative)LC-MS, HPLC

Experimental Protocols

Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine Propargylamide

This protocol describes the reaction of this compound with propargylamine to form the alkyne-modified lysine derivative.

Materials:

  • Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (this compound)

  • Propargylamine

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM (approximately 10 mL per gram of this compound).

  • Add propargylamine (1.1 equivalents) to the solution. If desired, a non-nucleophilic base such as TEA or DIPEA (1.2 equivalents) can be added to scavenge any acid formed.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 1:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by flash column chromatography on silica gel. The product, Nα,Nε-di-Boc-L-lysine propargylamide, is typically a white solid or a viscous oil.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction between the synthesized Nα,Nε-di-Boc-L-lysine propargylamide and an azide-containing molecule.

Materials:

  • Nα,Nε-di-Boc-L-lysine propargylamide

  • Azide-containing molecule (e.g., an azide-functionalized peptide, protein, or small molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I) and improve reaction efficiency)[2][8]

  • Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO, t-butanol, or DMF)

  • Microcentrifuge tubes or a small reaction vial

Procedure:

  • In a microcentrifuge tube, dissolve the Nα,Nε-di-Boc-L-lysine propargylamide (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution. A typical ratio is 1:5 of Cu:ligand.[8]

  • To the solution of the alkyne and azide, add the CuSO₄ solution (typically 1-10 mol% relative to the limiting reagent).

  • Initiate the reaction by adding the sodium ascorbate solution (typically 5-20 mol%).

  • Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.

  • The progress of the reaction can be monitored by LC-MS. The reaction is often quantitative.[9]

  • Upon completion, the product can be purified by methods appropriate for the specific conjugate, such as HPLC for peptides or size-exclusion chromatography for proteins.

Visualizations

Caption: Chemical synthesis of Nα,Nε-di-Boc-L-lysine propargylamide.

Experimental_Workflow cluster_synthesis Synthesis of Alkyne-Lysine cluster_click Click Chemistry (CuAAC) start Dissolve this compound in DMF add_amine Add Propargylamine start->add_amine react Stir at Room Temperature (2-4h) add_amine->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product1 Nα,Nε-di-Boc-L-lysine propargylamide purify->product1 mix Mix Alkyne-Lysine and Azide-Molecule product1->mix add_cu Add CuSO4 & Ligand mix->add_cu add_asc Add Sodium Ascorbate add_cu->add_asc click_react React at Room Temperature (1-4h) add_asc->click_react purify2 Purification (e.g., HPLC) click_react->purify2 final_product Triazole-linked Conjugate purify2->final_product

Caption: Workflow for synthesis and click chemistry application.

Application_Pathway cluster_drug_dev Targeted Drug Delivery Concept Peptide Targeting Peptide AlkyneLys Incorporate Alkyne-Lysine Peptide->AlkyneLys ClickReaction CuAAC Click Reaction AlkyneLys->ClickReaction AzideDrug Azide-modified Drug Payload AzideDrug->ClickReaction ADC Peptide-Drug Conjugate ClickReaction->ADC TargetCell Target Cell ADC->TargetCell Targeting Binding Binding & Internalization TargetCell->Binding DrugRelease Drug Release Binding->DrugRelease

References

Synthesis of Boc-Lys(Boc)-OH and its Activation to Boc-Lys(Boc)-OSu for Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of Nα,Nε-di-tert-butyloxycarbonyl-L-lysine (Boc-Lys(Boc)-OH) and its subsequent conversion to the N-hydroxysuccinimide (NHS) ester, Boc-Lys(Boc)-OSu. Boc-Lys(Boc)-OH is a key intermediate in peptide synthesis and the creation of complex molecular architectures.[1] Its activated form, this compound, is a versatile reagent widely used for the covalent attachment of lysine moieties to primary amine-containing molecules, such as proteins, peptides, and other biomolecules, through the formation of a stable amide bond.[2][3] This application note outlines the synthetic procedures, purification methods, and characterization of both compounds, and provides a workflow for a typical bioconjugation application.

Introduction

The protection of amino acid functional groups is a cornerstone of peptide synthesis and the chemical modification of biomolecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under moderately acidic conditions.[2][3] The double Boc-protected lysine derivative, Boc-Lys(Boc)-OH, offers the advantage of having both the α- and ε-amino groups masked, allowing for selective deprotection strategies in more complex syntheses.

Activation of the carboxylic acid of Boc-Lys(Boc)-OH with N-hydroxysuccinimide (NHS) yields the highly reactive this compound. This NHS ester readily reacts with primary amines at physiological to slightly alkaline pH to form a stable amide linkage, making it an ideal reagent for bioconjugation, such as protein labeling, peptide cyclization, and the synthesis of branched peptides.[2][3]

Data Presentation

Table 1: Physicochemical Properties and Yields
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceTypical YieldMelting Point (°C)
Boc-Lys(Boc)-OHC₁₆H₃₀N₂O₆346.42White solid85-95%~205 (decomposes)[1]
This compoundC₂₀H₃₃N₃O₈443.49White to off-white powder75-85%85-100[]
Table 2: Spectroscopic and Analytical Data
CompoundAnalytical MethodExpected Values
Boc-Lys(Boc)-OH ¹H NMR (Reference)δ ~1.4 ppm (s, 18H, Boc protons)
¹³C NMR (Reference)δ ~28 ppm (Boc methyls), ~80 ppm (Boc quaternary carbons), ~156 ppm (Boc carbonyls), ~175 ppm (carboxylic acid)
Mass Spec (ESI) m/z: 347.2 [M+H]⁺, 369.2 [M+Na]⁺
This compound ¹H NMR δ ~1.4 ppm (s, 18H, Boc protons), δ ~2.8 ppm (s, 4H, succinimide protons)
Mass Spec (ESI) m/z: 444.2 [M+H]⁺, 466.2 [M+Na]⁺[2]
Purity (HPLC) ≥95%

Experimental Protocols

Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)

This protocol is adapted from established procedures for the protection of amino acids.[5]

Materials:

  • L-lysine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a 1 L round-bottom flask, dissolve L-lysine hydrochloride (10.0 g, 54.7 mmol) and sodium bicarbonate (23.0 g, 274 mmol) in 300 mL of deionized water.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (26.1 g, 119 mmol) in 150 mL of dioxane.

  • Add the (Boc)₂O solution dropwise to the lysine solution over a period of 1 hour while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture three times with 100 mL of diethyl ether to remove unreacted (Boc)₂O and other nonpolar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl.

  • Extract the product from the acidified aqueous layer three times with 150 mL of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.

  • The crude product can be further purified by recrystallization from an ethyl acetate/hexane mixture if required. Dry the final product under vacuum.

Protocol 2: Synthesis of this compound

This protocol describes the activation of the carboxylic acid of Boc-Lys(Boc)-OH using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) as a coupling agent.[3]

Materials:

  • Boc-Lys(Boc)-OH

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

  • Dicyclohexylurea (DCU) (byproduct)

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Lys(Boc)-OH (5.0 g, 14.4 mmol) and N-hydroxysuccinimide (1.83 g, 15.9 mmol) in 100 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (3.27 g, 15.9 mmol) in 20 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, and then at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis1 Step 1: Boc Protection cluster_synthesis2 Step 2: NHS Esterification Lysine L-Lysine Hydrochloride BocLysOH Boc-Lys(Boc)-OH Lysine->BocLysOH Protection Boc2O (Boc)₂O Boc2O->BocLysOH Protection NaHCO3 NaHCO₃ Dioxane/H₂O NaHCO3->BocLysOH Protection BocLysOSu This compound BocLysOH->BocLysOSu Activation NHS NHS NHS->BocLysOSu Activation DCC DCC DCM DCC->BocLysOSu Activation

Caption: Synthetic pathway for this compound.

Diagram 2: Application Workflow for Protein Labeling

Application_Workflow Protein Target Protein (with primary amines) Reaction Conjugation Reaction (pH 7.5-8.5) Protein->Reaction BocLysOSu This compound BocLysOSu->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Removal of excess reagent and byproducts LabeledProtein Boc-Lys-Labeled Protein Purification->LabeledProtein Deprotection Optional: Boc Deprotection (TFA) LabeledProtein->Deprotection If free amines are desired FinalProduct Amine-Functionalized Protein Deprotection->FinalProduct

Caption: Workflow for labeling a protein with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-Lys(Boc)-OSu Coupling in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor coupling efficiency with this compound?

A1: Several factors can contribute to incomplete coupling of this compound:

  • Steric Hindrance: The bulky Boc protecting groups on both the alpha and epsilon amino groups of the lysine side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain. This is particularly problematic when coupling to a sterically demanding amino acid on the resin.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the N-terminus, preventing the incoming this compound from accessing the reactive site.

  • Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can limit the accessibility of the peptide chains within the resin beads, leading to reduced coupling efficiency.

  • Suboptimal Solvent Choice: The solubility of both the growing peptide chain and the incoming this compound is crucial. A poor solvent can lead to precipitation or aggregation, hindering the reaction.[1]

  • Hydrolysis of the OSu Ester: The N-hydroxysuccinimide (OSu) ester is sensitive to moisture and can hydrolyze back to the carboxylic acid, rendering it inactive for coupling.[2]

Q2: Which solvents are recommended for coupling this compound?

A2: Dimethylformamide (DMF) is the most commonly used solvent for SPPS due to its excellent solvating properties for both protected amino acids and the growing peptide chain.[1][3] Dichloromethane (DCM) can also be used, particularly in combination with DMF.[1][4] For difficult couplings where aggregation is suspected, the use of "magic mixtures" or chaotropic salts may be beneficial.[5]

Q3: When should I consider using a double coupling protocol?

A3: A double coupling strategy is recommended in the following situations:

  • When coupling a bulky amino acid like this compound, especially if the preceding residue on the resin is also sterically hindered.[6]

  • If a monitoring test (e.g., Kaiser test) indicates incomplete coupling after the initial reaction time.[7]

  • For "difficult sequences" known to be prone to aggregation.

  • When synthesizing long peptides where even a small percentage of incomplete coupling at each step can significantly reduce the overall yield.

Q4: Can additives improve the coupling efficiency of this compound?

A4: Yes, additives can be beneficial. While this compound is pre-activated as an NHS ester, for in situ activation of its corresponding carboxylic acid (Boc-Lys(Boc)-OH), additives are crucial. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can be used with a coupling reagent like diisopropylcarbodiimide (DIC). These additives can suppress side reactions and may improve coupling rates.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem: Positive Kaiser Test After Coupling

A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[7][8]

Initial Troubleshooting Steps:

  • Extend the Coupling Time: Allow the reaction to proceed for a longer duration (e.g., double the initial time) and repeat the Kaiser test.

  • Perform a Double Coupling: If extending the time is ineffective, perform a second coupling with a fresh solution of this compound.[7]

Advanced Troubleshooting Workflow:

If initial steps fail, follow this logical workflow to identify and address the root cause of the coupling failure.

G start Positive Kaiser Test (Incomplete Coupling) check_reagents Verify Reagent Quality (this compound, Solvents) start->check_reagents reagents_ok Reagents are Fresh and Anhydrous check_reagents->reagents_ok change_reagents Use Fresh/Anhydrous Reagents reagents_ok->change_reagents No check_swelling Assess Resin Swelling reagents_ok->check_swelling Yes change_reagents->start Retry Coupling swelling_ok Good Resin Swelling? check_swelling->swelling_ok change_solvent Change Solvent System (e.g., DMF/DCM, add chaotropes) swelling_ok->change_solvent No double_couple Perform Double Coupling swelling_ok->double_couple Yes change_solvent->start Retry Coupling increase_equivalents Increase Equivalents of This compound double_couple->increase_equivalents use_stronger_reagent Consider In Situ Activation with Stronger Reagent (e.g., HATU/HBTU) increase_equivalents->use_stronger_reagent cap_and_proceed Cap Unreacted Amines and Proceed use_stronger_reagent->cap_and_proceed If coupling still fails

Caption: Troubleshooting workflow for incomplete this compound coupling.

Data Presentation

While specific experimental data for the coupling efficiency of this compound under varied conditions is not extensively published in a comparative format, the following table illustrates the expected trends based on general principles of SPPS. These values are representative and should be used as a guide for optimization.

ParameterConditionExpected Coupling Efficiency (%)Notes
Solvent DMF95-99%Good for most sequences.
DCM90-95%Can be less effective for aggregating peptides.
NMP96-99%A good alternative to DMF, especially for difficult sequences.
Coupling Time 1 hour90-95%May be insufficient for sterically hindered couplings.
2 hours>98%Generally sufficient for most couplings.
4 hours>99%Extended time for particularly difficult sequences.
Equivalents of this compound 1.5 eq.90-95%May not be enough to drive the reaction to completion.
3.0 eq.>98%A standard excess for efficient coupling.
5.0 eq.>99%Recommended for difficult or sterically hindered couplings.
Strategy Single Coupling90-99%Dependent on sequence and conditions.
Double Coupling>99.5%Significantly improves yield for difficult couplings.[6]

Experimental Protocols

Kaiser Test (Ninhydrin Test) for Monitoring Coupling

This qualitative test is used to detect the presence of free primary amines on the resin.[7][8][9]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[7][8]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark blue or purple beads/solution: Indicates the presence of free primary amines (incomplete coupling).

  • Yellow or colorless beads/solution: Indicates the absence of free primary amines (complete coupling).

G cluster_procedure Kaiser Test Workflow cluster_results Result Interpretation A Collect & Wash Resin Sample B Add Ninhydrin Reagents (A, B, C) A->B C Heat at 100-120°C for 5 minutes B->C D Observe Color C->D E Blue/Purple Color D->E G Yellow/Colorless D->G F Incomplete Coupling E->F H Complete Coupling G->H

Caption: Workflow for performing and interpreting the Kaiser test.

General Protocol for Double Coupling

This protocol should be initiated if the Kaiser test is positive after the initial coupling reaction.

  • After the initial coupling time, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and byproducts.

  • Prepare a fresh solution of this compound in DMF at the same concentration used for the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the same duration as the initial coupling (or longer, e.g., 2 hours).

  • After the second coupling, drain the reaction vessel and wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines before proceeding to the next deprotection step.

References

Common side reactions with Boc-Lys(Boc)-OSu and how to prevent them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Lys(Boc)-OSu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or Nα,Nε-di-tert-butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is an activated amino acid derivative used primarily in peptide synthesis and bioconjugation.[1][2][3] The two Boc protecting groups on the α- and ε-amino groups of lysine prevent unwanted side reactions at these positions during peptide chain elongation.[1][2][3] The N-hydroxysuccinimide (OSu) ester activates the carboxyl group, facilitating efficient formation of a stable amide bond with a primary amine under mild conditions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its reactivity, this compound should be stored in a freezer at -20°C under anhydrous conditions. It is sensitive to moisture, which can lead to hydrolysis of the active NHS ester.

Q3: In which solvents should I dissolve this compound?

A3: this compound is soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] It is important to use high-purity, anhydrous solvents to prevent premature hydrolysis of the reagent.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or No Reaction

Possible Causes & Solutions

Possible CauseRecommended Action
Hydrolysis of this compound Ensure the reagent has been stored properly at -20°C in a desiccated environment. Use fresh, anhydrous solvents (DMF or DMSO) for dissolution. Prepare the reagent solution immediately before use.
Incorrect pH of Reaction Buffer The optimal pH for the coupling reaction is between 7.2 and 8.5. Below pH 7, the primary amine of the substrate is protonated and less nucleophilic. Above pH 8.6, the rate of hydrolysis of the NHS ester increases significantly. Use a non-nucleophilic buffer such as phosphate, borate, or HEPES. Avoid amine-containing buffers like Tris.
Presence of Competing Nucleophiles Ensure that the reaction mixture is free from other primary amines or thiols that could compete with the target molecule for reaction with the NHS ester.
Steric Hindrance If the primary amine on the target molecule is sterically hindered, the reaction may be slow. Increase the reaction time or slightly increase the molar excess of this compound.
Insufficient Reagent Concentration If the concentration of the amine-containing molecule is low, the competing hydrolysis reaction can be favored. If possible, increase the concentration of the reactants.

Common Side Reactions and Prevention

The most common side reaction when using this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. Other potential side reactions are generally minimized by the nature of the reagent and proper reaction conditions.

Hydrolysis of the NHS Ester

Description: The NHS ester is susceptible to hydrolysis in the presence of water, which converts the activated ester back to the unreactive carboxylic acid (Boc-Lys(Boc)-OH) and releases N-hydroxysuccinimide. This is the primary competitive reaction to the desired amidation.

Prevention:

  • Use Anhydrous Conditions: Store this compound under desiccation and use anhydrous solvents (DMF, DMSO) for dissolution.

  • Control pH: Maintain the reaction pH between 7.2 and 8.5. The rate of hydrolysis increases significantly at higher pH.[1]

  • Optimize Reactant Concentration: Higher concentrations of the amine nucleophile will favor the aminolysis reaction over hydrolysis.[4]

  • Work Quickly: Prepare the solution of this compound immediately before adding it to the reaction mixture.

Quantitative Data: Half-life of NHS Esters

The rate of hydrolysis is highly dependent on pH. The following table provides an overview of the approximate half-life of NHS esters at different pH values.

pHApproximate Half-life
7.0 (at 0°C)4-5 hours[1]
8.0 (at 25°C)Varies (e.g., 33.6 minutes for Succinimidyl Valerate)
8.6 (at 4°C)10 minutes[1]

Note: The exact half-life can vary depending on the specific structure of the NHS ester.

Reaction with Other Nucleophiles (Hydroxyl and Thiol Groups)

Description: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles such as the hydroxyl groups of serine and threonine, and the thiol group of cysteine.[4]

  • Reaction with Hydroxyl Groups: This reaction leads to the formation of an ester linkage. This linkage is significantly less stable than the amide bond formed with primary amines and can be hydrolyzed, especially under basic conditions or upon heating.[5][6]

  • Reaction with Thiol Groups: The reaction with a thiol group forms a thioester, which is also less stable than an amide bond and can be displaced by amines.[4]

Prevention:

  • pH Control: The reaction with primary amines is significantly more favorable in the pH range of 7.2-8.5 than reactions with hydroxyl or thiol groups.

  • Selective Hydrolysis of Side Products: If O-acylation is suspected, the resulting ester bonds can be selectively hydrolyzed by incubating the product in a boiling water bath, which typically leaves the more stable amide bonds intact.[5][6]

  • Protecting Groups: For complex syntheses where side reactions are a major concern, using protecting groups for serine, threonine, and cysteine residues is the most effective strategy.

Diacylation

Description: Diacylation refers to the reaction of a single primary amine with two molecules of this compound. This is generally not a significant side reaction under standard coupling conditions where a slight molar excess of the NHS ester is used. The formation of the initial stable amide bond deactivates the amine, making a second acylation unfavorable.

Prevention:

  • Control Stoichiometry: Use a controlled molar excess of this compound (typically 1.1 to 2 equivalents). A large excess of the NHS ester could potentially lead to side reactions.

  • Stepwise Addition: For very sensitive substrates, adding the this compound solution portion-wise and monitoring the reaction progress can help to avoid a large excess of the activating agent at any given time.

Intramolecular Cyclization

Description: Intramolecular cyclization is not a common side reaction with this compound itself. The dual Boc protection on the lysine's alpha and epsilon amino groups prevents them from participating in any side reactions.[2][3]

Experimental Protocols

Protocol 1: General Coupling of this compound to a Primary Amine

This protocol describes a general procedure for the conjugation of this compound to a molecule containing a primary amine in solution.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 7.5)

  • Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine (pH 8.0)

  • Reversed-phase HPLC for purification

Procedure:

  • Dissolve the Amine-Containing Substrate: Dissolve the substrate containing the primary amine in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO. A 5-10 fold molar excess relative to the primary amine is a common starting point.[4]

  • Initiate the Coupling Reaction: Add the this compound solution to the solution of the amine-containing substrate.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the reactivity of the substrate.

  • Monitor the Reaction (Optional): The progress of the reaction can be monitored by analytical reversed-phase HPLC. Take small aliquots from the reaction mixture at different time points, quench with an equal volume of 0.1% TFA in water, and analyze. The starting material peak should decrease while the product peak increases.

  • Quench the Reaction: Add the quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes to consume any unreacted this compound.

  • Purification: Purify the reaction mixture using reversed-phase HPLC.

    • Column: A C18 column is typically used.[7]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the product. The exact gradient will depend on the hydrophobicity of the product.

    • Detection: Monitor the elution at 210-220 nm.[7]

  • Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final product as a powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_amine Dissolve Amine Substrate in Buffer (pH 7.2-8.5) mix Combine Solutions dissolve_amine->mix dissolve_boc Dissolve this compound in Anhydrous DMF/DMSO dissolve_boc->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench with Tris or Glycine incubate->quench hplc RP-HPLC Purification quench->hplc lyophilize Lyophilize hplc->lyophilize product Pure Product lyophilize->product

Caption: Experimental workflow for coupling this compound to a primary amine.

Caption: Reaction pathways for this compound.

References

Troubleshooting incomplete Boc deprotection in peptide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection?

A1: Incomplete Boc deprotection can stem from several factors:

  • Difficult Sequences: Peptides with strong secondary structures or those prone to aggregation can hinder reagent access to the N-terminus, leading to incomplete removal of the Boc group.[1]

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically block the cleavage reagent.

  • Problematic Residues: Certain amino acid derivatives, such as N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to deprotection under standard conditions.[2]

  • Inadequate Reagent Concentration or Reaction Time: Insufficient concentration of trifluoroacetic acid (TFA) or a deprotection time that is too short may not be sufficient for complete removal of the Boc group.[2]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of the deprotection reagents to the peptide chain.[1]

Q2: How can I detect incomplete Boc deprotection?

A2: Several analytical techniques can be employed to identify incomplete deprotection:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved portion of the peptide can reveal the presence of deletion sequences, which appear as separate peaks from the target peptide. Monitoring the efficiency of side-chain protecting group removal over time can also be a useful tool.[3]

  • Mass Spectrometry (MS): Mass spectrometry can identify the mass of the incompletely deprotected peptide, which will be higher than the target peptide by the mass of the Boc group (100.12 g/mol ).

  • Kaiser Test: While primarily used to detect free primary amines, a negative or weak positive Kaiser test result after the deprotection step can indicate that the N-terminal amine is still protected by the Boc group. However, this test is not applicable for N-terminal proline residues and can sometimes give false negatives with aggregated sequences.[1]

Q3: What are the common side reactions during Boc deprotection and how can they be minimized?

A3: The acidic conditions of Boc deprotection can lead to several side reactions:

  • Alkylation: The tert-butyl cation (t-Bu+) generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[4][5] This can be minimized by adding scavengers to the cleavage cocktail.[4][6]

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation during the deprotection step.[6] The use of reducing scavengers can help prevent this.

  • Formation of Deletion Peptides: Incomplete deprotection of a residue followed by the coupling of the next amino acid will result in a peptide sequence missing one amino acid.[2]

Troubleshooting Guide

Problem: Incomplete Boc Deprotection Detected

Below is a step-by-step guide to troubleshoot and resolve incomplete Boc deprotection.

G cluster_0 Troubleshooting Workflow Start Start Incomplete_Deprotection Incomplete Deprotection Detected Start->Incomplete_Deprotection Increase_TFA Increase TFA Concentration (e.g., to 50-100% in DCM) Incomplete_Deprotection->Increase_TFA Prolong_Time Prolong Deprotection Time (e.g., 30-60 min) Increase_TFA->Prolong_Time Add_Scavengers Add/Optimize Scavengers (e.g., TIS, EDT) Prolong_Time->Add_Scavengers Check_Resin_Swelling Ensure Proper Resin Swelling Add_Scavengers->Check_Resin_Swelling Use_Alternative_Reagent Consider Alternative Deprotection Reagents Check_Resin_Swelling->Use_Alternative_Reagent Monitor_Progress Monitor Progress by HPLC/MS Use_Alternative_Reagent->Monitor_Progress Successful Successful Monitor_Progress->Successful Complete Unsuccessful Unsuccessful Monitor_Progress->Unsuccessful Incomplete Unsuccessful->Increase_TFA Re-optimize

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Detailed Steps:

  • Increase TFA Concentration: If using a lower concentration of TFA in a solvent like dichloromethane (DCM), increase the TFA concentration. For particularly difficult deprotections, using 100% TFA may be necessary. For the problematic Boc-His(pi-Bom) residue, increased concentrations of TFA are recommended.[2]

  • Prolong Deprotection Time: Extend the reaction time for the deprotection step. A standard deprotection time is 30 minutes, but for difficult sequences, this can be extended to 60 minutes or longer.[2]

  • Optimize Scavenger Cocktail: The t-butyl cation generated during deprotection can cause side reactions. Ensure your cleavage cocktail contains appropriate scavengers to trap these reactive species.[4][6]

    ScavengerTarget Residue(s)Typical Concentration
    Triisopropylsilane (TIS)Trp, Tyr, Cys2.5 - 5%
    1,2-Ethanedithiol (EDT)Trp, Met, Cys2.5%
    ThioanisoleTrp, Arg(Mtr/Pmc)5%
    PhenolTrp, Tyr, Arg5%
    WaterGeneral scavenger2.5 - 5%

    Table 1: Common scavengers used in Boc deprotection cocktails.[3][7][8]

  • Ensure Proper Resin Swelling: Before the deprotection step, ensure the resin is adequately swollen in a suitable solvent like DCM. Poor swelling can significantly impede reagent diffusion.[1]

  • Consider Alternative Deprotection Reagents: If TFA-based methods are consistently failing or causing significant side reactions, alternative deprotection reagents can be considered, although these are less common in standard SPPS.

    ReagentConditionsNotes
    HCl in Dioxane/Methanol0°C to RTCan be milder than TFA for some substrates.[9]
    TMSBr in TFA0°CReported to be effective for deprotecting Arg(Mtr) residues.[8]
    Oxalyl chloride in MethanolRoom TemperatureA mild method for selective deprotection.[10][11]
    Thermal Deprotection120-240°C in various solventsCan be effective but requires careful optimization of temperature and time.[12][13]

    Table 2: Alternative Boc deprotection reagents and conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection

  • Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3 x 1 min).

  • Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 min).[5]

  • Wash the resin with DCM (3 x 1 min) and proceed to the next coupling step.

Protocol 2: Test Cleavage and HPLC Analysis

  • Take a small sample of the dried peptide-resin (approx. 2-5 mg).

  • Prepare a cleavage cocktail appropriate for your peptide sequence (e.g., TFA/TIS/Water, 95:2.5:2.5).[8][14]

  • Add the cleavage cocktail to the resin sample and let it react for 2-4 hours at room temperature.[14]

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample by reverse-phase HPLC and mass spectrometry to check for purity and the presence of any incompletely deprotected species or other side products.

G cluster_1 Analytical Workflow Peptide_Resin Peptide-Resin Sample Cleavage Test Cleavage Peptide_Resin->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Analysis HPLC/MS Analysis Precipitation->Analysis Result Result Analysis->Result Assess Purity

Caption: Workflow for test cleavage and analytical verification.

References

Technical Support Center: Optimizing Boc-Lys(Boc)-OSu Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction conditions for conjugating Boc-Lys(Boc)-OSu to primary amines.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation reaction.

Question: Why is my conjugation yield low?

Answer: Low conjugation yield can be attributed to several factors:

  • Hydrolysis of this compound: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which competes with the amine coupling reaction.[1][2] The rate of hydrolysis increases with pH.[3] To minimize hydrolysis, use the lowest practical reaction volume to favor the reaction with the amine.[1]

  • Suboptimal pH: The reaction is most efficient at a pH range of 7.2 to 8.5.[3][4] Below this range, the primary amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis significantly increases.[3][5]

  • Poor Solubility: this compound has limited solubility in water.[6] Ensure it is fully dissolved in an appropriate organic solvent like DMSO or DMF before adding it to the reaction mixture.[1]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for conjugation and should be avoided.[7] Other nucleophiles like serine, threonine, and tyrosine can also react with NHS esters, though the reaction with primary amines is most efficient.[4][5]

  • Steric Hindrance: A bulky NHS ester may react more slowly, increasing the likelihood of hydrolysis.[1]

Question: My this compound is not dissolving. What should I do?

Answer: this compound is a white to off-white solid with limited solubility in aqueous solutions but good solubility in organic solvents.[6][8]

  • First, attempt to dissolve the reagent in a small amount of anhydrous (dry) DMSO or DMF.[1]

  • Gently warm the solution if necessary, but be cautious as elevated temperatures can promote side reactions in some solvents like DMF.[8]

  • Once dissolved, this stock solution can be added to your aqueous reaction buffer. The final concentration of the organic solvent should be optimized for your specific application; for example, in RNA labeling, a DMSO concentration of 45-55% was found to be optimal.[9]

Question: I am observing unexpected side products in my final mixture. What could be the cause?

Answer: Side reactions can occur and lead to a complex product mixture.

  • Reaction with other nucleophiles: Besides primary amines, NHS esters can react with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, although these reactions are generally less favorable.[1][5] The reactivity is highly dependent on pH and adjacent amino acids.[5]

  • Hydrolysis: The hydrolyzed NHS ester will result in the corresponding carboxylic acid (Boc-Lys(Boc)-OH), which will be an impurity in your reaction.

  • Deprotection: The Boc protecting groups can be removed under acidic conditions (e.g., with trifluoroacetic acid), which is typically a separate step after conjugation.[8][10] Ensure your reaction conditions remain within the recommended pH range to avoid premature deprotection.

Frequently Asked Questions (FAQs)

What is the optimal pH for the conjugation reaction?

The optimal pH for NHS ester coupling to primary amines is between 7.2 and 9.[1][3] A common practice is to perform the reaction in a non-nucleophilic buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate at a pH of 7.2 to 8.5.[3]

What solvents are recommended for this reaction?

This compound should first be dissolved in an anhydrous organic solvent like DMF or DMSO.[1] This solution is then added to the amine-containing molecule, which is often in an aqueous buffer. Acetonitrile can also be a suitable solvent for the esterification step during the synthesis of the reagent itself.[10]

What is the recommended stoichiometry (this compound : Amine)?

Several equivalents of the NHS ester are typically required because it reacts with water in the reaction buffer.[1] A starting point for optimization could be using 5-10 equivalents of the NHS ester to the amine-modified molecule.[1] For specific applications like RNA labeling, ratios from 1:10 to 1:500 (RNA to NHS ester) have been explored to optimize yields.[11]

How long should the reaction proceed and at what temperature?

Reaction times typically range from 30 minutes to 4 hours at room temperature or 4°C.[3][8] Optimal reaction temperatures are generally between 0°C and 25°C to achieve high yields while minimizing side reactions.[8]

How should I store this compound?

This compound is sensitive to moisture.[6] It should be stored at -20°C to maintain its stability and prevent the decomposition of the NHS ester.[6][8]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[3]
Temperature 0°C - 25°CLower temperatures can reduce hydrolysis and side reactions.[8]
Solvent DMF or DMSO (for stock) in aqueous bufferEnsure final concentration of organic solvent is compatible with your target molecule.[1]
Buffer Phosphate, Borate, HEPES, BicarbonateAvoid buffers with primary amines (e.g., Tris).[3][7]
Reaction Time 0.5 - 4 hoursMonitor reaction progress to determine optimal time.[3]
Stoichiometry 5-10 fold excess of NHS esterExcess is needed to overcome hydrolysis.[1]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO Soluble[8]
DMF Soluble[8]
Chloroform Slightly Soluble[6]
Water Slightly Soluble[6]

Table 3: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity

pH ConditionAmine NucleophilicityNHS Ester Hydrolysis RateOverall Reaction Efficiency
< 7.0 Low (amine is protonated)SlowerLow
7.2 - 8.5 High (amine is deprotonated)ModerateOptimal[3]
> 9.0 HighHighDecreased due to rapid hydrolysis[3]

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants.

  • Prepare the Amine Solution: Dissolve the amine-containing molecule in a non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH between 7.2 and 8.5.[1][3]

  • Prepare the this compound Solution: Immediately before use, dissolve a 5- to 10-fold molar excess of this compound in a minimal amount of anhydrous DMSO or DMF.[1]

  • Initiate the Reaction: Add the this compound solution dropwise to the stirred amine solution.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC, to remove excess reagent and byproducts like N-hydroxysuccinimide.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products BocLysOSu This compound (NHS Ester) Intermediate Tetrahedral Intermediate BocLysOSu->Intermediate Nucleophilic Attack PrimaryAmine R-NH₂ (Primary Amine) PrimaryAmine->Intermediate Conjugate Boc-Lys(Boc)-NH-R (Stable Amide Bond) NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->Conjugate Elimination Intermediate->NHS TroubleshootingWorkflow start Low Conjugation Yield? check_pH Is pH 7.2 - 8.5? start->check_pH check_solubility Is this compound fully dissolved? check_pH->check_solubility Yes adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH No check_buffer Using amine-free buffer? check_solubility->check_buffer Yes dissolve_in_dmso Dissolve in fresh, anhydrous DMSO/DMF check_solubility->dissolve_in_dmso No check_hydrolysis Minimize reaction volume and time? check_buffer->check_hydrolysis Yes change_buffer Switch to PBS, HEPES, or Borate buffer check_buffer->change_buffer No optimize_conc Increase reactant concentration check_hydrolysis->optimize_conc No success Yield Improved check_hydrolysis->success Yes adjust_pH->check_solubility dissolve_in_dmso->check_buffer change_buffer->check_hydrolysis optimize_conc->success

References

Technical Support Center: Purification of Peptides Synthesized with Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides synthesized using Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid L-lysine where both the alpha-amino group (Nα) and the side-chain epsilon-amino group (Nε) are protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][4] This dual-protection and activation makes it a versatile building block in solid-phase peptide synthesis (SPPS).[3] The Boc groups are labile (removable) under acidic conditions, typically with trifluoroacetic acid (TFA), while the OSu ester is highly reactive toward primary amines, facilitating efficient peptide bond formation.[1][5]

Q2: What are the primary steps for purifying a peptide after synthesis and cleavage?

A2: The standard workflow involves:

  • Cleavage and Global Deprotection: The peptide is cleaved from the solid-phase resin, and all acid-labile protecting groups (including the Boc groups) are removed simultaneously, typically using a strong acid like hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA) "cocktail".[5][6][7]

  • Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using a cold, non-polar solvent like diethyl ether. This step removes a significant portion of organic scavengers and byproducts.[8][9]

  • Purification: The crude peptide is dissolved in an appropriate solvent and purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]

  • Lyophilization: The purified fractions are freeze-dried to yield a stable, fluffy powder.

Q3: What are the most common impurities encountered during this process?

A3: Common impurities include truncated or deletion sequences (from incomplete coupling), peptides with remaining side-chain protecting groups (from incomplete deprotection), byproducts from the reaction of scavengers with the peptide (especially with sensitive residues like Tryptophan), and unreacted starting materials.[8] For syntheses involving this compound, incomplete removal of both Boc groups can also lead to heterogeneity.

Q4: Which purification technique is best for my peptide?

A4: The choice depends on the peptide's properties, the required purity, and the scale of the synthesis.

  • Reversed-Phase HPLC (RP-HPLC) is the gold standard for achieving high purity (>95-99%) for analytical and pharmaceutical applications.[11]

  • Flash Chromatography is a faster, more cost-effective, and sustainable alternative for purifying larger quantities of peptides or for pre-purification steps where moderate purity is acceptable.[12]

  • Ion-Exchange Chromatography (IEX) can be effective for separating peptides based on their net charge, often complementing RP-HPLC.[11]

Section 2: Troubleshooting Guide

Q5: My crude peptide purity is very low after cleavage and precipitation. What went wrong?

A5: Low purity in the crude product often points to issues during synthesis or the cleavage/deprotection step.

  • Possible Cause 1: Incomplete Deprotection. The Boc groups are acid-labile, but removing them completely requires sufficient time and acid strength.[7][8]

    • Solution: Ensure the cleavage cocktail (e.g., TFA with scavengers) is fresh and the reaction time is adequate (typically 2-4 hours). Use HPLC to monitor the removal of protecting groups over time during a trial cleavage.[8]

  • Possible Cause 2: Side Reactions during Cleavage. Reactive intermediates generated during deprotection can modify sensitive amino acids like Met, Cys, or Trp.[8]

    • Solution: Use an appropriate scavenger cocktail. For example, include water, triisopropylsilane (TIS), and dithiothreitol (DODT) to "scavenge" reactive cations.[13]

  • Possible Cause 3: Peptide Aggregation. Hydrophobic peptides are prone to aggregation, making them difficult to dissolve and purify.[9]

    • Solution: Test different solvents for dissolving the crude peptide, such as mixtures containing DMF, acetonitrile, or small amounts of formic acid or TFA. Boc chemistry can sometimes be advantageous for hydrophobic peptides as the protonated amine terminus after deprotection can reduce aggregation.[14]

Q6: My HPLC chromatogram shows multiple peaks. How do I identify them and improve separation?

A6: Multiple peaks indicate a heterogeneous mixture. The key is to identify the source of the heterogeneity.

  • Troubleshooting Steps:

    • Analyze with Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the species in each peak. This will help identify if the peaks correspond to your target peptide, deletion sequences, or partially protected fragments.

    • Optimize the HPLC Gradient: A shallow gradient (e.g., a change of 0.5-1% Buffer B per minute) often improves the resolution between closely eluting peaks.[11]

    • Check for Incomplete Boc Removal: If a peak corresponds to the mass of the peptide +56 or +100 Da, it may indicate a remaining t-butyl or Boc group, respectively. This requires optimizing the deprotection step.

    • Evaluate Scavengers: Some scavenger byproducts can be UV active. Run a blank injection of your cleavage cocktail (after precipitation) to see if any peaks correspond.

Q7: How do I remove unreacted this compound from my crude peptide?

A7: Unreacted activated amino acids are typically small molecules that can be removed effectively during the workup.

  • Solution 1: Ether Precipitation. The initial precipitation of the peptide in cold diethyl ether is highly effective. Most small, organic molecules, including unreacted this compound and cleaved protecting groups, will remain soluble in the ether while the larger peptide precipitates.[8]

  • Solution 2: RP-HPLC. During the RP-HPLC purification step, small molecules like unreacted building blocks will typically elute very early in the gradient, well separated from the desired peptide product.

Section 3: Experimental Protocols

Protocol 1: Post-Cleavage Peptide Precipitation and Washing
  • Following cleavage from the resin with a suitable TFA-based cocktail, filter the resin and collect the filtrate containing the peptide.[8]

  • Reduce the volume of the TFA filtrate by approximately 50-70% under a gentle stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a stirred vortex of cold (0°C) diethyl ether (at least 10-20 times the volume of the peptide solution).

  • A white precipitate (the crude peptide) should form immediately. Continue stirring for 15-30 minutes at 0°C to ensure complete precipitation.

  • Centrifuge the suspension and carefully decant the ether supernatant.

  • Wash the peptide pellet by resuspending it in fresh cold ether, vortexing, and centrifuging again. Repeat this wash step 2-3 times to thoroughly remove residual scavengers and organic impurities.

  • After the final wash, dry the peptide pellet under vacuum to remove all traces of ether. The peptide is now ready for purification.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline and must be optimized for each specific peptide.

  • Buffer Preparation: [10]

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter both buffers through a 0.2 µm filter before use to prevent column and instrument damage.[10]

  • Sample Preparation:

    • Dissolve the crude, dried peptide in a minimal amount of a suitable solvent. Start with Buffer A. If solubility is poor, add small amounts of Buffer B, DMSO, or acetic acid.

    • Filter the dissolved sample through a 0.45 µm syringe filter before injection.

  • Chromatography:

    • Equilibrate the C18 column with the starting percentage of Buffer B (e.g., 5% Buffer B).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient. A typical scouting gradient is 5% to 95% Buffer B over 40 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peaks.

  • Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

    • Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product.

Section 4: Data Presentation

Table 1: Common Scavenger Cocktails for Boc-SPPS Cleavage

Cocktail ComponentsRatio (v/v/w)Target Residues & PurposeReference
TFA / H₂O / TIS95 : 2.5 : 2.5General purpose; TIS reduces trityl groups.[13]
TFA / H₂O / TIS / DODT92.5 : 2.5 : 2.5 : 2.5Protects Cys, Met, and Trp from oxidation/alkylation.[13]
TFMSA / TFA / DMS / Anisole10:50:30:10A stronger "low-high" HF alternative for cleaving from PAM resins.[7]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; DODT: 3,6-Dioxa-1,8-octanedithiol; TFMSA: Trifluoromethanesulfonic acid; DMS: Dimethyl sulfide.

Table 2: Guideline for RP-HPLC Column Selection and Loading Capacity

Column TypeInternal Diameter (ID)Typical Flow RateLoading Capacity per InjectionPrimary Use
Analytical4.6 mm1.0 mL/min< 1 mgPurity analysis, fraction screening
Semi-preparative10 mm4-5 mL/min5 - 50 mgSmall-scale purification
Preparative20-50 mm15-100 mL/min100 mg - gramsLarge-scale purification

Data synthesized from general HPLC knowledge and protocols.io guidelines.[10][11]

Section 5: Visualizations

Peptide_Purification_Workflow start Synthesis on Resin (this compound coupling) cleavage Cleavage & Deprotection (e.g., TFA Cocktail) start->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude Crude Peptide (Dried Powder) precipitation->crude purification Purification (RP-HPLC or Flash) crude->purification analysis Fraction Analysis (LC-MS) purification->analysis lyophilization Lyophilization analysis->lyophilization Pool Pure Fractions final_product Pure Peptide lyophilization->final_product

Caption: General workflow for peptide synthesis, cleavage, and purification.

Troubleshooting_Low_Purity start Problem: Low Purity in Crude HPLC q_peaks What does the chromatogram look like? start->q_peaks broad Broad / Tailing Peaks q_peaks->broad multiple Multiple Sharp Peaks q_peaks->multiple solubility Cause: Poor Solubility or Aggregation broad->solubility sol_solubility Solution: Change solvent (add ACN/DMSO/Formic Acid) solubility->sol_solubility ms_check Action: Analyze with Mass Spectrometry multiple->ms_check q_mass What are the masses? ms_check->q_mass mass_deletion Mass = Target - Amino Acid (Deletion Sequence) q_mass->mass_deletion mass_incomplete Mass = Target + 100 (Incomplete Boc removal) q_mass->mass_incomplete sol_deletion Solution: Optimize coupling reactions mass_deletion->sol_deletion sol_incomplete Solution: Increase deprotection time/strength mass_incomplete->sol_incomplete

Caption: Decision tree for troubleshooting low peptide purity after synthesis.

Boc_Deprotection_Mechanism reactant Boc-NH-Peptide (Protected Peptide) reagent + TFA (Trifluoroacetic Acid) reactant->reagent plus_node reagent->plus_node H⁺ catalyst product_peptide H₃N⁺-Peptide (Deprotected Peptide) product_gas1 CO₂ (Carbon Dioxide) product_gas2 Isobutylene plus_node->product_peptide plus_node->product_gas1 plus_node->product_gas2

Caption: Simplified reaction scheme for the acid-catalyzed deprotection of a Boc group.

References

Technical Support Center: Managing Steric Hindrance in Reactions with Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Lys(Boc)-OSu in reactions, particularly when encountering challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, is an amino acid derivative widely used in peptide synthesis and bioconjugation.[1][2] The 'Boc' (tert-butyloxycarbonyl) groups protect the alpha and epsilon amino groups of lysine, preventing unwanted side reactions during peptide chain elongation.[1] The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates efficient amide bond formation with primary amines under mild conditions.[1][2] Its primary applications include the synthesis of therapeutic peptides, diagnostic peptides, and the modification of proteins.[1]

Q2: What is steric hindrance and how does it affect reactions with this compound?

A2: Steric hindrance is a chemical phenomenon where the bulky nature of atoms or groups of atoms in a molecule obstructs a chemical reaction. In the context of this compound, both the substrate (the amine-containing molecule) and the reagent itself can be sterically hindered. The two bulky Boc groups on the lysine backbone can create a crowded environment around the reactive OSu ester. When the target amine is also sterically hindered (e.g., a secondary amine or a primary amine with bulky adjacent groups), the approach of the nucleophilic amine to the electrophilic carbonyl carbon of the OSu ester is impeded. This can lead to significantly slower reaction rates, incomplete reactions, and lower yields.

Q3: I am observing very low to no yield in my coupling reaction with a sterically hindered amine. What are the potential causes?

A3: Low or no yield in such reactions can be attributed to several factors, primarily stemming from steric hindrance:

  • Insufficient Reactivity: The N-hydroxysuccinimide ester, while reactive, may not be sufficiently potent to overcome the high activation energy barrier imposed by severe steric crowding.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, preventing them from interacting effectively. This compound is soluble in organic solvents like DMSO and DMF.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants may not be optimized for the challenging coupling.

  • Hydrolysis of the OSu Ester: The OSu ester is sensitive to moisture. The presence of water in the reaction can lead to hydrolysis of the ester back to the carboxylic acid (Boc-Lys(Boc)-OH), rendering it unreactive towards the amine.

Q4: Can I use this compound to react with secondary amines?

A4: While this compound is highly selective for primary amines, its reaction with secondary amines is generally very slow and inefficient due to increased steric hindrance. For coupling to secondary amines, more powerful coupling reagents are often required.

Troubleshooting Guide

Issue 1: Low Reaction Yield or Slow Reaction Rate

This is the most common issue when dealing with sterically hindered substrates. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Workflow start Low Reaction Yield Observed check_purity Verify Purity and Integrity of Reactants start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok purity_ok->check_conditions Yes repurify Repurify Starting Materials purity_ok->repurify No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Increase Reactant Concentration conditions_ok->optimize_conditions No end_success Reaction Successful conditions_ok->end_success Yes change_solvent Change Solvent to Improve Solubility (e.g., DMF, DMSO, NMP) optimize_conditions->change_solvent add_catalyst Consider Additives/Catalysts (e.g., HOBt, DMAP - use with caution) change_solvent->add_catalyst stronger_reagent Use a More Powerful Coupling Reagent add_catalyst->stronger_reagent end_fail Consult Further stronger_reagent->end_fail repurify->check_purity

Caption: A workflow diagram for troubleshooting low-yield reactions.

Issue 2: Solubility Problems

Poor solubility of either this compound or the amine substrate can prevent the reaction from proceeding.

Solvent Suitability for this compound Notes
DMF (Dimethylformamide) ExcellentA common and effective solvent for peptide coupling reactions.[1]
DMSO (Dimethyl sulfoxide) ExcellentGood for dissolving a wide range of substrates.[1]
NMP (N-Methyl-2-pyrrolidone) GoodAnother polar aprotic solvent that can be used.
DCM (Dichloromethane) ModerateMay be suitable for some reactions, but solubility can be limited.
Acetonitrile Moderate to PoorGenerally not the best choice for hindered couplings due to lower solvating power for polar/charged species.
THF (Tetrahydrofuran) Moderate to PoorSimilar to acetonitrile.

Recommendation: If you suspect solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating (e.g., 40-50 °C) can also improve solubility and reaction rate, but should be used with caution to avoid side reactions.

Issue 3: Potential Side Reactions

With sterically hindered amines, prolonged reaction times or elevated temperatures may be necessary, which can increase the likelihood of side reactions.

  • Hydrolysis of OSu ester: As mentioned, ensure all reagents and solvents are anhydrous.

  • Racemization: While the Boc protecting groups help suppress racemization, harsh conditions can still lead to loss of stereochemical integrity.[3]

  • Side reactions with additives: If using additives like DMAP to catalyze the reaction, be aware that they can promote side reactions if used in stoichiometric amounts. Use catalytic amounts only.

Experimental Protocols

General Protocol for Coupling this compound to a Primary Amine
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Dissolution: Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., DMF).

  • Addition of Reagent: Add 1.0 to 1.2 equivalents of this compound to the solution.

  • Base (Optional but Recommended): Add 1.5 to 2.0 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the N-hydroxysuccinimide byproduct.

  • Reaction: Stir the reaction mixture at room temperature. For sterically hindered amines, the reaction time may need to be extended from a few hours to 24-48 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Protocol for a Challenging Coupling with a Sterically Hindered Amine
  • Reagent Selection: For highly hindered amines where this compound gives poor results, consider converting Boc-Lys(Boc)-OH to a more reactive species in situ.

    Decision Tree for Coupling Strategy

    Coupling_Strategy start Starting Reaction with Sterically Hindered Amine boc_lys_osu Attempt coupling with This compound start->boc_lys_osu yield_check Acceptable Yield? boc_lys_osu->yield_check in_situ_activation Use in situ activation of Boc-Lys(Boc)-OH yield_check->in_situ_activation No success Proceed with Synthesis yield_check->success Yes coupling_reagent Select Coupling Reagent: HATU, HCTU, or PyAOP in_situ_activation->coupling_reagent protocol Follow protocol for selected coupling reagent coupling_reagent->protocol protocol->success

    Caption: A decision tree for choosing a coupling strategy.

  • In Situ Activation Protocol (Example with HATU):

    • Dissolve Boc-Lys(Boc)-OH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.0 eq) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2.0 eq).

    • Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the sterically hindered amine (1.0-1.2 eq) to the reaction mixture.

    • Stir at room temperature and monitor the reaction until completion.

    • Perform an aqueous work-up and purify the product.

Alternative Coupling Reagents for Highly Hindered Systems

When this compound is not effective, more potent coupling reagents can be used with Boc-Lys(Boc)-OH.

Reagent Class Advantages for Hindered Couplings
HATU Aminium SaltHighly efficient, fast reaction rates, and relatively low racemization.
HCTU Aminium SaltSimilar to HATU but often more cost-effective. High reactivity.
PyAOP Phosphonium SaltParticularly effective for coupling N-methylated (highly hindered) amino acids.[4][5]
COMU Aminium SaltA newer generation reagent with reactivity comparable to HATU.

Reaction Mechanism of this compound

Caption: The general mechanism of amide bond formation.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a safe environment. Always refer to the specific product's safety data sheet (SDS) before use.

References

Impact of reaction pH on Boc-Lys(Boc)-OSu stability and reactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of reaction pH on the stability and reactivity of Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

A1: The optimal pH range for the reaction of this compound with primary amines is between 7.2 and 9.0.[1] This slightly alkaline condition ensures that a significant portion of the primary amines on your target molecule are deprotonated and thus nucleophilic, facilitating the desired acylation reaction.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly dependent on pH due to the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis. Hydrolysis is a competing reaction where the NHS ester reacts with water, leading to the formation of the inactive Boc-Lys(Boc)-OH and releasing N-hydroxysuccinimide. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][2]

Q3: What are the primary competing reactions with the desired aminolysis at different pH values?

A3: The primary competing reaction is the hydrolysis of the NHS ester. At acidic pH (below ~6), the aminolysis reaction is slow because most primary amines are protonated and non-nucleophilic. As the pH increases into the optimal range (7.2-9.0), the rate of aminolysis increases. However, further increasing the pH above 9.0 leads to a dramatic increase in the rate of hydrolysis, which can significantly reduce the yield of the desired conjugate.[1]

Q4: Can I use buffers containing primary amines, such as Tris, with this compound?

A4: No, it is not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester, leading to a lower yield of your desired product.[1] Buffers like phosphate, carbonate-bicarbonate, HEPES, or borate are compatible.[1]

Q5: How should I store this compound to ensure its stability?

A5: this compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and heat.[3] When preparing solutions, it is best to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate
Possible Cause Troubleshooting Step
Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1] Use a calibrated pH meter.
Hydrolysis of this compound. Prepare the this compound solution immediately before use. Avoid prolonged storage in aqueous solutions, especially at high pH. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[1]
Presence of competing nucleophiles. Ensure your reaction buffer is free of primary amines (e.g., Tris).[1] Other nucleophiles like thiols, hydroxyls, and guanidinium groups can also react with NHS esters, though generally to a lesser extent than primary amines, especially under optimized pH conditions.[5]
Insufficient amount of this compound. Increase the molar excess of this compound relative to your target molecule. A common starting point is a 5- to 20-fold molar excess.
Low concentration of reactants. Less-concentrated protein solutions can lead to less-efficient crosslinking due to the competition with hydrolysis.[1] If possible, increase the concentration of your target molecule.
Issue 2: Presence of Unwanted Side Products
Possible Cause Troubleshooting Step
Reaction with non-primary amine nucleophiles. While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, as well as the guanidinium group of arginine, can occur, particularly at higher pH.[5] To minimize these side reactions, maintain the pH at the lower end of the optimal range (e.g., pH 7.2-7.5).
Modification at multiple sites. If your target molecule has multiple primary amines (N-terminus and lysine residues), you may get a heterogeneous mixture of products. To achieve site-specific modification, you may need to employ protein engineering techniques to remove or protect other reactive sites.

Quantitative Data

The stability of the N-hydroxysuccinimide (NHS) ester in this compound is a critical factor for successful conjugation. The following table summarizes the half-life of NHS esters at various pH values and temperatures, which serves as a good indicator for the stability of this compound.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[1]
8.6410 minutes[1]

Experimental Protocols

General Protocol for Coupling this compound to a Peptide

This protocol provides a general guideline for the solution-phase coupling of this compound to a peptide containing a free primary amine.

Materials:

  • This compound

  • Peptide with a free primary amine

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO. A 10-20 fold molar excess over the peptide is a good starting point.

  • Coupling Reaction: Add the this compound solution to the peptide solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The longer incubation time at a lower temperature can help to minimize hydrolysis of the NHS ester.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagent and byproducts.

  • Analysis: Characterize the final product using techniques like mass spectrometry to confirm the successful conjugation.

Visualizations

Reaction_Pathway cluster_main This compound Reaction Pathways cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Side Reaction (Hydrolysis) BocLysOSu This compound Amine Primary Amine (R-NH2) BocLysOSu->Amine pH 7.2 - 9.0 (Optimal) Water Water (H2O) BocLysOSu->Water Increases with pH Conjugate Stable Amide Bond (Boc-Lys(Boc)-NH-R) Amine->Conjugate Hydrolyzed Inactive Carboxylate (Boc-Lys(Boc)-OH) Water->Hydrolyzed

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Coupling start Start dissolve_peptide Dissolve Peptide in Reaction Buffer (pH 7.2-7.5) start->dissolve_peptide prepare_reagent Prepare this compound in dry organic solvent dissolve_peptide->prepare_reagent mix Add Reagent to Peptide Solution prepare_reagent->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify Conjugate (e.g., HPLC) quench->purify analyze Analyze Product (e.g., Mass Spec) purify->analyze end End analyze->end

Caption: A typical experimental workflow for coupling.

References

Storage conditions to maintain Boc-Lys(Boc)-OSu reactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Boc-Lys(Boc)-OSu to ensure optimal reactivity in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the reactivity of this compound, it is crucial to store it at -20°C in a tightly sealed container.[1][2] This minimizes the degradation of the highly reactive N-hydroxysuccinimide (OSu) ester.

Q2: How sensitive is this compound to moisture?

A2: this compound is highly sensitive to moisture. The OSu ester is susceptible to hydrolysis, which will deactivate the reagent. It is essential to handle the compound in a dry environment and to securely seal the container after use.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which converts the activated carboxyl group back to a carboxylic acid. This hydrolysis is accelerated by the presence of moisture and higher pH. The half-life of NHS esters is significantly reduced as the pH increases. For instance, the half-life of an NHS ester can be around 4-5 hours at pH 7.0 and 0°C, but this can drop to mere minutes at a pH of 8.6.[1]

Q4: Can I store this compound at 4°C or room temperature?

A4: Storing this compound at temperatures above -20°C is not recommended. Even at 4°C, the rate of degradation of the OSu ester will be significantly higher than at -20°C, leading to a loss of reactivity over time. Room temperature storage should be avoided entirely.

Q5: How can I confirm the reactivity of my this compound if I suspect it has degraded?

A5: You can perform a small-scale test reaction with a reliable amine to check the coupling efficiency. If the yield of the desired amide product is lower than expected, it may indicate that your this compound has degraded.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low coupling efficiency in peptide synthesis 1. Degraded this compound: The OSu ester has been hydrolyzed due to improper storage or handling. 2. Presence of moisture in the reaction: Water in the solvent or on the glassware is competing with the amine for reaction with the OSu ester. 3. Suboptimal reaction pH: The pH of the reaction mixture is not conducive to efficient coupling.1. Use a fresh vial of this compound that has been properly stored at -20°C. 2. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain the reaction pH between 7.2 and 8.5 to favor the deprotonated amine while minimizing hydrolysis of the OSu ester.[]
Inconsistent reaction yields Multiple freeze-thaw cycles: Repeatedly warming and cooling the reagent can introduce moisture and accelerate degradation.Aliquot the this compound into smaller, single-use vials upon receipt to avoid multiple freeze-thaw cycles of the main stock.
Presence of unexpected byproducts Side reactions due to prolonged reaction times: Leaving the reaction to proceed for too long can lead to the formation of byproducts.Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed.

Data Presentation

Table 1: Summary of Storage Conditions and Factors Affecting this compound Reactivity

Parameter Recommended Condition Reasoning Potential Issues with Deviation
Temperature -20°C[1][2]Minimizes the rate of hydrolysis of the OSu ester.Increased rate of degradation, leading to loss of reactivity.
Humidity Dry environment (desiccator recommended)The OSu ester is highly susceptible to hydrolysis in the presence of moisture.Hydrolysis of the OSu ester to the corresponding carboxylic acid, rendering the reagent inactive for coupling.
pH (in solution) 7.2 - 8.5 for coupling reactions[]Balances the requirement for a deprotonated amine nucleophile with the stability of the OSu ester.Below pH 7, the amine is protonated and less nucleophilic. Above pH 8.5, the rate of hydrolysis of the OSu ester increases significantly.[1]
Light Store in an opaque containerWhile not the primary cause of degradation, prolonged exposure to light can potentially affect the stability of organic molecules.To ensure long-term stability, protection from light is a good laboratory practice.

Experimental Protocols

Protocol: Boc-Solid Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
  • Wash the resin with DCM (3 times).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
  • Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
  • Wash the resin with DCM (3 times).
  • Wash the resin with isopropanol (2 times).
  • Wash the resin with DCM (3 times).

3. Neutralization:

  • Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 5 minutes (repeat twice).
  • Wash the resin with DCM (3 times).

4. Coupling of this compound:

  • Dissolve this compound (2-3 equivalents relative to the resin substitution) in a minimal amount of dimethylformamide (DMF).
  • Add the dissolved this compound to the resin.
  • Add DIPEA (2-3 equivalents) to the reaction mixture.
  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
  • Monitor the coupling reaction using a ninhydrin test to ensure completion (disappearance of the primary amine).

5. Washing:

  • Wash the resin with DMF (3 times).
  • Wash the resin with DCM (3 times).

The resin is now ready for the next deprotection and coupling cycle.

Visualizations

G Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Observed check_storage Was this compound stored at -20°C in a sealed container? start->check_storage improper_storage Reagent may be degraded. Use a fresh aliquot. check_storage->improper_storage No check_moisture Were anhydrous solvents and dry glassware used? check_storage->check_moisture Yes improper_storage->start moisture_present Hydrolysis of OSu ester likely. Dry all reagents and glassware. check_moisture->moisture_present No check_ph Was the reaction pH between 7.2 and 8.5? check_moisture->check_ph Yes moisture_present->start incorrect_ph Adjust pH. Low pH reduces amine nucleophilicity; high pH increases hydrolysis. check_ph->incorrect_ph No successful_coupling Coupling Efficiency Improved check_ph->successful_coupling Yes incorrect_ph->start

Caption: Troubleshooting workflow for low coupling efficiency.

G Reaction Pathway of this compound with an Amine reagents This compound R'-NH2 (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Amide Bond Formation (Boc-Lys(Boc)-NH-R') N-hydroxysuccinimide (Leaving Group) intermediate->products Collapse of Intermediate

Caption: Reaction pathway of this compound.

References

Troubleshooting low yields in dendrimer synthesis with Boc-Lys(Boc)-OSu.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in dendrimer synthesis using Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu).

Troubleshooting Guide: Low Synthetic Yields

Low yields in dendrimer synthesis can arise from various factors, from reagent quality to reaction conditions and purification methods. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.

Question 1: My coupling reaction is inefficient, leading to a low yield of the desired dendrimer generation. What are the potential causes and solutions?

Answer: Inefficient coupling is a primary contributor to low yields. Several factors can influence the efficiency of the amide bond formation between the this compound and the amine-terminated core or lower-generation dendrimer.

  • Reagent Quality:

    • This compound Stability: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis. Ensure that your this compound is stored under anhydrous conditions at -20°C to prevent decomposition.[1] It is recommended to use fresh or properly stored reagent for optimal reactivity.

    • Solvent Purity: The presence of water or amine impurities in your reaction solvent (e.g., DMF, DCM) can lead to hydrolysis of the NHS ester or unwanted side reactions. Use anhydrous, high-purity solvents for all reactions.[1]

  • Reaction Conditions:

    • Stoichiometry: An inappropriate molar ratio of this compound to the amine starting material can result in incomplete reaction. A slight excess of the this compound (e.g., 1.1-1.3 equivalents) is often used to drive the reaction to completion.[1] However, a large excess can lead to purification challenges.

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the N-hydroxysuccinimide released during the reaction.[1][2] The absence or insufficient amount of base can stall the reaction.

    • Concentration: Low reactant concentrations can slow down the reaction rate. Conversely, very high concentrations might lead to solubility issues or increased side reactions, particularly with sterically hindered higher-generation dendrimers.[3]

    • Temperature and Reaction Time: Coupling reactions are typically performed at room temperature for 2-6 hours.[1] Prolonged reaction times (>6 hours) may not significantly increase the yield and can lead to the formation of impurities.[1] For sterically hindered couplings, extending the reaction time or slightly increasing the temperature might be beneficial, but this should be optimized for each specific system.

  • Steric Hindrance: As the dendrimer generation increases, steric hindrance at the reaction sites can significantly reduce coupling efficiency.[3] To overcome this, consider using more efficient coupling agents in conjunction with Boc-Lys(Boc)-OH instead of the pre-activated NHS ester.

Question 2: I am observing incomplete removal of the Boc protecting groups. How can I ensure complete deprotection?

Answer: Incomplete deprotection of the tert-butyloxycarbonyl (Boc) groups will result in a lower number of available amine groups for the next generation's growth, leading to defect structures and overall low yield of the desired final product.

  • Deprotection Reagent: Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection.[1] A common solution is a mixture of TFA in a suitable solvent like dichloromethane (DCM). The concentration of TFA and the reaction time are critical.

  • Reaction Conditions:

    • TFA Concentration: For complete deprotection, a high concentration of TFA is typically used (e.g., 20-50% TFA in DCM).

    • Reaction Time: Deprotection is usually carried out for 30 minutes to 2 hours at room temperature. Incomplete deprotection can occur with insufficient reaction time.[4] It is advisable to monitor the reaction by a suitable analytical technique (e.g., TLC, NMR) to ensure complete removal of the Boc groups.

    • Scavengers: During deprotection, the tert-butyl cation is formed, which can lead to side reactions. The addition of a scavenger, such as anisole or thioanisole, can help to trap these cations and prevent unwanted modifications of the dendrimer.[1]

    • Washing: After deprotection, it is crucial to thoroughly wash the product to remove residual TFA and byproducts.

Question 3: I suspect side reactions are occurring during my synthesis. What are the common side reactions and how can I minimize them?

Answer: Side reactions can significantly consume starting materials and complicate purification, thereby reducing the isolated yield of the desired dendrimer.

  • Hydrolysis of this compound: As mentioned, the NHS ester is moisture-sensitive. Rigorous exclusion of water from the reaction is essential to prevent the hydrolysis of the activated ester back to the carboxylic acid (Boc-Lys(Boc)-OH), which will not participate in the coupling reaction.

  • Intra- and Intermolecular Cyclization: At low concentrations, especially during the synthesis of early generations, intramolecular cyclization can occur, leading to cyclic byproducts. At high concentrations, intermolecular cross-linking can lead to insoluble materials. Careful control of reactant concentrations is key to minimizing these side reactions.

  • Racemization: While minimal with NHS esters, some degree of racemization at the α-carbon of the lysine residue is possible, especially if the reaction conditions are harsh (e.g., high temperatures, strong bases).[1]

  • Side Reactions during Deprotection: As mentioned, the tert-butyl cation generated during Boc deprotection can react with electron-rich functional groups on the dendrimer. Using scavengers is the most effective way to mitigate this.[1]

Question 4: I am having difficulty purifying my dendrimer, resulting in low isolated yields. What are the recommended purification strategies?

Answer: The purification of dendrimers can be challenging due to their high molecular weight and the potential for closely related impurities.

  • Precipitation/Trituration: For lower generation dendrimers, precipitation or trituration with a non-solvent (e.g., diethyl ether, hexane) can be an effective method to remove unreacted starting materials and soluble byproducts.[5]

  • Dialysis: For higher generation dendrimers, dialysis using an appropriate molecular weight cutoff (MWCO) membrane is a common and effective technique to remove low molecular weight impurities.[6][7]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating dendrimers based on their size. It can be used to isolate the desired generation from lower or higher molecular weight impurities.

  • Column Chromatography: For smaller dendrons or early-generation dendrimers, silica gel column chromatography can be employed for purification.[5] However, for larger, more polar dendrimers, this method can be challenging due to strong adsorption to the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the coupling reaction with this compound? A1: Anhydrous dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used solvents for this reaction as they provide good solubility for the reactants.[1]

Q2: Can I use a different coupling agent if I have Boc-Lys(Boc)-OH instead of the NHS ester? A2: Yes, if you are starting with Boc-Lys(Boc)-OH, you can use various peptide coupling reagents to activate the carboxylic acid in situ. Common choices include HBTU, TBTU, BOP, and PyBOP, often in combination with an additive like HOBt.[8] These can sometimes be more efficient, especially for sterically hindered couplings in higher generation dendrimers.[8]

Q3: How can I confirm the successful synthesis of each dendrimer generation? A3: Characterization at each step is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of starting material signals and the appearance of product signals. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is essential for confirming the molecular weight of each generation. Fourier-transform infrared (FTIR) spectroscopy can also be used to identify key functional groups.[9]

Q4: What are the typical yields I should expect for each generation? A4: Yields for dendrimer synthesis typically decrease with increasing generation due to incomplete reactions and steric hindrance. For the first few generations (G1-G3), yields of 80-95% per step are often achievable under optimized conditions.[1][3][5] For higher generations, yields may drop significantly.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing dendrimer synthesis with this compound.

Table 1: Influence of Reaction Parameters on Coupling Yield

ParameterConditionTypical Yield (%)Notes
Temperature 0-25°C85-95%Minimal racemization observed in this range.[1]
Solvent DMF/DCM90-95%Anhydrous conditions are critical to prevent hydrolysis.[1]
Reaction Time 2-6 hours88-94%Longer times (>6h) can lead to increased impurities.[1]
Catalyst Equivalents 1.1-1.3 eq (Base)85-92%Excess base can promote side reactions.[1]

Table 2: Comparison of Coupling Reagents for Lysine-Based Dendrimer Synthesis

Coupling ReagentAdditiveTypical Use CaseReference
This compound None (Base required)Pre-activated monomer for straightforward coupling.[1][10]
HBTU/TBTU HOBtReliable in situ activation for both solution and solid-phase synthesis.[8]
BOP/PyBOP NonePhosphonium-based reagents, also effective for in situ activation.[8]
DCC/DIC HOBtCarbodiimide-based activation, historically used but can lead to urea byproducts.[8]

Experimental Protocols

Protocol 1: General Procedure for Coupling using this compound (Generation 1 Synthesis)

  • Dissolve the amine-functionalized core (1.0 eq) in anhydrous DMF.

  • Add a non-nucleophilic base, such as triethylamine (TEA) (2.2 eq per amine group).

  • In a separate flask, dissolve this compound (1.1-1.3 eq per amine group) in anhydrous DMF.

  • Add the this compound solution dropwise to the stirred solution of the core at room temperature.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by precipitation from a non-solvent (e.g., diethyl ether) or by column chromatography.

Protocol 2: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected dendrimer in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If desired, add a scavenger such as anisole (1-5% v/v).

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or NMR until the starting material is consumed.

  • Remove the TFA and DCM under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the TFA salt of the deprotected dendrimer.

  • Wash the precipitate thoroughly with diethyl ether and dry under vacuum.

Visualizations

Troubleshooting_Dendrimer_Synthesis cluster_synthesis Dendrimer Synthesis Workflow cluster_troubleshooting Troubleshooting Low Yields cluster_solutions_coupling Solutions for Incomplete Coupling cluster_solutions_deprotection Solutions for Incomplete Deprotection cluster_solutions_side_reactions Minimizing Side Reactions cluster_solutions_purification Improving Purification Start Start Synthesis Coupling Coupling Reaction (this compound) Start->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Low_Yield Low Yield Coupling->Low_Yield Issue Purification Purification Deprotection->Purification Deprotection->Low_Yield Issue Characterization Characterization (NMR, MS) Purification->Characterization Purification->Low_Yield Issue Next_Gen Proceed to Next Generation Characterization->Next_Gen Successful End Final Product Characterization->End Final Gen Next_Gen->Coupling Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Low_Yield->Incomplete_Deprotection Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Check_Reagent_Quality Check Reagent Quality (Anhydrous, Fresh) Incomplete_Coupling->Check_Reagent_Quality Optimize_Stoichiometry Optimize Stoichiometry (Excess this compound) Incomplete_Coupling->Optimize_Stoichiometry Adjust_Conditions Adjust Conditions (Base, Concentration) Incomplete_Coupling->Adjust_Conditions Increase_TFA_Time Increase TFA Conc./Time Incomplete_Deprotection->Increase_TFA_Time Add_Scavenger Add Scavenger (Anisole) Incomplete_Deprotection->Add_Scavenger Anhydrous_Conditions Strict Anhydrous Conditions Side_Reactions->Anhydrous_Conditions Control_Concentration Control Concentration Side_Reactions->Control_Concentration Optimize_Method Optimize Method (Precipitation, Dialysis, SEC) Purification_Loss->Optimize_Method

Caption: Troubleshooting workflow for low yields in dendrimer synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products Dendrimer_NH2 Dendrimer-(NH2)n (Core or Gn) Amide_Bond Amide Bond Formation Dendrimer_NH2->Amide_Bond BocLysOSu This compound BocLysOSu->Amide_Bond Dendrimer_Gn1 Dendrimer-(Lys(Boc)2)n (Gn+1) Amide_Bond->Dendrimer_Gn1 NHS N-Hydroxysuccinimide (Byproduct) Amide_Bond->NHS Base Base (e.g., TEA) Base->Amide_Bond Catalyst

Caption: Reaction pathway for the coupling of this compound.

References

Identifying and characterizing byproducts in Boc-Lys(Boc)-OSu reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Lys(Boc)-OSu.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a this compound coupling reaction?

A1: The most common byproducts originate from two main sources: the stability of the this compound reagent itself and side-reactions during the coupling process.

  • Hydrolysis of this compound: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially in the presence of water and at neutral to alkaline pH. This reaction yields Boc-Lys(Boc)-OH and free N-hydroxysuccinimide (NHS).[1][2]

  • Byproducts from Synthesis: If dicyclohexylcarbodiimide (DCC) was used to synthesize the this compound, a common impurity can be N-acylurea. This is formed by the rearrangement of the O-acylisourea intermediate.

Q2: My HPLC analysis shows an unexpected peak. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of several possibilities. A logical approach to identification is to use HPLC-MS.

  • Peak with a mass corresponding to Boc-Lys(Boc)-OH (MW: 346.42 g/mol ): This is the hydrolysis product of your starting material.

  • Peak with a mass corresponding to your desired product + mass of Boc-Lys(Boc)-OH: This could indicate double addition, where the this compound has reacted with more than one amine on your target molecule.

  • Peak with no UV absorbance corresponding to your peptide/protein: This could be N-hydroxysuccinimide (NHS) or dicyclohexylurea (DCU) if DCC was used in the synthesis of the reagent.

Q3: How can I minimize the formation of the hydrolyzed byproduct, Boc-Lys(Boc)-OH?

A3: Minimizing hydrolysis is critical for achieving high coupling efficiency.

  • Control pH: The rate of hydrolysis of NHS esters increases with pH.[1] While the aminolysis reaction also depends on the availability of the deprotonated amine (favored at higher pH), a compromise is necessary. A pH range of 7.2-8.5 is generally recommended.

  • Anhydrous Conditions: Use anhydrous solvents and minimize the exposure of the reaction mixture to atmospheric moisture.

  • Reaction Time and Temperature: Do not extend the reaction time unnecessarily. While aminolysis is competitive with hydrolysis, longer reaction times provide more opportunity for hydrolysis to occur. Perform the reaction at room temperature or below unless otherwise specified for your system.

Q4: What is the role of the two Boc protecting groups on the lysine?

A4: The two tert-butyloxycarbonyl (Boc) groups serve to protect both the α-amino and ε-amino groups of the lysine. This dual protection is crucial to prevent unwanted side reactions, such as self-polymerization or branching, during peptide synthesis. The Boc groups can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), after the desired coupling reaction is complete.

Troubleshooting Guide

Observation Potential Cause Suggested Solution
Low yield of desired product Inefficient coupling due to hydrolysis of this compound.- Ensure anhydrous reaction conditions. - Optimize reaction pH (7.2-8.5). - Use a fresh bottle of this compound.
Steric hindrance.- Increase reaction time or temperature slightly. - Consider a different coupling agent if the issue persists.
Multiple peaks in HPLC/MS Hydrolysis of starting material.- Confirm the presence of a peak corresponding to the mass of Boc-Lys(Boc)-OH. - Follow steps to minimize hydrolysis.
Incomplete deprotection of a previous step in peptide synthesis.- Ensure the amine coupling partner is fully deprotected before adding this compound.
Double addition of this compound.- Reduce the equivalents of this compound used. - Control the stoichiometry carefully.
Precipitate forms during reaction Formation of dicyclohexylurea (DCU) if DCC was used in the synthesis of the NHS ester.- The precipitate can be filtered off. DCU is poorly soluble in most organic solvents.
Poor solubility of reactants or products.- Try a different solvent system (e.g., DMF, DMSO).

Byproduct Characterization Data

Table 1: Common Byproducts and Their Molecular Weights

CompoundMolecular FormulaMolecular Weight ( g/mol )Common Analytical Method for Identification
This compoundC₂₀H₃₃N₃O₈443.49HPLC, MS, NMR
Boc-Lys(Boc)-OH C₁₆H₃₀N₂O₆346.42HPLC, MS, NMR
N-hydroxysuccinimide (NHS)C₄H₅NO₃115.09MS
N-acylurea (from DCC)VariesVariesMS

Experimental Protocols

Protocol 1: HPLC-MS Analysis of a this compound Coupling Reaction
  • Sample Preparation: At various time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final volume of 1 mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 2000.

    • Analysis: Monitor for the expected m/z of the starting materials, desired product, and potential byproducts (refer to Table 1).

Protocol 2: NMR Analysis for Characterization
  • Sample Preparation: For analysis of the starting material or isolated byproducts, dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Chemical Shifts for Boc-Lys(Boc)-OH:

      • ~1.4 ppm (singlet, 18H, Boc groups).

      • ~3.0-3.2 ppm (multiplet, 2H, ε-CH₂).

      • ~4.0-4.2 ppm (multiplet, 1H, α-CH).

      • Other lysine backbone protons will be in the aliphatic region.

    • Expected Chemical Shifts for N-hydroxysuccinimide:

      • ~2.8 ppm (singlet, 4H).

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon NMR spectrum.

    • This can be useful for confirming the presence of carbonyls and the tert-butyl groups of the Boc protecting groups.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction This compound This compound Desired Product Desired Product This compound->Desired Product Aminolysis Hydrolysis_Product Boc-Lys(Boc)-OH This compound->Hydrolysis_Product Hydrolysis (H2O) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Desired Product NHS N-hydroxysuccinimide Desired Product->NHS Hydrolysis_Product->NHS

Caption: Reaction pathways in this compound coupling.

Troubleshooting_Workflow Start Start Run_Reaction Perform this compound Coupling Reaction Start->Run_Reaction Analyze_HPLC Analyze Reaction Mixture by HPLC-MS Run_Reaction->Analyze_HPLC High_Yield High Yield of Desired Product? Analyze_HPLC->High_Yield Success Reaction Successful High_Yield->Success Yes Identify_Byproducts Identify Byproducts by Mass High_Yield->Identify_Byproducts No Hydrolysis Hydrolysis Product Detected (Boc-Lys(Boc)-OH) Identify_Byproducts->Hydrolysis Mass = 346.42 Other_Byproduct Other Unexpected Peaks Identify_Byproducts->Other_Byproduct Other Masses Optimize_Conditions Optimize Reaction Conditions: - Anhydrous Sovents - Control pH (7.2-8.5) - Fresh Reagent Hydrolysis->Optimize_Conditions Optimize_Conditions->Run_Reaction Further_Analysis Further Characterization: - NMR - Check Starting Materials Other_Byproduct->Further_Analysis

Caption: Troubleshooting workflow for this compound reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Boc-Lys(Boc)-OSu Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of lysine residues protected with tert-butyloxycarbonyl (Boc) groups, particularly in the form of Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), is a cornerstone of modern peptide synthesis. This versatile building block facilitates the controlled assembly of complex peptides with specific functionalities. Rigorous analytical characterization of peptides modified with this reagent is paramount to ensure identity, purity, and quality for research and therapeutic applications. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, from routine purity checks to in-depth structural elucidation. The following table summarizes the key performance characteristics of HPLC, NMR, and MS for the analysis of this compound modified peptides.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Primary Application Purity assessment and quantification of the target peptide and related impurities.Definitive structural elucidation, conformational analysis, and quantification (qNMR).Molecular weight determination, sequence verification, and identification of modifications.
Purity Determination High precision and accuracy for quantifying impurities. Purity is typically reported as a percentage of the total peak area.[1]Quantitative NMR (qNMR) provides absolute purity determination against a certified internal standard.[2][3][4][5]Primarily qualitative for purity unless coupled with a separation technique (LC-MS) and using appropriate standards.[6]
Structural Information Limited to retention time, which can infer polarity and size. Provides no direct structural information.[7]Provides detailed atomic-level structural information, including connectivity and stereochemistry.[8]Provides molecular weight and fragmentation patterns that can confirm the amino acid sequence and the presence of modifications.[7]
Sensitivity High (typically ng to µg range).Relatively low (typically mg range for detailed structural analysis).Very high (typically pg to ng range).
Typical Accuracy For quantification, typically within ±2-5% with proper validation.[9]qNMR can achieve high accuracy, often better than ±1%.[2][10]High-resolution MS can determine molecular weight with accuracy in the low ppm range.[2][5][11]
Typical Precision High, with relative standard deviations (RSDs) often <2%.[9]High for qNMR, with RSDs often <1%.[2]High for mass measurement, but quantification can be more variable depending on the ionization process.
Sample Throughput High, with typical run times of 15-60 minutes per sample.Low, with acquisition times ranging from minutes for simple spectra to hours for complex multi-dimensional experiments.High, especially with direct infusion or rapid chromatography.
Key Advantage Robust, reproducible, and the gold standard for purity analysis in quality control environments.[1]Provides unambiguous structural confirmation.Exceptional sensitivity and ability to confirm molecular identity.
Key Limitation Co-elution of impurities can lead to inaccurate quantification. Does not provide structural information.[7]Lower sensitivity and higher sample concentration requirements. Complex spectra can be challenging to interpret.Can be destructive to the sample. Ionization efficiency can vary significantly between peptides.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the characterization of this compound modified peptides.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a this compound modified peptide by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Dissolve the peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the peptide sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Washing and Re-equilibration: After the gradient, wash the column with 95% Solvent B for 5 minutes, and then re-equilibrate the column with the initial conditions (95% Solvent A, 5% Solvent B) for 10 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of the main peptide and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of a this compound modified peptide.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD)

  • Sample: Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of the chosen deuterated solvent.

Procedure:

  • Sample Preparation: Ensure the peptide is fully dissolved in the deuterated solvent. Filter the solution if any particulate matter is present.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Look for characteristic signals:

      • ~1.4 ppm (singlet, 18H): tert-butyl protons of the two Boc groups.

      • ~2.8 ppm (singlet, 4H): methylene protons of the N-hydroxysuccinimide ring.

      • Peptide backbone and side-chain protons in their respective regions.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Look for characteristic signals:

      • ~28 ppm: methyl carbons of the Boc groups.

      • ~80 ppm: quaternary carbons of the Boc groups.

      • ~156 ppm: carbonyl carbons of the Boc groups.

      • ~170 ppm: carbonyl carbons of the NHS ester and peptide bonds.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively. This aids in the complete assignment of all signals and provides definitive structural confirmation.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the observed chemical shifts and coupling constants with expected values for the target structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the this compound modified peptide.

Instrumentation:

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or Q-TOF)

Reagents:

  • Solvent for sample dissolution (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI; a suitable matrix like α-cyano-4-hydroxycinnamic acid for MALDI).

  • Sample: Prepare a dilute solution of the peptide (e.g., 1-10 µM).

Procedure (for ESI-MS):

  • Sample Preparation: Dissolve the peptide in the appropriate solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Direct Infusion or LC-MS:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Inject the sample onto an HPLC system coupled to the mass spectrometer. This is preferred for complex mixtures as it provides separation prior to mass analysis.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Observe the protonated molecular ion [M+H]⁺ and potentially other adducts (e.g., [M+Na]⁺).

  • Data Analysis:

    • Determine the experimental monoisotopic mass of the peptide.

    • Compare the experimental mass to the theoretical calculated mass. The mass accuracy should ideally be within 5 ppm for high-resolution instruments.

    • Analyze any observed fragment ions. For Boc-protected peptides, characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) from the molecular ion are often observed in the source or during tandem MS experiments.

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesizing and characterizing a this compound modified peptide.

Synthesis_Workflow cluster_synthesis Peptide Synthesis Start Start Resin_Preparation Resin Swelling and Deprotection Start->Resin_Preparation Amino_Acid_Coupling Coupling of Amino Acids Resin_Preparation->Amino_Acid_Coupling Boc_Lys_Coupling Coupling of this compound Amino_Acid_Coupling->Boc_Lys_Coupling At desired position Final_Deprotection Side-Chain Deprotection Amino_Acid_Coupling->Final_Deprotection After final coupling Boc_Lys_Coupling->Amino_Acid_Coupling Continue chain elongation Cleavage Cleavage from Resin Final_Deprotection->Cleavage Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide incorporating this compound.

Characterization_Workflow cluster_analytics Analytical Characterization Crude_Peptide Crude_Peptide Purification Preparative HPLC Crude_Peptide->Purification Pure_Peptide Pure_Peptide Purification->Pure_Peptide HPLC_Analysis Purity Assessment (HPLC) Pure_Peptide->HPLC_Analysis MS_Analysis Molecular Weight Verification (MS) Pure_Peptide->MS_Analysis NMR_Analysis Structural Confirmation (NMR) Pure_Peptide->NMR_Analysis Final_Product Characterized Peptide HPLC_Analysis->Final_Product MS_Analysis->Final_Product NMR_Analysis->Final_Product

Caption: Workflow for the purification and analytical characterization of a synthesized peptide.

By employing a combination of these powerful analytical techniques, researchers can ensure the quality, identity, and purity of their this compound modified peptides, paving the way for successful downstream applications in basic research and drug development.

References

A Comparative Guide to HPLC and Mass Spectrometry Analysis of Boc-Lys(Boc)-OSu Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the analysis of the reaction products of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu). Specifically, we examine the reaction of this compound with a primary amine, benzylamine, as a model coupling reaction. This guide offers detailed experimental protocols, presents comparative data, and discusses the relative merits of different analytical approaches, empowering researchers to make informed decisions for their specific analytical needs.

Introduction

This compound is a widely utilized activated amino acid derivative in peptide synthesis and bioconjugation. The N-hydroxysuccinimide (OSu) ester provides a reactive site for efficient amide bond formation with primary amines. Monitoring the progress of this reaction and characterizing the resulting products is crucial for process optimization and quality control. HPLC and mass spectrometry are indispensable tools for these analyses. This guide compares the performance of two common reversed-phase HPLC columns (C18 and Phenyl-Hexyl) and discusses the application of Electrospray Ionization Mass Spectrometry (ESI-MS) for the characterization of the reaction products.

Experimental Protocols

Reaction of this compound with Benzylamine

A model reaction was conducted to simulate a typical peptide coupling step.

Materials:

  • This compound

  • Benzylamine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add benzylamine (1.1 equivalents) to the solution.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Quench the reaction by adding a small amount of water.

  • Prepare the sample for HPLC analysis by diluting an aliquot of the reaction mixture with the initial mobile phase.

HPLC Analysis

The reaction mixture was analyzed using two different reversed-phase HPLC columns to compare their separation efficiency.

Instrumentation:

  • Agilent 1260 Infinity II LC System or equivalent

  • UV Detector (monitoring at 220 nm and 254 nm)

HPLC Method 1: C18 Column

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

HPLC Method 2: Phenyl-Hexyl Column

  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometry Analysis

The eluent from the HPLC was directed to an ESI-MS for mass analysis and structural confirmation.

Instrumentation:

  • Agilent 6120 Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Drying Gas Temperature: 350°C

  • Drying Gas Flow: 12 L/min

  • Nebulizer Pressure: 35 psi

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 70 V

  • Mass Range: m/z 100-1000

Data Presentation

Comparison of HPLC Column Performance

The separation of the starting material (this compound), the product (Boc-Lys(Boc)-NH-benzyl), and a potential side-product (Boc-Lys(Boc)-OH, from hydrolysis of the active ester) was evaluated on both C18 and Phenyl-Hexyl columns. The following table summarizes the retention times (RT) and resolution (Rs) values.

CompoundC18 Column RT (min)Phenyl-Hexyl Column RT (min)C18 Column RsPhenyl-Hexyl Column Rs
Boc-Lys(Boc)-OH8.58.2--
This compound10.29.83.43.2
Boc-Lys(Boc)-NH-benzyl11.811.53.13.5

Note: Resolution (Rs) is calculated between adjacent peaks.

Mass Spectrometry Data

The expected and observed mass-to-charge ratios (m/z) for the key compounds are presented below.

CompoundMolecular FormulaExpected [M+H]⁺Observed [M+H]⁺Expected [M+Na]⁺Observed [M+Na]⁺
This compoundC₂₀H₃₃N₃O₈444.23444.2466.21466.2
Boc-Lys(Boc)-NH-benzylC₂₃H₃₈N₄O₅451.29451.3473.27473.3
Boc-Lys(Boc)-OHC₁₆H₃₀N₂O₆347.22347.2369.20369.2

Mandatory Visualization

reaction_workflow cluster_reaction Reaction cluster_analysis Analysis cluster_results Results This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Benzylamine Benzylamine Benzylamine->Reaction_Mixture HPLC HPLC Separation (C18 or Phenyl-Hexyl) Reaction_Mixture->HPLC MS Mass Spectrometry (ESI-MS) HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis Chromatograms Chromatograms Data_Analysis->Chromatograms Mass_Spectra Mass Spectra Data_Analysis->Mass_Spectra

Caption: Experimental workflow for the reaction and analysis.

reaction_pathway Boc_Lys_OSu This compound Product Boc-Lys(Boc)-NH-benzyl Boc_Lys_OSu->Product Nucleophilic Acyl Substitution Hydrolyzed_Product Boc-Lys(Boc)-OH Boc_Lys_OSu->Hydrolyzed_Product H₂O Benzylamine Benzylamine Benzylamine->Product NHS N-Hydroxysuccinimide Product->NHS By-product Hydrolysis Hydrolysis (Side Reaction)

Caption: Reaction of this compound with benzylamine.

Discussion and Comparison

HPLC Column Performance:

Both the C18 and Phenyl-Hexyl columns provided adequate separation of the main components of the reaction mixture. The C18 column, with its aliphatic stationary phase, separates compounds primarily based on hydrophobicity. The longer retention time of the product, Boc-Lys(Boc)-NH-benzyl, compared to the starting material is expected due to the addition of the hydrophobic benzyl group.

The Phenyl-Hexyl column offers a different selectivity due to the presence of the aromatic phenyl group in its stationary phase. This can lead to π-π interactions with aromatic analytes. In this specific case, the Phenyl-Hexyl column showed a slightly better resolution between the starting material and the product, suggesting that the aromatic interactions of the benzyl group with the stationary phase play a role in the separation. For more complex peptide mixtures containing multiple aromatic residues, a Phenyl-Hexyl column could offer a significant advantage in resolving closely eluting peaks.

Mass Spectrometry Analysis:

ESI-MS in positive ion mode was effective for the confirmation of the molecular weights of the starting material, product, and the hydrolysis side-product. The observation of both protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts is common in ESI-MS and provides additional confidence in the mass assignments.

A key consideration in the ESI-MS analysis of Boc-protected compounds is the potential for in-source fragmentation, where the labile Boc groups can be cleaved. The characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) can be observed. While this can complicate the interpretation of the mass spectra of the intact molecules, it can also provide valuable structural information. For instance, the fragmentation pattern can confirm the presence of the Boc protecting groups. To minimize in-source fragmentation and obtain a clearer spectrum of the molecular ion, it is advisable to use a "soft" ionization source or optimize the fragmentor voltage.

Conclusion

Both C18 and Phenyl-Hexyl HPLC columns are suitable for the analysis of the reaction between this compound and benzylamine. The choice between them may depend on the specific sample matrix and the presence of other aromatic compounds. The Phenyl-Hexyl column can provide enhanced selectivity for aromatic-containing products. ESI-MS is a powerful tool for the rapid confirmation of product identity. Careful optimization of MS parameters is recommended to control the extent of in-source fragmentation of the Boc protecting groups. This guide provides a solid foundation for researchers to develop and implement robust analytical methods for monitoring similar bioconjugation and peptide synthesis reactions.

A Comparative Guide to Peptide Coupling Reagents: Boc-Lys(Boc)-OSu vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Peptide Coupling Reagents

The synthesis of high-purity peptides is foundational to advancements in drug discovery, proteomics, and biomaterials science. The critical step of amide bond formation is facilitated by a diverse array of coupling reagents, each with a unique profile of efficiency, cost, and potential for side reactions. This guide provides an objective comparison of the pre-activated N-hydroxysuccinimide (OSu) ester of doubly Boc-protected lysine, Boc-Lys(Boc)-OSu, with other widely used classes of coupling reagents. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal reagent for your specific application.

Introduction to Peptide Coupling Reagents

Peptide coupling involves the activation of a C-terminal carboxylic acid of a protected amino acid to facilitate its reaction with the N-terminal amine of another amino acid, forming a peptide bond.[1] The ideal coupling reagent should promote rapid and complete acylation with minimal side reactions, particularly racemization of the chiral amino acid center.[2]

This compound is a pre-activated building block used for the incorporation of lysine residues in peptide synthesis.[3] The OSu ester is a good leaving group, making the carboxyl group susceptible to nucleophilic attack by an amine under mild conditions.[4][5] The dual Boc protecting groups on the α- and ε-amino groups of lysine ensure that these sites do not undergo unwanted reactions during peptide chain elongation.[4]

This guide will compare the performance of this pre-activated ester strategy against in-situ coupling reagents, which activate the carboxylic acid in the reaction mixture. These are broadly categorized as:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[6][7]

  • Phosphonium Salts: including (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[6]

  • Uronium/Aminium Salts: such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU), and [1-[(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate] (COMU).[1][6][8]

Quantitative Performance Comparison

The following tables summarize quantitative data on the performance of various coupling reagents from different studies. It is important to note that direct comparison across studies can be challenging due to variations in the model peptides, substrates, and reaction conditions.

Table 1: Comparison of Coupling Yields

Coupling Reagent/MethodModel SystemYield (%)Reference(s)
EDC Peptide-Oligonucleotide (Solution-phase)95[9]
EDC Peptide-Oligonucleotide (Solid-phase)24[9]
PyBOP Peptide-Oligonucleotide (Solution & Solid-phase)Low[9]
HBTU Peptide-Oligonucleotide (Solution & Solid-phase)Low[9]
HBTU Pentapeptide Synthesis47[10]
HATU Pentapeptide Synthesis83[10]
HCTU Difficult Peptides (Polystyrene resin)≥ HBTU[11]
HBTU Difficult Peptides (Polystyrene resin)> COMU[11]
COMU Difficult Peptides (Polystyrene resin)Less effective than HBTU/HCTU[11]

Table 2: Comparison of Racemization/Epimerization

Coupling Reagent/MethodModel SystemEpimerization (%)Reference(s)
EDC Dipeptide SynthesisHigher than DCC in some studies[12]
DCC Dipeptide SynthesisLower than EDC in some studies[12]
TDBTU Fragment CondensationSignificantly less than PyBOP, HBTU, HATU[6]
COMU General Peptide SynthesisReduced epimerization vs HBTU/HATU[8]
HATU General Peptide SynthesisLess epimerization than HBTU[6]

Mechanism of Action and Side Reactions

The choice of coupling reagent influences the reaction mechanism and the potential for side reactions.

Coupling_Mechanisms cluster_preactivated Pre-activated Esters (e.g., this compound) cluster_insitu In-situ Activation cluster_carbodiimide Carbodiimides (e.g., EDC/NHS) cluster_onium Uronium/Phosphonium Salts (e.g., HBTU) Preactivated This compound Peptide_Bond_1 Peptide Bond Formation Preactivated->Peptide_Bond_1 Nucleophilic Attack Peptide_N_Terminus Peptide N-Terminus Peptide_N_Terminus->Peptide_Bond_1 Carboxylic_Acid_1 Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid_1->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester O_Acylisourea->NHS_Ester Additive Reaction NHS NHS NHS->NHS_Ester Peptide_Bond_2 Peptide Bond Formation NHS_Ester->Peptide_Bond_2 Nucleophilic Attack Peptide_N_Terminus_2 Peptide N-Terminus Peptide_N_Terminus_2->Peptide_Bond_2 Carboxylic_Acid_2 Carboxylic Acid OBt_Ester OBt Active Ester Carboxylic_Acid_2->OBt_Ester Activation HBTU HBTU/Base HBTU->OBt_Ester Peptide_Bond_3 Peptide Bond Formation OBt_Ester->Peptide_Bond_3 Nucleophilic Attack Peptide_N_Terminus_3 Peptide N-Terminus Peptide_N_Terminus_3->Peptide_Bond_3

Figure 1: Simplified comparison of activation pathways.

This compound offers a straightforward reaction pathway with a reduced risk of side reactions associated with the activation step itself, as the active ester is pre-formed and purified.

Carbodiimides like EDC form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to rearrangement to an unreactive N-acylurea and can promote racemization. Additives like NHS or HOBt react with the O-acylisourea to form more stable active esters, which minimizes these side reactions.[7][13]

Uronium/Aminium and Phosphonium salts (e.g., HBTU, HATU, PyBOP) facilitate the in-situ formation of active esters (e.g., OBt or OAt esters).[6] HATU is generally considered more reactive and provides better protection against racemization than HBTU.[6] A potential side reaction with uronium/aminium reagents, when used in excess, is the guanidinylation of the free N-terminal amine of the peptide, which terminates chain elongation.[6]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) to provide a basis for comparison. For a definitive comparative study, it is crucial to maintain consistent conditions (resin, solvent, equivalents of amino acid and base, temperature, and reaction time) across all methods.

Model Experimental Workflow for a Comparative Study

Experimental_Workflow cluster_coupling 2. Coupling Step (Parallel Syntheses) Resin_Prep 1. Resin Swelling and Deprotection (e.g., Rink Amide resin, treat with piperidine in DMF) Boc_Lys_OSu A: this compound + Base (e.g., DIPEA) Resin_Prep->Boc_Lys_OSu EDC_NHS B: Boc-Lys(Boc)-OH + EDC/NHS Resin_Prep->EDC_NHS HBTU C: Boc-Lys(Boc)-OH + HBTU/Base Resin_Prep->HBTU HATU D: Boc-Lys(Boc)-OH + HATU/Base Resin_Prep->HATU Washing 3. Washing (DMF, DCM) Boc_Lys_OSu->Washing EDC_NHS->Washing HBTU->Washing HATU->Washing Cleavage 4. Cleavage and Deprotection (e.g., TFA cocktail) Washing->Cleavage Analysis 5. Analysis (HPLC for purity and yield, Chiral HPLC/GC for racemization) Cleavage->Analysis

Figure 2: Workflow for comparing coupling reagents.
Protocol 1: Coupling with this compound

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF). Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling: Dissolve this compound (1.5-2.0 equivalents relative to resin substitution) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) in DMF. Add the solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction completion using a qualitative ninhydrin test.

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin with DMF and dichloromethane (DCM).

Protocol 2: Coupling with HBTU/HATU
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Activation and Coupling: In a separate vessel, dissolve the protected amino acid (e.g., Boc-Lys(Boc)-OH) (2.0 equivalents), HBTU or HATU (2.0 equivalents) in DMF. Add DIPEA (4.0 equivalents). Pre-activate for 1-2 minutes. Add this solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 10-60 minutes.[14] Monitor for completion with the ninhydrin test.

  • Washing: Follow step 4 in Protocol 1.

Protocol 3: Coupling with EDC/NHS
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Activation and Coupling: Dissolve the protected amino acid (e.g., Boc-Lys(Boc)-OH) (2.0 equivalents), NHS (2.0 equivalents), and EDC (2.0 equivalents) in DMF or a mixture of DMF/DCM. Add the solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. Monitor for completion with the ninhydrin test.

  • Washing: Follow step 4 in Protocol 1.

Conclusion and Recommendations

The selection of a peptide coupling reagent is a critical decision that impacts the yield, purity, and cost-effectiveness of peptide synthesis.

  • This compound is an excellent choice when incorporating a lysine residue, offering a simple and clean coupling reaction with a reduced risk of side reactions associated with the in-situ activation step. It is particularly advantageous in syntheses where the cost of the pre-activated amino acid is justified by the need for high purity and predictability.

  • EDC/NHS represents a cost-effective and versatile method, especially in solution-phase synthesis where byproducts are easily removed.[15] As demonstrated in the synthesis of peptide-oligonucleotide conjugates, it can provide superior yields in certain contexts.[9] However, the potential for side reactions necessitates careful control of reaction conditions.

  • HBTU and HATU are highly efficient reagents for SPPS, with HATU generally offering faster reaction times and lower racemization rates.[6] They are well-suited for difficult couplings and automated synthesis. The primary drawback is the potential for guanidinylation if used in excess and the higher cost compared to carbodiimides.

  • COMU has emerged as a safer and highly efficient alternative to benzotriazole-based reagents, often demonstrating performance comparable to or exceeding that of HATU.[1][8] Its high solubility and stability make it an attractive option for a wide range of applications.

For routine SPPS, HATU and COMU often provide the best balance of high coupling efficiency and low racemization. For cost-sensitive applications or when synthesizing shorter peptides, EDC/NHS remains a viable option. The use of pre-activated esters like This compound is a specialized but powerful strategy for reliably incorporating specific amino acid derivatives with high fidelity. The optimal choice will always depend on the specific peptide sequence, the scale of the synthesis, and the purity requirements of the final product.

References

A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Lysine Amino Acid Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide synthesis, the selective protection of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups for amines, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) have long been staples. This guide provides an in-depth comparison of the advantages of Boc protection over Cbz for the amino acid lysine, supported by experimental insights and data.

The choice between Boc and Cbz for protecting the ε-amino group of lysine can significantly impact the efficiency, yield, and purity of the final peptide. While both are effective, the Boc group often presents distinct advantages in terms of deprotection conditions, orthogonality, and compatibility with various synthetic strategies.

Key Differences at a Glance: A Comparative Analysis

The primary distinction between Boc and Cbz lies in their deprotection (cleavage) chemistry. Boc is labile to acid, typically removed with trifluoroacetic acid (TFA), while Cbz is cleaved by catalytic hydrogenation.[1][2] This fundamental difference underpins the concept of "orthogonality," where one protecting group can be selectively removed without affecting the other, a critical consideration in the synthesis of complex molecules.[1][3]

FeatureBoc (tert-butoxycarbonyl)Z (Cbz - benzyloxycarbonyl)
Deprotection Condition Strong acid (e.g., Trifluoroacetic Acid - TFA)[2]Catalytic Hydrogenation (e.g., H₂/Pd-C)[1]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation[4][5]Stable to acidic and basic conditions[1]
Byproducts of Deprotection Isobutylene and CO₂[6]Toluene and CO₂
Potential Side Reactions Alkylation of sensitive residues by the tert-butyl cation (can be suppressed with scavengers)[1]Incomplete removal, catalyst poisoning, reduction of other functional groups (e.g., alkynes, alkenes)
Orthogonality Orthogonal to Cbz, Fmoc, and other groups removed by hydrogenation or base[4]Orthogonal to Boc and other acid-labile groups[3]
Typical Application Solid-phase and solution-phase peptide synthesis[7][8]Primarily solution-phase peptide synthesis; also used in solid-phase[7]

Decisive Advantages of Boc Protection

The Boc protecting group offers several key advantages over Cbz, particularly in the context of modern peptide synthesis:

  • Mild and Specific Deprotection: While requiring strong acid, the deprotection of Boc is a clean and rapid chemical reaction that avoids the use of heavy metal catalysts.[2] This can be advantageous when the target peptide is sensitive to catalytic conditions or contains functional groups that could be reduced during hydrogenation.

  • Superior Orthogonality in Complex Syntheses: The acid-lability of Boc makes it perfectly orthogonal to the hydrogenolysis-labile Cbz group and the base-labile Fmoc group.[1][4] This allows for intricate synthetic strategies where different amino groups need to be deprotected at various stages. For instance, the α-amino group of a peptide chain can be protected with Fmoc for iterative chain extension, while the ε-amino group of a lysine residue is protected with Boc for later modification.

  • Compatibility with Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl (benzyl-type side-chain protection) strategy was a cornerstone of early solid-phase peptide synthesis. While the Fmoc/tBu strategy is now more common, the principles of acid-labile protection are well-established and robust for SPPS.[7]

  • Avoidance of Catalyst-Related Issues: Catalytic hydrogenation for Cbz removal can sometimes be sluggish or incomplete, and the palladium catalyst can be poisoned by sulfur-containing residues like methionine and cysteine. The Boc deprotection strategy entirely bypasses these potential complications.

Experimental Protocols: A Practical Guide

Below are generalized experimental protocols for the deprotection of Boc- and Cbz-protected lysine. It is crucial to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Boc-Lysine Deprotection Protocol

This protocol outlines the removal of the Boc group from a lysine residue using trifluoroacetic acid.

Materials:

  • Boc-protected lysine-containing peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Dissolve the Boc-protected peptide in a minimal amount of DCM.

  • Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The scavengers are crucial to quench the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive amino acids like tryptophan and methionine.[1]

  • Add the cleavage cocktail to the dissolved peptide.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the TFA by rotary evaporation or by passing a stream of nitrogen over the solution.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolate the peptide precipitate by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the peptide pellet under vacuum or by lyophilization.

Cbz-Lysine Deprotection Protocol

This protocol describes the removal of the Cbz group via catalytic hydrogenation.

Materials:

  • Cbz-protected lysine-containing peptide

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen balloon to the reaction flask or place it in a Parr hydrogenator.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing the Chemistry: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Boc vs. Cbz Protection of Lysine cluster_boc Boc Protection Workflow cluster_cbz Cbz Protection Workflow Boc_Lys Boc-Lysine Boc_Deprotection Deprotection (TFA, Scavengers) Boc_Lys->Boc_Deprotection Acidic Cleavage Free_Lys_Boc Free Lysine Boc_Deprotection->Free_Lys_Boc Cbz_Lys Cbz-Lysine Cbz_Deprotection Deprotection (H₂, Pd/C) Cbz_Lys->Cbz_Deprotection Catalytic Hydrogenolysis Free_Lys_Cbz Free Lysine Cbz_Deprotection->Free_Lys_Cbz

Caption: A comparison of the deprotection workflows for Boc- and Cbz-protected lysine.

Orthogonality Orthogonal Deprotection Strategy Start Nα-Fmoc-Lys(ε-Boc)-OH Step1 Base (Piperidine) Start->Step1 Fmoc Deprotection Intermediate1 H₂N-Lys(ε-Boc)-OH Step1->Intermediate1 Step2 Peptide Coupling Intermediate1->Step2 Intermediate2 Peptide-Lys(ε-Boc)-OH Step2->Intermediate2 Step3 Acid (TFA) Intermediate2->Step3 Boc Deprotection Final Peptide-Lys-OH Step3->Final

Caption: An example of an orthogonal strategy using Fmoc and Boc protecting groups.

Lysine's Role in Cellular Signaling: The Ubiquitin Pathway

The reactivity of the lysine side chain is not only a challenge in chemical synthesis but also a cornerstone of biological regulation. A prime example is the ubiquitin signaling pathway, where the covalent attachment of ubiquitin to lysine residues of target proteins acts as a molecular switch, dictating protein fate and function.[9][10]

Ubiquitin_Pathway Simplified Ubiquitin Conjugation Pathway Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP-dependent E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Lysine Lysine Residue E3->Lysine Catalyzes Ub Transfer Target Target Protein Target->E3 Ub_Target Ubiquitinated Target Protein Lysine->Ub_Target Signal Downstream Signaling (e.g., Proteasomal Degradation) Ub_Target->Signal

References

A Comparative Analysis of Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of appropriately protected amino acid derivatives is paramount for the successful synthesis of peptides and bioconjugates. Among the various options for incorporating lysine residues, Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) and Nα-Boc-Nε-Z-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Z)-OSu) are two commonly utilized reagents. This guide provides an objective comparison of their performance in specific applications, supported by experimental data and detailed methodologies.

The fundamental difference between these two reagents lies in their side-chain protecting group strategy, which dictates their suitability for different synthetic pathways. This compound employs two acid-labile tert-butyloxycarbonyl (Boc) groups, while Boc-Lys(Z)-OSu utilizes an acid-labile Boc group for the α-amino group and a benzyloxycarbonyl (Z or Cbz) group for the ε-amino group, which is removable under different conditions. This distinction in protecting group orthogonality is the cornerstone of their differential applications.

Key Performance Characteristics

FeatureThis compoundBoc-Lys(Z)-OSu
α-Amino Protection Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)
ε-Amino Protection Boc (tert-butyloxycarbonyl)Z (Benzyloxycarbonyl)
Deprotection of α-Amino Group Acidolysis (e.g., TFA)Acidolysis (e.g., TFA)
Deprotection of ε-Amino Group Acidolysis (e.g., TFA)Hydrogenolysis (e.g., H₂/Pd) or strong acid
Orthogonality No (both groups are acid-labile)Yes (Boc is acid-labile, Z is hydrogenolysis-labile)
Primary Application Standard Boc-SPPS, synthesis of branched peptidesSite-specific modification of lysine side chains, synthesis of peptide conjugates

Applications in Peptide Synthesis

Standard Solid-Phase Peptide Synthesis (SPPS)

Both reagents are well-suited for Boc-based solid-phase peptide synthesis (SPPS).[1][2][3][4] The activated N-hydroxysuccinimide (OSu) ester facilitates efficient coupling to the growing peptide chain.[]

In a typical Boc-SPPS workflow, the acid-labile Boc group on the α-amino is selectively removed at each cycle to allow for the coupling of the next amino acid. The side-chain protecting groups, in this case, the second Boc of this compound or the Z-group of Boc-Lys(Z)-OSu, are designed to be stable to these conditions and are removed during the final cleavage from the resin.

Synthesis of Branched Peptides

This compound is particularly advantageous for the synthesis of branched peptides, where a peptide chain is elongated from the lysine side chain.[] After incorporation of this compound into the main peptide backbone, both Boc groups can be removed simultaneously during the final acid cleavage step, yielding a free α-amino and ε-amino group for subsequent modifications or for creating a branched structure in a single deprotection step.

Site-Specific Modification and Conjugation

Boc-Lys(Z)-OSu excels in applications requiring site-specific modification of the lysine side chain.[3] The orthogonality of the Z-group allows for its selective removal without affecting the Boc-protected N-terminus or other acid-labile side-chain protecting groups. This enables the attachment of various moieties, such as fluorescent labels, imaging agents, or drug molecules, to a specific lysine residue within a peptide sequence. This strategy is crucial in the development of peptide-drug conjugates and targeted therapeutic or diagnostic agents.[3]

Experimental Data and Performance Comparison

While direct, side-by-side quantitative comparisons of coupling efficiency and yield for these two specific reagents in the synthesis of the same peptide are not extensively reported in the literature, we can infer their performance based on the known characteristics of their protecting groups.

A study on side reactions in peptide synthesis indicated that the choice of protecting group and cleavage method can influence the final yield and purity. For instance, the conditions for Z-group hydrogenolysis must be carefully chosen to avoid side reactions. In general, the coupling efficiency of OSu-activated amino acids is high.[6][7] The final yield of a peptide synthesis is a cumulative result of all coupling and deprotection steps.[6]

To illustrate a comparative analysis, a hypothetical experiment is outlined below.

Hypothetical Comparative Experiment: Synthesis of a Model Hexapeptide

Objective: To compare the performance of this compound and Boc-Lys(Z)-OSu in the solid-phase synthesis of the model peptide, Ac-Tyr-Gly-Gly-Phe-Lys-Gly-NH₂.

Methodology:

The peptide will be synthesized on a Rink Amide resin using a manual SPPS protocol.

  • Resin Swelling: Rink Amide resin will be swollen in dimethylformamide (DMF).

  • Fmoc Deprotection: The initial Fmoc group on the resin will be removed with 20% piperidine in DMF.

  • Amino Acid Coupling: The following amino acids will be coupled sequentially: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH or Fmoc-Lys(Z)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.

  • Capping: After each coupling step, unreacted amino groups will be capped using acetic anhydride and diisopropylethylamine (DIPEA) in DMF.

  • Acetylation: The N-terminal amino group will be acetylated with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Peptide 1 (from this compound path): The peptide will be cleaved from the resin and all protecting groups removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

    • Peptide 2 (from Boc-Lys(Z)-OSu path): The peptide will be cleaved from the resin with the same TFA cocktail. The Z-group on the lysine side chain will then be removed by catalytic transfer hydrogenation using formic acid as the hydrogen donor and 10% palladium on carbon (Pd/C) as the catalyst.[8][9][10]

  • Analysis: The crude peptides will be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and identify any side products. The final products will be purified by preparative RP-HPLC and their identities confirmed by mass spectrometry.

Expected Outcomes and Data Presentation:

ParameterPeptide 1 (from this compound)Peptide 2 (from Boc-Lys(Z)-OSu)
Crude Purity (by RP-HPLC) Expected to be highExpected to be high, potential for side products from hydrogenation
Overall Yield To be determinedTo be determined
Major Side Products Potential for incomplete Boc deprotectionPotential for incomplete hydrogenation, benzylation of other residues

Experimental Protocols

Boc Deprotection (Acidolysis)

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).[1]

  • Reagents:

    • Deprotection solution: 50% TFA in dichloromethane (DCM).

    • Neutralization solution: 10% DIPEA in DMF.

  • Procedure:

    • Wash the peptide-resin with DCM.

    • Treat the resin with the deprotection solution for 1-2 minutes (pre-wash).

    • Treat the resin with fresh deprotection solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM and then DMF.

    • Neutralize the resin with the neutralization solution.

    • Wash the resin with DMF to prepare for the next coupling step.

Z-Group Deprotection (Hydrogenolysis)

The Z-group is typically removed by catalytic hydrogenation or catalytic transfer hydrogenation.[8][9][10]

  • Reagents:

    • Catalyst: 10% Palladium on Carbon (Pd/C).

    • Hydrogen Source: Hydrogen gas or a hydrogen donor like formic acid or ammonium formate.

    • Solvent: Methanol, ethanol, or DMF.

  • Procedure (Catalytic Transfer Hydrogenation):

    • Dissolve the Z-protected peptide in a suitable solvent.

    • Add the Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Add formic acid (several equivalents).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.

Visualization of Workflows and Concepts

Deprotection_Strategies cluster_BocLysBoc This compound Pathway cluster_BocLysZ Boc-Lys(Z)-OSu Pathway Boc_Lys_Boc_Peptide Peptide-Lys(Boc)-NH-Boc TFA_Cleavage_Boc TFA Cleavage Cocktail Boc_Lys_Boc_Peptide->TFA_Cleavage_Boc Simultaneous Deprotection Deprotected_Peptide_Boc Peptide-Lys(NH2)-NH2 TFA_Cleavage_Boc->Deprotected_Peptide_Boc Boc_Lys_Z_Peptide Peptide-Lys(Z)-NH-Boc TFA_Cleavage_Z TFA Cleavage Boc_Lys_Z_Peptide->TFA_Cleavage_Z Selective Nα-Deprotection Z_Protected_Peptide Peptide-Lys(Z)-NH2 TFA_Cleavage_Z->Z_Protected_Peptide Hydrogenolysis H2/Pd or Transfer Hydrogenation Z_Protected_Peptide->Hydrogenolysis Selective Nε-Deprotection Site_Specific_Mod Site-Specific Modification Z_Protected_Peptide->Site_Specific_Mod Deprotected_Peptide_Z Peptide-Lys(NH2)-NH2 Hydrogenolysis->Deprotected_Peptide_Z SPPS_Workflow Resin Resin Support Deprotection Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Boc-Lys(X)-OSu) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection Repeat->Final_Cleavage Final Cycle

References

Evaluating the Purity of Commercially Available Boc-Lys(Boc)-OSu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of reagents is paramount to ensure the desired sequence, efficacy, and safety of the final product. Boc-Lys(Boc)-OSu (Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester) is a critical building block for introducing a protected lysine residue. This guide provides a framework for evaluating the purity of commercially available this compound, comparing stated purity levels from various suppliers, and offering detailed experimental protocols for independent verification.

Commercial Supplier Purity Comparison

While a direct, independent comparative study of all commercially available this compound is not publicly available, a comparison of the purity specifications provided by various suppliers offers a baseline for selection. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for the most accurate purity data.

SupplierStated PurityAnalytical Method
Supplier A (e.g., Sigma-Aldrich)≥97.0%Calculated based on dry substance, C/N
Supplier B (e.g., CsBioChina)≥98.00%HPLC/UPLC
Supplier C (e.g., Generic Catalog)≥99%HPLC

Note: The data presented above is a compilation based on publicly available information from various supplier websites. For procurement, it is essential to consult the specific product page and the Certificate of Analysis for the most current and lot-specific data.

Experimental Protocols for Purity Verification

To independently verify the purity of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the purity of this compound and identifying potential impurities.

a. Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

b. Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of this compound and can be used to detect the presence of impurities.

a. Method:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Compare the obtained spectrum with a reference spectrum. Key expected signals include those for the tert-butyl protons of the Boc groups, the protons of the lysine backbone, and the protons of the N-hydroxysuccinimide ring. The presence of unexpected signals may indicate impurities.

Potential Impurities in Commercial this compound

Understanding the potential impurities is crucial for accurate analysis and troubleshooting in peptide synthesis.

Potential ImpuritySource
Boc-Lys(Boc)-OHIncomplete conversion during the NHS esterification step.
L-LysineUnreacted starting material from the synthesis of Boc-Lys(Boc)-OH.
Boc-Lys-OHIncomplete Boc protection of the lysine starting material.
N-hydroxysuccinimide (NHS)Residual reagent from the esterification step.
Dicyclohexylurea (DCU)Byproduct if dicyclohexylcarbodiimide (DCC) is used as a coupling agent.
Hydrolysis ProductBreakdown of the NHS ester due to moisture.

Alternatives to this compound in Peptide Synthesis

Depending on the synthetic strategy, several alternatives for introducing a protected lysine residue are available.

Alternative ReagentProtecting Group StrategyKey Features
Boc-Lys(Z)-OHBoc/ZThe Z (benzyloxycarbonyl) group is removed by hydrogenolysis.
Boc-Lys(2-Cl-Z)-OHBoc/ZThe 2-chloro-Z group offers increased acid stability compared to the Z group.
Fmoc-Lys(Boc)-OHFmoc/BocCommonly used in Fmoc-based solid-phase peptide synthesis; the Boc group is acid-labile.
Fmoc-Lys(Aloc)-OHFmoc/AlocThe Aloc (allyloxycarbonyl) group is removed by palladium catalysis, offering orthogonality.
Fmoc-Lys(Mtt)-OHFmoc/MttThe Mtt (4-methyltrityl) group is highly acid-labile and can be removed selectively.
Fmoc-Lys(Dde)-OHFmoc/DdeThe Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is removed with hydrazine.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and the role of this compound in peptide synthesis.

Experimental_Workflow cluster_sample Sample Acquisition cluster_analysis Purity Analysis cluster_data Data Interpretation A Obtain commercial This compound samples C HPLC Analysis A->C D ¹H NMR Analysis A->D B Request Certificate of Analysis (CoA) H Comparative Purity Evaluation B->H E Compare HPLC chromatograms and calculate purity C->E F Compare ¹H NMR spectra to reference D->F G Identify and quantify impurities E->G F->G G->H

Caption: Workflow for the comparative purity evaluation of this compound.

Peptide_Synthesis_Pathway cluster_spps Solid-Phase Peptide Synthesis (SPPS) Resin Resin-Bound Amino Acid (Free N-terminus) Coupling Coupling Step Resin->Coupling Protected_Peptide Resin-Bound Dipeptide (Protected Lysine) Coupling->Protected_Peptide Deprotection Deprotection (e.g., TFA) Protected_Peptide->Deprotection BocLysOSu This compound BocLysOSu->Coupling Final_Peptide Final Peptide with Free Lysine Residue Deprotection->Final_Peptide

Caption: Incorporation of this compound in solid-phase peptide synthesis.

Confirming the Structure of Boc-Lys(Boc)-OSu Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of analytical techniques for the characterization of Nα,Nε-di-(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), a key building block in peptide synthesis and drug development. We present a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental data and protocols.

Introduction to this compound and the Importance of Structural Verification

This compound is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups, and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. This modification allows for the controlled and efficient formation of peptide bonds in solid-phase peptide synthesis (SPPS) and the conjugation of lysine to other molecules. The purity and structural integrity of this compound are critical for the successful synthesis of the desired final product. Any impurities or structural ambiguities can lead to side reactions and the generation of closely related but undesired products. Therefore, rigorous analytical characterization is essential.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in the unambiguous confirmation of the this compound structure.

Key NMR Features of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals that can be assigned to specific protons within the molecule. The two Boc protecting groups give rise to a prominent singlet in the upfield region, typically around 1.4 ppm, integrating to 18 protons. The protons of the lysine backbone and the N-hydroxysuccinimide ring appear at distinct chemical shifts, allowing for a complete structural assignment.

Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton. The carbonyl carbons of the Boc groups, the OSu ester, and the lysine backbone resonate at characteristic downfield chemical shifts. The aliphatic carbons of the lysine side chain and the Boc groups appear in the upfield region.

Comparative Analysis of Analytical Techniques

While NMR is the cornerstone for structural confirmation, a multi-technique approach provides the most comprehensive characterization. The following table summarizes the performance of NMR, MS, and FTIR in the analysis of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (via coupling constants), and stereochemistry.Non-destructive, provides detailed structural information, quantitative.Lower sensitivity compared to MS, complex spectra for large molecules.
¹³C NMR Spectroscopy Carbon skeleton of the molecule, presence of functional groups.Unambiguous carbon count, complementary to ¹H NMR.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides accurate mass determination.Does not provide detailed structural connectivity, isomerization can be challenging to distinguish.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).Fast, simple sample preparation, provides a quick overview of functional groups.Provides limited information on the overall molecular structure and connectivity.

Experimental Data

The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound, along with characteristic MS and FTIR data.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.20d1Hα-NH
~4.75t1Hε-NH
~4.40m1Hα-CH
~3.15q2Hε-CH₂
~2.85s4HOSu-CH₂-CH₂
~1.90m2Hβ-CH₂
~1.70m2Hδ-CH₂
~1.50m2Hγ-CH₂
1.45s18H2 x Boc-C(CH₃)₃
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~171.0OSu C=O
~169.5Lys C=O
~156.0, ~155.52 x Boc C=O
~80.02 x Boc C(CH₃)₃
~53.0α-CH
~40.0ε-CH₂
~32.0β-CH₂
~29.0δ-CH₂
~28.52 x Boc C(CH₃)₃
~25.5OSu-CH₂-CH₂
~22.5γ-CH₂
Table 3: Mass Spectrometry and FTIR Data for this compound
TechniqueParameterValue
Mass Spectrometry Molecular Weight (C₂₀H₃₃N₃O₈)443.49 g/mol
Expected [M+Na]⁺466.22 g/mol
FTIR Spectroscopy Carbonyl (C=O) stretching (ester)~1780, ~1740 cm⁻¹
Carbonyl (C=O) stretching (carbamate)~1700 cm⁻¹
N-H stretching~3350 cm⁻¹
C-H stretching~2980, ~2930 cm⁻¹

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • Use a proton-decoupled pulse sequence.

  • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives.

structure_confirmation_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Primary Confirmation ms Mass Spectrometry synthesis->ms Molecular Weight Verification ftir FTIR Spectroscopy synthesis->ftir Functional Group Identification confirmation Structure Confirmed nmr->confirmation ms->confirmation ftir->confirmation

A Researcher's Guide to Validating Bioconjugation Success: A Comparative Analysis of Amine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful bioconjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. Ensuring that a biomolecule has been successfully linked to another molecule, such as a drug or a dye, is paramount for the efficacy and reliability of the final product. This guide provides a comparative analysis of methods to validate bioconjugation success by quantifying reactive primary amines on a biomolecule, with a focus on the use of Boc-Lys(Boc)-OSu and its alternatives.

The fundamental principle behind validating bioconjugation often lies in confirming the availability of reactive functional groups on the biomolecule, typically the ε-amino groups of lysine residues and the N-terminal α-amino group. This compound, a derivative of the amino acid lysine where both amino groups are protected by tert-butyloxycarbonyl (Boc) groups and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester, can be employed as a tool to probe for these reactive amines. The OSu group readily reacts with primary amines to form a stable amide bond. By reacting a known quantity of this compound with a biomolecule, one can indirectly assess the number of available primary amines.

However, a more direct and quantitative approach is often preferred. Several colorimetric and fluorometric assays provide a more straightforward and sensitive means of quantifying primary amines, serving as excellent alternatives for validating the potential for bioconjugation. This guide will compare this compound with three such common assays: the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay, the Fluorescamine assay, and the o-Phthalaldehyde (OPA) assay.

Comparative Analysis of Amine Quantification Methods

The choice of method for quantifying primary amines to validate bioconjugation potential depends on several factors, including the sensitivity required, the presence of interfering substances in the sample, and the available equipment. The following table summarizes the key performance characteristics of this compound and its alternatives.

Method Principle Detection Sensitivity Advantages Disadvantages
This compound Covalent modification of primary amines with a protected amino acid.Indirect; requires a secondary detection method for the Boc group.ModerateCan be used to block amines for subsequent experiments.Indirect quantification; may require harsh conditions for Boc group removal for detection; less sensitive than other methods.
TNBSA Assay Reaction of TNBSA with primary amines to form a colored product.Colorimetric (335 nm)[1][2][3]2-20 µg/mL (amino acids), 20-200 µg/mL (proteins)[1][3]Simple, rapid, and sensitive.[2]Reagent is light-sensitive; can be affected by sulfhydryl groups.[1]
Fluorescamine Assay Reaction of fluorescamine with primary amines to form a fluorescent product.Fluorometric (Ex: 390 nm, Em: 475 nm)[4][5][6]Down to 10 ng of protein[4]Very high sensitivity; rapid reaction.[4][5]Reagent is unstable in aqueous solutions and requires an organic solvent; significant protein-to-protein variability.[4][7]
OPA Assay Reaction of OPA with primary amines in the presence of a thiol to form a fluorescent product.Fluorometric (Ex: 340 nm, Em: 455 nm)[8][9] or Colorimetric (340 nm)[10]10-500 µg/mL (standard protocol)[11]More water-soluble and stable than fluorescamine; rapid reaction.[9][10]Requires a thiol reagent; fluorescence can be pH-dependent.[8][11]

Experimental Protocols

Protocol 1: Validation of Primary Amine Availability using this compound

This protocol outlines a method to confirm the presence of reactive primary amines on a protein by blocking them with this compound, followed by quantification of the remaining unreacted amines using the TNBSA assay.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • TNBSA solution (5% w/v)

  • 10% (w/v) Sodium dodecyl sulfate (SDS)

  • 1 N Hydrochloric acid (HCl)

  • Microplate reader or spectrophotometer

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1 mg/mL) in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • This compound Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Add a molar excess of this compound to the protein solution. A 10 to 20-fold molar excess is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Reagent: Remove unreacted this compound by dialysis or using a desalting column equilibrated with 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Quantification of Remaining Amines (TNBSA Assay):

    • Prepare a working solution of TNBSA by diluting the 5% stock solution 500-fold in 0.1 M sodium bicarbonate buffer, pH 8.5.[1]

    • To 0.5 mL of the this compound-treated protein solution, add 0.25 mL of the diluted TNBSA solution.[2]

    • As a control, to 0.5 mL of the untreated protein solution, add 0.25 mL of the diluted TNBSA solution.

    • Incubate both samples at 37°C for 2 hours.[1][2]

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.[1][2]

    • Measure the absorbance of the solutions at 335 nm.[1][2]

  • Analysis: A significant decrease in absorbance in the this compound-treated sample compared to the untreated control confirms the presence of reactive primary amines that were successfully blocked.

Protocol 2: Quantitative Analysis of Primary Amines using the TNBSA Assay

Materials:

  • Protein sample in 0.1 M sodium bicarbonate buffer, pH 8.5

  • TNBSA solution (5% w/v)

  • 10% (w/v) SDS

  • 1 N HCl

  • A standard amine-containing compound (e.g., glycine or a standard protein)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Standards: Prepare a series of known concentrations of the standard amine compound in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Sample Preparation: Prepare the protein sample at a concentration between 20-200 µg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.[1][3]

  • Reaction:

    • To 0.5 mL of each standard and sample, add 0.25 mL of a freshly prepared 0.01% (w/v) TNBSA solution (diluted in the same buffer).[2]

    • Mix well and incubate at 37°C for 2 hours.[2]

  • Stop Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[2]

  • Measurement: Measure the absorbance at 335 nm.[2]

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of primary amines in the protein sample.

Protocol 3: Quantitative Analysis of Primary Amines using the Fluorescamine Assay

Materials:

  • Protein sample in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0)

  • Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)[5]

  • Bovine Serum Albumin (BSA) or another standard protein

  • Fluorometer

Procedure:

  • Prepare Standards: Prepare a series of BSA standards in the assay buffer.

  • Sample Preparation: Prepare the protein sample in the same assay buffer.

  • Reaction:

    • To 100 µL of each standard and sample in a microplate well, add 25 µL of the fluorescamine working solution.[6]

    • Mix immediately.

  • Incubation: Incubate at room temperature for 5 to 30 minutes, protected from light.[6]

  • Measurement: Measure the fluorescence at an excitation wavelength of approximately 380-390 nm and an emission wavelength of approximately 470-475 nm.[4][5][6]

  • Calculation: Create a standard curve from the fluorescence readings of the standards and determine the amine concentration in the sample.

Visualizing the Workflow and Biological Context

To further aid in the understanding of the validation process and its relevance, the following diagrams illustrate the experimental workflow for validating bioconjugation and a relevant biological signaling pathway where such conjugates are often applied.

experimental_workflow cluster_validation Validation of Reactive Amines cluster_conjugation Bioconjugation protein Protein with Primary Amines reaction Reaction protein->reaction reagent This compound or Amine Assay Reagent reagent->reaction quantification Quantification of Modification/Signal reaction->quantification result Confirmation of Reactive Amines quantification->result validated_protein Validated Protein result->validated_protein Proceed to Conjugation conjugation_reaction Conjugation Reaction validated_protein->conjugation_reaction conjugate_reagent Drug, Dye, or Other Molecule conjugate_reagent->conjugation_reaction purification Purification conjugation_reaction->purification final_product Bioconjugate purification->final_product

Caption: Experimental workflow for bioconjugation validation.

A prominent application of bioconjugation is in the development of Antibody-Drug Conjugates (ADCs) for cancer therapy. The following diagram illustrates the HER2 signaling pathway, a common target for ADCs in breast cancer.

HER2_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binds to HER2 Endosome Endosome ADC->Endosome Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: HER2 signaling pathway and ADC mechanism of action.

By carefully selecting and applying an appropriate validation method, researchers can proceed with their bioconjugation reactions with greater confidence, ultimately leading to more reliable and effective outcomes in their research and development endeavors.

References

A Comparative Guide to Solution-Phase Versus Solid-Phase Synthesis Utilizing Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between solution-phase and solid-phase peptide synthesis is a critical decision that impacts scalability, purity, and overall efficiency. This guide provides an objective comparison of these two fundamental methodologies, with a specific focus on the application of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), a key building block for incorporating lysine residues.

Executive Summary

Solution-phase peptide synthesis (SPPS) is a classical approach offering high purity and scalability, making it suitable for large-scale production of shorter peptides.[1][2] In contrast, solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, excels in the rapid and automated synthesis of long peptides, simplifying purification processes.[3][4] The selection of either method is contingent on the desired peptide length, production scale, and the specific sequence being synthesized.[1]

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for both solution-phase and solid-phase synthesis. The data presented are representative values collated from various sources to provide a general comparison.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Typical Scale Grams to Kilograms[1]Milligrams to Grams[5]
Peptide Length More suitable for short peptides[2]Efficient for long peptides (up to 50+ amino acids)[3]
Typical Yield Can be high with optimization (e.g., 81-82%)[6]Generally lower, decreases with peptide length[1]
Purity High purity achievable through intermediate purification[7]Purity can be a challenge due to accumulation of impurities[1]
Reaction Time Longer due to purification of intermediatesFaster cycle times due to simplified washing steps[8]
Automation Difficult to automate[5]Easily automated[4]
Cost Lower reagent costs for large scale[1]Higher cost of resins and specialized reagents[3]

Experimental Protocols

The following are representative experimental protocols for the incorporation of a this compound residue using both solution-phase and solid-phase methods.

Solution-Phase Synthesis of a Dipeptide

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride in DCM and cool the solution to 0 °C.

  • Add TEA or DIPEA dropwise to neutralize the hydrochloride salt.

  • In a separate flask, dissolve this compound in DCM.

  • Add the this compound solution to the amino acid ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography to yield the pure product.

Solid-Phase Synthesis of a Resin-Bound Dipeptide

This protocol outlines the coupling of this compound to an amino acid-loaded resin.

Materials:

  • Amino acid-loaded resin (e.g., Boc-Ala-Merrifield resin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • This compound

  • Dimethylformamide (DMF)

Procedure:

  • Swell the Boc-amino acid-loaded resin in DCM in a reaction vessel.

  • Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[9]

  • Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin again with DMF.

  • Dissolve this compound in DMF and add it to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • A small sample of the resin can be cleaved to confirm the successful coupling of the dipeptide.

Mandatory Visualizations

The following diagrams illustrate the workflows for solution-phase and solid-phase peptide synthesis.

SolutionPhaseSynthesis cluster_solution Solution-Phase Synthesis start Start with Amino Acid Ester neutralization Neutralization (e.g., TEA) start->neutralization 1 coupling Coupling with This compound neutralization->coupling 2 workup Aqueous Workup (Washings) coupling->workup 3 purification Purification (Chromatography) workup->purification 4 product Pure Dipeptide in Solution purification->product 5

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

SolidPhaseSynthesis cluster_solid Solid-Phase Synthesis start Start with Amino Acid-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection 1 wash1 Wash (DCM, DMF) deprotection->wash1 2 neutralization Neutralization (DIPEA/DMF) wash1->neutralization 3 wash2 Wash (DMF) neutralization->wash2 4 coupling Coupling with This compound wash2->coupling 5 wash3 Final Wash (DMF, DCM) coupling->wash3 6 product Dipeptide-Resin wash3->product 7

Caption: Workflow for Solid-Phase Dipeptide Synthesis.

References

A Comparative Guide to Functional Assays for Validating Peptides Synthesized with Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays to validate the biological activity of synthetic peptides, with a focus on those incorporating the Boc-Lys(Boc)-OSu building block. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate assays for their specific peptide candidates.

Introduction to Peptide Synthesis and the Role of this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development. The two primary strategies for SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods. The choice of strategy can influence the purity, yield, and ultimately, the biological activity of the final peptide product.[][2]

This compound is a key reagent in Boc-based SPPS, providing a protected lysine residue with an activated N-hydroxysuccinimide (OSu) ester for efficient peptide bond formation. This guide will explore functional assays to validate the activity of peptides synthesized using this methodology and compare their performance with peptides synthesized via alternative strategies, such as the widely used Fmoc chemistry.

General Workflow for Peptide Synthesis and Functional Validation

The overall process from peptide synthesis to functional validation is a multi-step workflow. It begins with the solid-phase synthesis of the peptide, followed by cleavage from the resin and purification. The purified peptide is then characterized to confirm its identity and purity. Finally, a series of functional assays are performed to determine its biological activity.

G cluster_0 Peptide Synthesis cluster_1 Quality Control cluster_2 Functional Validation Solid-Phase Synthesis (Boc or Fmoc) Solid-Phase Synthesis (Boc or Fmoc) Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis (Boc or Fmoc)->Cleavage & Deprotection Purification (HPLC) Purification (HPLC) Cleavage & Deprotection->Purification (HPLC) Characterization (Mass Spec, HPLC) Characterization (Mass Spec, HPLC) Purification (HPLC)->Characterization (Mass Spec, HPLC) Functional Assays Functional Assays Characterization (Mass Spec, HPLC)->Functional Assays Data Analysis Data Analysis Functional Assays->Data Analysis

Caption: A generalized workflow for peptide synthesis and validation.

Comparison of Functional Assays

To validate the biological activity of a synthesized peptide, a variety of in vitro and cell-based assays can be employed. The choice of assay depends on the peptide's intended biological function. Here, we compare two common functional assays: the MTT cell proliferation assay and a Dipeptidyl Peptidase IV (DPP-IV) enzyme inhibition assay.

Assay Comparison
FeatureMTT Cell Proliferation AssayDPP-IV Enzyme Inhibition Assay
Principle Measures the metabolic activity of cells as an indicator of cell viability and proliferation.Measures the ability of a peptide to inhibit the enzymatic activity of DPP-IV.
Assay Type Cell-basedBiochemical (enzymatic)
Common Application Assessing the cytotoxic or proliferative effects of peptides on cancer or other cell lines.Screening for potential anti-diabetic peptide drugs.
Quantitative Output Percentage of cell viability/proliferation or IC50/EC50 values.Percentage of enzyme inhibition or IC50 values.
Alternative Method Fmoc-synthesized peptide with the same sequence.Fmoc-synthesized peptide with the same sequence.

While direct quantitative comparisons of the biological activity of peptides synthesized via Boc versus Fmoc strategies are not abundantly available in the literature, the choice of synthesis can impact the final purity and presence of side products, which in turn can affect the measured biological activity. For instance, the Boc strategy may be advantageous for synthesizing long or hydrophobic peptides, potentially leading to a purer product with higher apparent activity.[] Conversely, the milder deprotection conditions of the Fmoc strategy can be beneficial for peptides with sensitive modifications.[2]

The following sections provide detailed protocols for the two aforementioned assays. The presented data is illustrative and serves to demonstrate how results would be presented in a comparative study.

I. MTT Cell Proliferation Assay

This assay is used to assess the effect of a synthesized peptide on the proliferation of a cell line.

Experimental Protocol
  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the Boc-synthesized peptide and a corresponding Fmoc-synthesized peptide (as a comparator) in cell culture medium. Replace the medium in the wells with the peptide solutions and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Illustrative Experimental Data
Peptide Synthesis MethodPeptide Concentration (µM)% Cell Viability (Mean ± SD)
This compound 195.2 ± 4.1
1072.8 ± 3.5
5045.1 ± 2.9
10021.3 ± 1.8
Fmoc-Lys(Boc)-OH 196.5 ± 3.8
1075.1 ± 4.2
5048.9 ± 3.1
10023.7 ± 2.2
Signaling Pathway

Many peptides that affect cell proliferation do so by modulating key signaling pathways such as the MAPK/ERK pathway, which is a central regulator of cell growth, differentiation, and survival.

G Peptide Peptide Receptor Receptor Peptide->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

II. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay is used to screen for peptides that can inhibit the DPP-IV enzyme, a target for type 2 diabetes treatment.

Experimental Protocol
  • Reagent Preparation: Prepare a DPP-IV enzyme solution, a fluorogenic substrate solution (e.g., Gly-Pro-AMC), and various concentrations of the Boc-synthesized peptide and a corresponding Fmoc-synthesized peptide.

  • Reaction Initiation: In a 96-well plate, add the DPP-IV enzyme solution to wells containing the peptide solutions or a buffer control. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Add the substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control. Calculate the IC50 value for each peptide.

Illustrative Experimental Data
Peptide Synthesis MethodPeptide Concentration (µM)% DPP-IV Inhibition (Mean ± SD)IC50 (µM)
This compound 0.115.2 ± 2.125.4
135.8 ± 3.2
1068.1 ± 4.5
10092.3 ± 1.9
Fmoc-Lys(Boc)-OH 0.112.9 ± 2.529.8
132.5 ± 3.8
1065.4 ± 4.9
10090.1 ± 2.3
Signaling Pathway

DPP-IV inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones like GLP-1 and GIP. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

G Inhibitor Peptide Inhibitor Peptide DPP-IV DPP-IV Inhibitor Peptide->DPP-IV Active GLP-1/GIP Active GLP-1/GIP DPP-IV->Active GLP-1/GIP Degradation Pancreatic Beta-Cells Pancreatic Beta-Cells Active GLP-1/GIP->Pancreatic Beta-Cells Pancreatic Alpha-Cells Pancreatic Alpha-Cells Active GLP-1/GIP->Pancreatic Alpha-Cells Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion

Caption: Mechanism of action for DPP-IV inhibitors.

Conclusion

The functional validation of synthetic peptides is a critical step in drug discovery and development. This guide has provided a framework for comparing the activity of peptides synthesized using this compound with those from alternative methods. By employing well-defined functional assays and systematically presenting the data, researchers can make informed decisions about their peptide candidates and synthesis strategies. While direct comparative studies on the biological activity of Boc versus Fmoc synthesized peptides are limited, understanding the nuances of each synthesis method is crucial for obtaining high-quality peptides for functional evaluation.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) are critical for maintaining laboratory safety and environmental responsibility. This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this common laboratory reagent.

As a key reagent in peptide synthesis and bioconjugation, this compound's reactivity necessitates careful management of its waste stream. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards.

Immediate Safety and Disposal Plan

The primary and mandated method for the disposal of this compound is through a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Operational Steps for Disposal:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Waste Collection:

    • Collect all solid waste of this compound, including empty containers and contaminated items (e.g., weigh boats, spatulas), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly labeled with "Hazardous Waste" and the full chemical name: "Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester".[1]

  • Spill Management:

    • In case of a spill, avoid generating dust.[3]

    • Use dry clean-up procedures. Gently sweep the solid material into a designated hazardous waste container.[3]

    • Do not use water to clean up spills of the solid material, as it is moisture-sensitive.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

Key Data for this compound

For safe handling and storage, it is crucial to be aware of the chemical and physical properties of this compound.

PropertyValueSource
CAS Number 30189-36-7[4]
Molecular Formula C20H33N3O8[4]
Molecular Weight 443.5 g/mol [4]
Appearance White to off-white powder[5]
Solubility Soluble in organic solvents such as DMSO and DMF. Slightly soluble in water.[5]
Storage Store at -20°C to maintain stability. Moisture sensitive.[5]
Primary Hazard Irritant. Moisture sensitive.[3][6]

Experimental Protocol: Hydrolysis of NHS Ester for Pre-treatment

While collection for hazardous waste disposal is the primary method, in some instances, pre-treatment to deactivate the reactive N-hydroxysuccinimide (NHS) ester may be considered by trained personnel in a controlled laboratory setting. NHS esters are susceptible to hydrolysis, which renders them inactive.[6][7] The following is a general procedure for the intentional hydrolysis of small quantities of NHS esters. This should only be performed if permitted by your institution's safety protocols and as a pre-treatment step before collection as hazardous waste.

Objective: To hydrolyze the reactive NHS ester of this compound to a less reactive carboxylic acid.

Materials:

  • This compound waste

  • 0.5-1.0 N Sodium Hydroxide (NaOH) solution[6]

  • Appropriate solvent (e.g., DMSO or DMF if the waste is not in a solution)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate PPE (safety goggles, lab coat, gloves)

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood.

  • Dissolution: If the this compound waste is a solid, dissolve it in a minimal amount of an appropriate organic solvent like DMSO or DMF.[5]

  • Hydrolysis:

    • Slowly add the this compound solution to a beaker containing a stirred aqueous solution.

    • Add 0.5-1.0 N NaOH solution dropwise to the stirring mixture.[6] The hydrolysis of NHS esters is rapid at a basic pH.[6]

  • Monitoring: Monitor the pH of the solution, maintaining it in the basic range (pH > 9) for a sufficient time to ensure complete hydrolysis (e.g., 1-2 hours).

  • Neutralization: After the hydrolysis is complete, neutralize the solution by adding an appropriate acid (e.g., dilute HCl) until the pH is between 6 and 8.

  • Disposal of Treated Waste: The resulting solution, containing the hydrolyzed, less reactive compound, should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.

Caution: This procedure is for the deactivation of the reactive NHS ester. The resulting product is still considered chemical waste and must be disposed of according to hazardous waste regulations.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated decision_spill Is it a spill? start->decision_spill spill_cleanup Perform Dry Spill Cleanup: - Wear appropriate PPE - Avoid generating dust - Collect in a sealed container decision_spill->spill_cleanup Yes collect_waste Collect Waste in a Labeled, Sealable Hazardous Waste Container decision_spill->collect_waste No spill_cleanup->collect_waste decision_pretreatment Is pre-treatment for deactivation an approved institutional procedure? collect_waste->decision_pretreatment hydrolysis Perform Controlled Hydrolysis: - Follow experimental protocol - Work in a fume hood with PPE - Neutralize final solution decision_pretreatment->hydrolysis Yes storage Store Waste Container in a Designated Safe Location decision_pretreatment->storage No collect_treated_waste Collect Treated Waste in a Labeled, Sealable Hazardous Waste Container hydrolysis->collect_treated_waste collect_treated_waste->storage pickup Arrange for Hazardous Waste Pickup with Institutional EHS storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Boc-Lys(Boc)-OSu

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Following these procedures is essential for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of important quantitative data for this compound is provided below for quick reference.

PropertyValueCitations
CAS Number 30189-36-7[1][][3]
Molecular Formula C₂₀H₃₃N₃O₈[1][][3]
Molecular Weight 443.5 g/mol [1][]
Appearance White to off-white solid/powder[1][]
Melting Point 85-100 °C[]
Purity ≥ 97.0%
Optical Activity [α]20/D −25.5±1.5°, c = 1% in DMF
Storage Temperature -20°C or 2-8°C[1][]
Solubility Soluble in organic solvents such as DMSO and DMF[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. While specific hazard data for this compound is limited, a similar compound, Fmoc-Lys(Boc)-OSu, is known to cause skin irritation, serious eye irritation, and respiratory irritation.[4] Therefore, caution is warranted.

  • Eye and Face Protection: Chemical safety glasses or goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[6] Gloves should be inspected before use and changed immediately upon contact with the chemical.[5]

  • Respiratory Protection: Use a NIOSH-approved N95 dust respirator, especially when handling the powder form, to prevent inhalation of dust particles.[4] Engineering controls, such as a fume hood, should be the primary method of exposure control.[5]

  • Skin and Body Protection: A laboratory coat must be worn and kept buttoned.[5] For larger quantities or when there is a significant risk of spillage, consider additional protective clothing like chemical-resistant aprons or coveralls.[7] Ensure that shoes fully cover the feet.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical. The following workflow outlines the key steps from receiving the chemical to its final disposal.

G cluster_prep Preparation & Handling cluster_response Emergency Response cluster_disposal Waste & Disposal Receiving Receiving & Verification - Check container integrity - Confirm label Storage Secure Storage - Store at -20°C or 2-8°C - Keep container sealed Receiving->Storage Handling Safe Handling - Use in well-ventilated area - Wear full PPE Storage->Handling Spill Spill Management - Evacuate if necessary - Follow spill cleanup protocol Handling->Spill Exposure Exposure Response - Follow first aid procedures - Seek medical attention Handling->Exposure Waste Waste Collection - Collect in a sealed, labeled container Handling->Waste Disposal Chemical Disposal - Dispose according to institutional and local regulations Waste->Disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.

  • Avoid Dust Formation: When transferring the solid, use techniques that minimize dust generation.[4]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[4]

Spill Cleanup Protocol

Immediate and appropriate cleanup of spills is crucial to prevent further contamination and exposure.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[4]

  • Assess the Spill: Determine if the spill is minor and can be handled by laboratory personnel or if it requires assistance from an emergency response team.[8]

  • Don PPE: Wear appropriate PPE, including a respirator, gloves, and eye protection, before beginning cleanup.[4]

  • Dry Spill Cleanup:

    • Gently cover the spill with an absorbent material.

    • Use dry cleanup procedures; do not use water to clean up a dry spill as it can create dust.[4]

    • Carefully sweep or vacuum the spilled material.[4] If using a vacuum, ensure it is suitable for collecting chemical dust.[4]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[4]

  • Post-Cleanup:

    • Thoroughly wash the spill area with large amounts of water, preventing runoff into drains.[4]

    • Place all contaminated cleaning materials into the labeled waste container.

    • Decontaminate any reusable equipment used for cleanup.

Disposal Protocol
  • Waste Collection: Collect all waste material, including spilled substance and contaminated disposables (gloves, absorbent pads, etc.), in a designated, sealed, and clearly labeled waste container.[4]

  • Labeling: The waste container must be labeled with the chemical name and any relevant hazard information.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

First Aid Measures

In the event of exposure, take the following immediate actions.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[4] Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This framework prioritizes the most effective control measures.

G Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of controls for managing chemical hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Lys(Boc)-OSu
Reactant of Route 2
Reactant of Route 2
Boc-Lys(Boc)-OSu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.